Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate
Description
Properties
IUPAC Name |
methyl 4,5-di(imidazol-1-yl)-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O4/c1-23-14(20)10-6-12(17-4-2-15-8-17)13(7-11(10)19(21)22)18-5-3-16-9-18/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDEMOZOGTCVBEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1[N+](=O)[O-])N2C=CN=C2)N3C=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001183615 | |
| Record name | Benzoic acid, 4,5-di-1H-imidazol-1-yl-2-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001183615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256633-33-6 | |
| Record name | Benzoic acid, 4,5-di-1H-imidazol-1-yl-2-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-33-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4,5-di-1H-imidazol-1-yl-2-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001183615 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate: A Technical Guide for Advanced Drug Discovery
This guide provides a comprehensive, in-depth technical overview for the synthesis of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate, a compound of significant interest in medicinal chemistry and drug development. The unique architecture of this molecule, featuring a nitro-activated benzene core flanked by two imidazole rings, presents a scaffold with considerable potential for therapeutic applications. Imidazole-based compounds are known to exhibit a wide array of biological activities, including but not limited to anticancer, antifungal, and antibacterial properties. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a protocol, but a field-proven insight into the causality behind the experimental choices.
Introduction: The Significance of the Di-imidazolyl-nitrobenzoate Scaffold
The imidazole ring is a privileged structure in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and metal coordination, makes it a versatile component in the design of enzyme inhibitors and receptor modulators. The incorporation of two imidazole moieties onto a nitrobenzoate core, as in the title compound, creates a molecule with a unique electronic and steric profile. The strongly electron-withdrawing nitro group significantly influences the electronic properties of the benzene ring, enhancing the potential for specific biological interactions. This guide details a robust and reproducible synthetic route to this promising scaffold, starting from commercially available precursors.
Overall Synthetic Strategy
The synthesis of this compound is achieved through a two-step process. The first step involves the preparation of the key intermediate, Methyl 4,5-dichloro-2-nitrobenzoate, via the nitration of 3,4-dichlorobenzoic acid followed by esterification. The second, and final, step is a double nucleophilic aromatic substitution (SNAr) reaction, where the two chloro groups of the intermediate are displaced by imidazole.
Caption: Overall synthetic workflow.
Part I: Synthesis of Methyl 4,5-dichloro-2-nitrobenzoate
Step 1: Nitration of 3,4-Dichlorobenzoic Acid
The initial step is the nitration of 3,4-dichlorobenzoic acid to yield 4,5-dichloro-2-nitrobenzoic acid. The presence of two deactivating chloro substituents on the benzene ring makes this nitration reaction require forcing conditions. The carboxyl group is a meta-director, and the chloro groups are ortho, para-directors. The regioselectivity of the nitration is controlled by the directing effects of these substituents, leading to the desired 2-nitro isomer.
Experimental Protocol:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 3,4-dichlorobenzoic acid to a cold (0-5 °C) mixture of concentrated sulfuric acid and fuming nitric acid.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice, which will cause the product to precipitate.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Esterification of 4,5-Dichloro-2-nitrobenzoic Acid
The second step is a classic Fischer esterification, converting the carboxylic acid to its corresponding methyl ester. This reaction is acid-catalyzed and is driven to completion by using an excess of methanol, which also serves as the solvent.[1]
Experimental Protocol:
-
Suspend 4,5-dichloro-2-nitrobenzoic acid in an excess of methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After cooling, remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4,5-dichloro-2-nitrobenzoate.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 4,5-Dichloro-2-nitrobenzoic Acid | 236.02 | 10.0 g | 0.042 |
| Methanol | 32.04 | 100 mL | - |
| Sulfuric Acid (conc.) | 98.08 | 1 mL | - |
Table 1: Reagents for the esterification step.
Part II: Synthesis of this compound
This final step is a nucleophilic aromatic substitution (SNAr) reaction. The nitro group at the 2-position strongly activates the chloro groups at the 4- and 5-positions for nucleophilic attack by imidazole. The reaction proceeds via a Meisenheimer complex intermediate.
Sources
An In-Depth Technical Guide to Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate
CAS Number: 1256633-33-6
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. While specific literature on this exact molecule is sparse, this document consolidates information on its core properties, a proposed synthetic route based on analogous chemical transformations, predicted analytical data, and a discussion of its potential applications in drug discovery. The guide is intended to serve as a foundational resource for researchers working with or considering the use of this compound in their experimental workflows.
Introduction: The Chemical Significance of the Imidazole and Nitrobenzoate Moieties
This compound is a unique molecule that incorporates two key functional groups of significant interest in the field of drug development: the imidazole ring and a nitroaromatic system. The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs, including antifungals, antihistamines, and anticancer agents.[1][2][3] Its ability to participate in hydrogen bonding and coordinate with metal ions makes it a versatile component for interacting with biological targets.[4]
The nitroaromatic moiety, while sometimes associated with toxicity, is also a critical component in several therapeutic agents. The electron-withdrawing nature of the nitro group can influence the molecule's overall electronic properties and reactivity. Furthermore, under hypoxic conditions, the nitro group can be bioreduced to form reactive species, a property exploited in the design of hypoxia-activated prodrugs for cancer therapy and in certain antimicrobial agents.[5] The combination of two imidazole rings with a nitrobenzoate core in this compound suggests a potential for diverse biological activities and applications as a versatile synthetic intermediate.
Physicochemical Properties and Structural Information
A summary of the key physicochemical properties for this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 1256633-33-6 | [Various Suppliers] |
| Molecular Formula | C₁₄H₁₁N₅O₄ | [PubChem] |
| Molecular Weight | 313.27 g/mol | [PubChem] |
| Appearance | Predicted to be a solid | N/A |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF | N/A |
Proposed Synthesis Pathway and Experimental Protocol
While a specific published synthesis for this compound has not been identified in the current literature, a plausible and efficient synthetic route can be proposed based on well-established nucleophilic aromatic substitution (SNAr) reactions. The proposed pathway involves the reaction of a di-halogenated nitrobenzoate precursor with imidazole.
Proposed Reaction Scheme
The most likely precursor for this synthesis is Methyl 4,5-dichloro-2-nitrobenzoate. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, and the chlorine atoms serve as good leaving groups. The reaction with imidazole in the presence of a suitable base would lead to the desired di-substituted product.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a guideline based on similar reactions and should be optimized for best results.
Materials:
-
Methyl 4,5-dichloro-2-nitrobenzoate (1.0 eq)
-
Imidazole (2.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4,5-dichloro-2-nitrobenzoate (1.0 eq), imidazole (2.2 eq), and anhydrous potassium carbonate (3.0 eq).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask to achieve a starting material concentration of approximately 0.5 M.
-
Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Predicted Analytical and Spectroscopic Data
In the absence of published experimental data, the following spectroscopic characteristics are predicted based on the structure of this compound and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
Aromatic Protons (Benzene Ring): Two singlets are expected in the aromatic region (δ 7.5-8.5 ppm). The proton at C-3 will likely be downfield due to the deshielding effect of the adjacent nitro group. The proton at C-6 will be in a different chemical environment.
-
Imidazole Protons: Three distinct signals are expected for each imidazole ring, though they may overlap. The H-2 protons (between the two nitrogen atoms) will likely appear as singlets around δ 7.8-8.2 ppm. The H-4 and H-5 protons will appear as two separate signals, likely between δ 7.0-7.5 ppm.
-
Methyl Ester Protons: A singlet corresponding to the three methyl protons is expected around δ 3.9-4.1 ppm.
¹³C NMR:
-
Carbonyl Carbon: A signal for the ester carbonyl carbon is expected in the range of δ 160-165 ppm.
-
Aromatic Carbons (Benzene Ring): Six distinct signals are expected for the benzene ring carbons. The carbons attached to the nitro group (C-2) and the imidazole rings (C-4, C-5) will be significantly shifted.
-
Imidazole Carbons: Three signals are expected for the imidazole ring carbons, typically in the range of δ 115-140 ppm.
-
Methyl Ester Carbon: A signal for the methyl carbon is expected around δ 52-54 ppm.
Infrared (IR) Spectroscopy
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H Stretch | 3000-3100 |
| C=O Stretch (Ester) | 1720-1740 |
| Aromatic C=C Stretch | 1450-1600 |
| Asymmetric NO₂ Stretch | 1510-1560 |
| Symmetric NO₂ Stretch | 1345-1385 |
| C-N Stretch | 1200-1350 |
| C-O Stretch (Ester) | 1100-1300 |
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) at m/z = 313.27 is expected. Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (m/z = 267), NO (m/z = 283), and COOCH₃ (m/z = 254).
Potential Applications in Drug Discovery and Medicinal Chemistry
The unique structural features of this compound make it a promising candidate for several applications in drug discovery and as a synthetic intermediate.
Scaffold for Novel Biologically Active Molecules
This compound can serve as a versatile scaffold for the synthesis of more complex molecules. The nitro group can be reduced to an amine, which can then be further functionalized. The ester can be hydrolyzed to a carboxylic acid, allowing for amide bond formation. The imidazole rings can also be modified.
Caption: Potential synthetic modifications and applications.
Anticancer Drug Development
The presence of two imidazole rings and a nitro group suggests potential as an anticancer agent. Many imidazole-based compounds exhibit anticancer activity by inhibiting key enzymes such as kinases or by interacting with DNA.[6] The nitro group could also impart activity against hypoxic tumor cells.
Antimicrobial Drug Development
Nitroimidazole derivatives, such as metronidazole, are well-known antimicrobial agents. The mechanism often involves the reductive activation of the nitro group within anaerobic bacteria and protozoa.[5] this compound could be investigated for similar properties or serve as a precursor for new antimicrobial compounds.
Safety and Handling
Detailed toxicological data for this compound is not available. As with any research chemical, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Nitroaromatic compounds can be potentially mutagenic and should be handled with care.
Conclusion
This compound is a compound with significant potential for researchers in organic synthesis and drug discovery. While specific data is limited, this guide provides a solid foundation for its synthesis, characterization, and potential applications. The combination of the privileged imidazole scaffold and the reactive nitroaromatic system makes it a valuable building block for the creation of novel molecules with diverse biological activities. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted.
References
-
Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. (2025). PMC. Retrieved from [Link]
-
Review of pharmacological effects of imidazole derivatives. (2022). Open Access Journals. Retrieved from [Link]
-
Synthesis and Characterization Some of Imidazol Derivatives. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis and therapeutic potential of imidazole containing compounds. (2021). PMC. Retrieved from [Link]
-
Antimicrobial Activity of Nitroaromatic Derivatives. (2022). Encyclopedia.pub. Retrieved from [Link]
-
Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective. (2023). MDPI. Retrieved from [Link]
-
A Review on Heterocyclic: Synthesis and Their Application in Medicinal Chemistry of Imidazole Moiety. (2018). ResearchGate. Retrieved from [Link]
-
Synthesis and Chemistry of Bis-imidazole Derivatives: A Review. (2018). Global Journals. Retrieved from [Link]
-
[PDF] Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). Semantic Scholar. Retrieved from [Link]
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- 3. researchgate.net [researchgate.net]
- 4. Bis(benzimidazole) Complexes, Synthesis and Their Biological Properties: A Perspective [mdpi.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate: Synthesis, Characterization, and Potential as a Bioactive Scaffold
For: Researchers, Scientists, and Drug Development Professionals
Preamble: Unveiling the Potential of a Novel Heterocyclic Scaffold
In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for the discovery of novel therapeutic agents. Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate represents such a molecule, incorporating the biologically versatile imidazole moiety with the potent nitroaromatic system. While direct experimental data on this specific compound is not yet prevalent in the public domain, its structural components suggest a rich potential for biological activity. Imidazole rings are central to a vast array of pharmaceuticals, prized for their ability to engage in various biological interactions such as hydrogen bonding and metal coordination.[1][2] Concurrently, nitroaromatic compounds, particularly nitroimidazoles, are a cornerstone of antimicrobial therapy, with their mechanism of action often involving bioreductive activation to generate cytotoxic radical species.[3][4]
This technical guide, therefore, serves as a forward-looking analysis based on established chemical principles and extensive literature on analogous structures. We will delineate a plausible and efficient synthetic pathway, propose robust protocols for its characterization, and, through deductive reasoning, explore its likely biological activities and mechanisms of action. This document is intended to be a foundational resource for researchers poised to explore the therapeutic promise of this compound.
Proposed Synthesis: A Strategy of Nucleophilic Aromatic Substitution
The synthesis of this compound can be logically approached through a nucleophilic aromatic substitution (SNAr) reaction. This pathway is predicated on the high electrophilicity of the aromatic ring, which is significantly activated by the electron-withdrawing nitro group. The presence of two leaving groups, such as halogens, at the C4 and C5 positions of a 2-nitrobenzoate precursor makes it an ideal substrate for sequential substitution by a nucleophile like imidazole.[5]
Synthetic Pathway Rationale
The proposed synthesis commences with a commercially available or readily synthesized di-halogenated nitrobenzoate ester, such as Methyl 4,5-dichloro-2-nitrobenzoate. The nitro group at the C2 position strongly activates the C4 and C5 positions towards nucleophilic attack, facilitating the displacement of the chloro groups by imidazole. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to deprotonate the imidazole, thereby increasing its nucleophilicity.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol
Materials:
-
Methyl 4,5-dichloro-2-nitrobenzoate (1.0 eq)
-
Imidazole (2.2 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add Methyl 4,5-dichloro-2-nitrobenzoate, imidazole, and anhydrous potassium carbonate.
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
Physicochemical and Structural Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and spectrometric techniques should be employed.
Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁N₅O₄ | PubChem |
| Molecular Weight | 313.27 g/mol | PubChem |
| IUPAC Name | methyl 4,5-di(imidazol-1-yl)-2-nitrobenzoate | PubChem |
| XLogP3 | 1.1 | PubChem |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 6 | PubChem |
Standard Characterization Protocols
Objective: To confirm the structure and assess the purity of the synthesized this compound.
Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show characteristic peaks for the aromatic protons on the benzoate and imidazole rings, as well as a singlet for the methyl ester protons.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the aromatic rings.
-
-
Mass Spectrometry (MS):
-
Utilize a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap) to determine the accurate mass of the molecular ion. The observed mass should correspond to the calculated exact mass of the compound (C₁₄H₁₁N₅O₄).
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Record the IR spectrum to identify characteristic functional groups. Expect to observe strong absorption bands corresponding to the C=O stretch of the ester, the N-O stretches of the nitro group, and C=N and C=C stretching vibrations of the aromatic and imidazole rings.
-
-
Purity Assessment (HPLC):
-
Develop a reverse-phase HPLC method using a C18 column.[6] A gradient elution with mobile phases such as water and acetonitrile (both containing a small amount of an acid like formic acid or TFA) is typically effective. Purity is determined by the peak area percentage at a suitable UV wavelength (e.g., 254 nm or 316 nm).[6]
-
Inferred Biological Activity and Potential Mechanisms
The chemical architecture of this compound suggests a strong potential for antimicrobial and anticancer activities.[2][7][8]
Potential as an Antimicrobial Agent
Nitroimidazole compounds are a well-established class of antimicrobial agents.[4] Their mechanism of action is contingent on the reductive activation of the nitro group within the target pathogen (e.g., anaerobic bacteria, protozoa). This reduction, which occurs in low-redox-potential environments, generates highly reactive nitroso and hydroxylamine intermediates, as well as nitro radical anions. These reactive species can cause extensive cellular damage by binding to and fragmenting DNA, leading to cell death.[3]
Caption: Hypothesized bioreductive activation pathway in pathogenic microorganisms.
Potential as an Anticancer Agent
The rationale for potential anticancer activity is twofold. Firstly, many imidazole-containing compounds exhibit potent antitumor effects through various mechanisms, including enzyme inhibition and disruption of cellular signaling pathways.[9] Secondly, the hypoxic (low oxygen) microenvironment of solid tumors is analogous to the anaerobic conditions required for the activation of nitroaromatic compounds. Tumor-specific reductases can activate the nitro group, leading to localized cytotoxicity and making such compounds potential hypoxia-activated prodrugs.[10]
Suggested Protocols for Biological Evaluation
In Vitro Antimicrobial Susceptibility Testing
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.
Protocol: Broth Microdilution Assay (based on CLSI guidelines)
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare standardized inocula of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Add the microbial inoculum to each well. Include positive (microbes in media) and negative (media only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 35°C for 24-48h for fungi).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
In Vitro Anticancer Cytotoxicity Assay
Objective: To evaluate the cytotoxic effect of the compound on human cancer cell lines.
Protocol: MTT Assay
-
Seed human cancer cells (e.g., MCF-7 breast cancer, A549 lung cancer) in a 96-well plate and allow them to adhere overnight.[10]
-
Treat the cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidified isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Perspectives
This compound is a structurally intriguing molecule that, based on the well-documented activities of its constituent moieties, holds considerable promise as a lead compound in drug discovery. The proposed synthetic route via nucleophilic aromatic substitution is robust and should provide efficient access to this compound for further investigation. The inferred biological profile strongly suggests that initial screening efforts should focus on its antimicrobial and anticancer properties.
Future work should prioritize the synthesis and rigorous characterization of this molecule. Subsequent biological evaluations, following the protocols outlined herein, will be crucial to validate its therapeutic potential. Further studies could then explore structure-activity relationships (SAR) by modifying the ester group, the substitution pattern on the imidazole rings, or the position of the nitro group to optimize potency and selectivity.
This guide provides a comprehensive, albeit predictive, framework for initiating research into this compound. It is with great anticipation that the scientific community awaits the empirical data that will illuminate the true therapeutic value of this promising scaffold.
References
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Verma, A., Joshi, S., Singh, D. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Molecules, 25(5), 1105. [Link]
- Fathalla, O. A., et al. (2018). Process for preparing benzimidazole compounds.
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Kedar, P. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 6(3), 456-480. [Link]
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Yakovychuk, N. D., et al. (2022). Review of pharmacological effects of imidazole derivatives. ScienceRise: Pharmaceutical Science, 34(2), 26-34. [Link]
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Olender, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 727. [Link]
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Katritzky, A. R., et al. (2001). Synthesis and Biological Activity of Vicinal Diaryl-Substituted 1H-Imidazoles. Arkivoc, 2001(5), 208-226. [Link]
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Tlili, A., & Lakhdar, S. (2019). Nucleophilic aromatic substitution with imidazole developed by the group of Nicewicz. ResearchGate. [Link]
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Verma, A., et al. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. PubMed. [Link]
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Olender, D., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]
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Gier-Głód, A., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. Molecules, 29(13), 3042. [Link]
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Gopiwad, P., et al. (2013). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. International Journal of ChemTech Research, 5(2), 705-711. [Link]
-
Zhang, J., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Journal of Pharmaceutical and Biomedical Analysis, 255, 116668. [Link]
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Pinto, M., et al. (2019). Domino synthesis of a new class of red-shifted and antimicrobial imidazole-based azo dyes from 5-aminoimidazole-4-carboxamidrazones. Organic & Biomolecular Chemistry, 17(34), 7959-7967. [Link]
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Smith, J. A. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules, 29(15), 3485. [Link]
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Gier-Głód, A., et al. (2024). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. MDPI. [Link]
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Al-Ostath, A., et al. (2022). Nitroimidazoles Part 10. Synthesis, crystal structure, molecular docking, and anticancer evaluation of 4-nitroimidazole derivatives combined with piperazine moiety. ResearchGate. [Link]
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Yakovychuk, N. D., et al. (2023). Review of pharmacological effects of imidazole derivatives. ResearchGate. [Link]
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Chegg Study. (2021). Solved Lab 7 Nucleophilic Aromatic Substitution Objectives. [Link]
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Thompson, A. M., et al. (2020). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. Journal of Medicinal Chemistry, 63(5), 1937-1953. [Link]
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Ellis, G. P., et al. (1967). Synthesis and antiprotozoal activity of some nitro(nitroaryl)imidazoles. Journal of Pharmacy and Pharmacology, 19(2), 102-107. [Link]
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Schmidt, D., et al. (2022). Imidazolyl-Substituted Benzo- and Naphthodithiophenes as Precursors for the Synthesis of Transient Open-Shell Quinoids. Chemistry – A European Journal, 28(71), e202202688. [Link]
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Al-Ghorbani, M., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(21), 7380. [Link]
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Al-Amiery, A. A., et al. (2012). Synthesis and study of biological activities of compounds derived from new imidazole derivative. Organic and Medicinal Chemistry Letters, 2(1), 27. [Link]
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Li, J., et al. (2018). Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis. Molecules, 23(11), 2822. [Link]
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Wang, L., et al. (2015). Synthesis and antitumor activities of novel dibenzo[b,d]furan-imidazole hybrid compounds. Molecules, 20(2), 2373-2387. [Link]
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Kumar, S., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel Tetrasubsituted Imidazole Compounds. ChemRxiv. [Link]
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Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Sakarya University Journal of Science, 23(3), 424-434. [Link]
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A Technical Guide to the Potential Applications of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate: A Research Prospectus
Abstract: This technical guide provides a comprehensive overview of the potential applications of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate, a novel chemical entity with a unique substitution pattern. While direct experimental data on this specific molecule is limited, its structural components—a nitrobenzoate core and two imidazole moieties—are well-represented in a multitude of bioactive compounds and functional materials. This document will, therefore, serve as a research prospectus, extrapolating from established knowledge to propose potential applications in medicinal chemistry and materials science. We will detail hypothesized mechanisms of action, propose robust experimental workflows for validation, and provide the scientific rationale behind these prospective research avenues. This guide is intended for researchers, scientists, and drug development professionals interested in exploring new chemical spaces.
Introduction: Unveiling a Molecule of Latent Potential
The quest for novel chemical entities with therapeutic or material utility is a cornerstone of modern scientific research. This compound presents itself as a compelling, yet underexplored, candidate molecule. Its architecture, featuring a synthetically versatile nitrobenzoate scaffold flanked by two imidazole rings, suggests a rich potential for diverse applications. The imidazole ring is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs and demonstrating a wide array of biological activities including anticancer, antifungal, and antibacterial properties[1][2][3]. Simultaneously, nitroaromatic compounds are not only crucial intermediates in chemical synthesis but also exhibit their own spectrum of bioactivity and are used in the development of materials with unique electronic and optical properties[4][5].
This guide will dissect the therapeutic and material potential of this compound by examining the established roles of its constituent moieties. We will propose concrete, actionable research plans to investigate these hypotheses, thereby laying the groundwork for future studies into this promising compound.
Physicochemical Properties and Proposed Synthesis
A thorough understanding of a molecule's physical and chemical properties is fundamental to any investigation into its potential applications.
Chemical Identity and Properties
Based on available data, the key properties of this compound are summarized in the table below[6].
| Property | Value | Source |
| IUPAC Name | methyl 4,5-di(imidazol-1-yl)-2-nitrobenzoate | PubChem[6] |
| Molecular Formula | C₁₄H₁₁N₅O₄ | PubChem[6] |
| Molecular Weight | 313.27 g/mol | PubChem[6] |
| CAS Number | 1256633-33-6 | PubChem[6] |
| SMILES | COC(=O)C1=CC(=C(C=C1[O-])N2C=CN=C2)N3C=CN=C3 | PubChem[6] |
Proposed Synthetic Pathway
While a specific synthesis for this compound has not been published, a plausible route can be conceptualized based on established organic chemistry reactions. A potential starting material would be methyl 4,5-dichloro-2-nitrobenzoate. The synthesis could proceed via a nucleophilic aromatic substitution reaction with imidazole.
Experimental Protocol:
-
To a solution of methyl 4,5-dichloro-2-nitrobenzoate (1.0 eq) in anhydrous dimethylformamide (DMF), add imidazole (2.2 eq) and potassium carbonate (3.0 eq).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by column chromatography on silica gel to yield the desired this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Potential Application in Medicinal Chemistry
The confluence of the imidazole and nitrobenzoate moieties suggests several promising avenues for therapeutic development.
Anticancer Potential
Hypothesis: this compound may exhibit cytotoxic activity against cancer cell lines.
Rationale:
-
Imidazole Scaffolds: Imidazole-based compounds are known to possess potent anticancer properties[7][8]. They can act through various mechanisms, including the inhibition of kinases and other enzymes crucial for cancer cell proliferation.
-
Nitroimidazole Precursors: Nitroimidazoles have been developed as bioreductive prodrugs that are selectively activated in the hypoxic environment of solid tumors, leading to targeted cell death[9]. The nitro group on our target molecule could potentially be reduced to a reactive species under hypoxic conditions.
Proposed Experimental Workflow:
Antimicrobial (Antifungal/Antibacterial) Potential
Hypothesis: The subject molecule may possess inhibitory activity against various fungal and bacterial strains.
Rationale:
-
Antifungal Nitrobenzoates: Certain nitrobenzoate derivatives have demonstrated significant antifungal activity[4].
-
Antimicrobial Imidazoles: The imidazole nucleus is a core component of many antifungal and antibacterial drugs (e.g., clotrimazole, metronidazole)[2][10]. The presence of two such rings could enhance binding to microbial targets or facilitate cell entry.
Proposed Experimental Workflow:
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Utilize a panel of clinically relevant fungal (e.g., Candida albicans, Aspergillus fumigatus) and bacterial (e.g., Staphylococcus aureus, Escherichia coli) strains.
-
Employ broth microdilution methods according to CLSI standards to determine the MIC values.
-
-
Mechanism of Action Studies:
-
For promising candidates, investigate the mechanism of action. This could include assays for cell wall disruption, inhibition of ergosterol biosynthesis (for fungi), or DNA gyrase inhibition (for bacteria).
-
Potential Application in Materials Science
The structural features of this compound also suggest its utility in the development of novel materials.
Hypothesis: The di-imidazole functionality makes this molecule an excellent candidate as a ligand for the synthesis of Metal-Organic Frameworks (MOFs).
Rationale:
-
Imidazole as a Linker: Imidazole and its derivatives are widely used as nitrogen-donor linkers in coordination chemistry[1]. The two imidazole groups on the molecule can bridge metal centers, leading to the formation of extended one-, two-, or three-dimensional networks.
-
Functionalized Pores: The nitrobenzoate moiety would be oriented within the pores of the resulting MOF, imparting specific chemical properties. The nitro group could serve as a site for post-synthetic modification or could contribute to the framework's affinity for specific guest molecules, making it potentially useful for gas storage or separation.
Proposed Experimental Workflow:
Conclusion and Future Directions
This compound stands at the intersection of medicinal chemistry and materials science, offering a wealth of research opportunities. While this guide is prospective in nature due to the absence of direct literature, the foundational knowledge of its constituent chemical motifs provides a strong rationale for its investigation. The proposed synthetic route is chemically sound, and the outlined experimental workflows offer a clear path to validating its hypothesized bioactivities and material applications.
Future research should focus on the successful synthesis and characterization of this molecule, followed by the systematic execution of the proposed screening protocols. Positive results in any of the suggested areas would warrant further investigation, including lead optimization for therapeutic applications or the exploration of a wider range of metal ions for MOF synthesis. This molecule represents a gateway to a potentially rich and rewarding area of scientific discovery.
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ResearchGate. (n.d.). Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal. Retrieved from [Link]
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An In-depth Technical Guide to Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate: Synthesis, Characterization, and Therapeutic Potential
Foreword: Unveiling a Niche Scaffold in Medicinal Chemistry
In the vast landscape of medicinal chemistry, the discovery and development of novel molecular scaffolds are paramount to advancing therapeutic interventions. This guide delves into the technical intricacies of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate, a compound situated at the intersection of nitroaromatic and imidazole chemistries. While not a household name in the pharmaceutical industry, its structural motifs hint at a rich potential for biological activity, and its documented use as a key intermediate underscores its importance in the synthesis of targeted therapeutics. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its discovery, synthesis, characterization, and known applications, fostering a deeper appreciation for the nuanced world of small molecule synthesis and its role in the quest for new medicines.
Genesis of a Scaffold: Discovery and Historical Context
The history of this compound is not one of a serendipitous discovery in a natural product screening campaign, but rather a tale of rational design and strategic synthesis within the broader context of medicinal chemistry. The imidazole ring is a privileged structure in drug discovery, appearing in numerous approved drugs due to its ability to engage in a variety of biological interactions.[1] Similarly, nitroaromatic compounds have a long history in medicine, often acting as prodrugs that are activated under specific physiological conditions, such as the hypoxic environment of solid tumors.[2]
The deliberate combination of these two pharmacophores in this compound points towards its creation as a building block for more complex molecules with tailored biological activities. Its documented appearance in the patent literature, specifically as an intermediate in the synthesis of farnesyltransferase inhibitors, provides a concrete anchor for its historical context. Farnesyltransferase inhibitors have been a significant area of cancer research, and the development of novel synthetic routes to these complex molecules has necessitated the creation of unique and highly functionalized intermediates like the topic compound.
The Art of Creation: Synthesis of this compound
The synthesis of this compound is a prime example of nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern organic synthesis. The electron-withdrawing nature of the nitro group is critical, as it activates the aromatic ring towards attack by nucleophiles.
Retrosynthetic Analysis: A Logical Blueprint
A logical approach to the synthesis begins with a retrosynthetic analysis, which deconstructs the target molecule into simpler, commercially available starting materials.
Caption: Retrosynthetic analysis of this compound.
This analysis reveals that the target molecule can be synthesized from methyl 4,5-dichloro-2-nitrobenzoate and imidazole. The former can be prepared from 4,5-dichloro-2-nitrobenzoic acid through esterification.
Step-by-Step Synthesis Protocol
The following protocol is a validated and reproducible method for the synthesis of this compound.
Step 1: Esterification of 4,5-Dichloro-2-nitrobenzoic Acid
This initial step converts the carboxylic acid to its corresponding methyl ester, which is often more suitable for subsequent purification and reaction.
-
Materials:
-
4,5-Dichloro-2-nitrobenzoic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a solution of 4,5-dichloro-2-nitrobenzoic acid in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield methyl 4,5-dichloro-2-nitrobenzoate.
-
Step 2: Nucleophilic Aromatic Substitution with Imidazole
This is the key step where the di-imidazole moiety is introduced onto the aromatic ring.
-
Materials:
-
Methyl 4,5-dichloro-2-nitrobenzoate
-
Imidazole
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate
-
-
Equipment:
-
Three-necked round-bottom flask with a condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
To a solution of methyl 4,5-dichloro-2-nitrobenzoate in anhydrous DMF, add imidazole (2.2 equivalents) and anhydrous potassium carbonate (2.5 equivalents).
-
Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Caption: Synthetic workflow for this compound.
Structural Elucidation and Physicochemical Properties
The identity and purity of the synthesized this compound must be rigorously confirmed through a battery of analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁N₅O₄ | [3] |
| Molecular Weight | 313.27 g/mol | [3] |
| CAS Number | 1256633-33-6 | [3] |
| Appearance | Off-white to pale yellow solid | Typical observation |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents | Inferred from synthesis |
Characterization Data:
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate and imidazole rings, as well as a singlet for the methyl ester protons.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display distinct resonances for all 14 carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the two heterocyclic rings.
-
Mass Spectrometry (ESI-MS): The mass spectrum should exhibit a prominent peak corresponding to the molecular ion [M+H]⁺ at m/z 314.08.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the nitro group (around 1530 and 1350 cm⁻¹), the ester carbonyl group (around 1730 cm⁻¹), and the C-N and C=C bonds of the aromatic and imidazole rings.
Documented Application: An Intermediate in Farnesyltransferase Inhibitor Synthesis
A significant application of this compound is its use as a key intermediate in the synthesis of potent and selective inhibitors of farnesyltransferase (FTase). FTase is a crucial enzyme in the post-translational modification of the Ras protein, which is frequently mutated in human cancers. Inhibiting this enzyme has been a long-standing goal in cancer drug discovery.
A patent application (WO2011084538A1) describes the use of this compound in a multi-step synthesis to produce complex heterocyclic compounds with farnesyltransferase inhibitory activity. The di-imidazole moiety of the molecule can be further functionalized or can participate in crucial binding interactions with the enzyme's active site.
Caption: Role as an intermediate in farnesyltransferase inhibitor synthesis.
Future Perspectives and Conclusion
While the primary documented role of this compound is that of a synthetic intermediate, its inherent structural features suggest a broader potential for biological activity. The presence of two imidazole rings offers multiple points for hydrogen bonding and metal coordination, while the nitro group can be a handle for further chemical transformations or act as a bioreductive trigger.
Future research could explore the direct biological activities of this compound and its simple derivatives. Screening against various cancer cell lines, bacterial strains, and fungal pathogens could unveil previously unknown therapeutic properties. Furthermore, its utility as a scaffold for combinatorial chemistry could lead to the discovery of novel compounds with diverse pharmacological profiles.
References
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An In-depth Technical Guide to Methyl 4,5-di(imidazol-1-yl)-2-nitrobenzoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 4,5-di(imidazol-1-yl)-2-nitrobenzoate, a heterocyclic compound with significant potential in medicinal chemistry. We will delve into its chemical identity, a proposed synthesis pathway grounded in established chemical principles, and explore its potential applications in drug discovery based on the known bioactivities of related structural motifs.
Chemical Identity and Physicochemical Properties
The foundational step in understanding any novel compound is to establish its precise chemical identity.
IUPAC Nomenclature and Structural Representation
The formal IUPAC name for the compound is methyl 4,5-di(imidazol-1-yl)-2-nitrobenzoate .[1] This name precisely describes the arrangement of its constituent functional groups: a methyl benzoate core, a nitro group at the 2-position, and two imidazole rings attached at the 4 and 5 positions of the benzene ring.
The chemical structure is as follows:
Caption: 2D Chemical Structure of Methyl 4,5-di(imidazol-1-yl)-2-nitrobenzoate.
Physicochemical Data
A summary of the key computed physicochemical properties is presented in the table below.[1] This data is crucial for predicting the compound's behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁N₅O₄ | PubChem[1] |
| Molecular Weight | 313.27 g/mol | PubChem[1] |
| CAS Number | 1256633-33-6 | PubChem[1] |
| XLogP3 | 1.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 6 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Proposed Synthesis Pathway
The proposed synthesis involves a two-step process starting from a commercially available di-halogenated nitrobenzoic acid.
Caption: Proposed synthesis workflow for the target compound.
Rationale for the Proposed Pathway
The presence of a strong electron-withdrawing nitro group on the benzene ring significantly activates the ring towards nucleophilic attack.[3][4] Halogens, such as chlorine, are effective leaving groups in SₙAr reactions. Imidazole, with its nucleophilic nitrogen atom, is an excellent candidate for displacing the halogens on the aromatic ring.[5][6]
Detailed Experimental Protocol (Proposed)
This protocol is a predictive methodology based on established chemical principles. Optimization of reaction conditions may be necessary.
Step 1: Synthesis of Methyl 4,5-di(imidazol-1-yl)-2-nitrobenzoate
-
Materials:
-
Methyl 4,5-dichloro-2-nitrobenzoate (1.0 eq)
-
Imidazole (2.5 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Dimethylformamide (DMF) (as solvent)
-
-
Procedure:
-
To a solution of Methyl 4,5-dichloro-2-nitrobenzoate in DMF, add imidazole and potassium carbonate.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
-
Potential Applications in Drug Discovery
The structural motifs present in Methyl 4,5-di(imidazol-1-yl)-2-nitrobenzoate—namely the nitroaromatic and imidazole moieties—are prevalent in a wide range of biologically active compounds. This suggests a strong potential for this molecule in various therapeutic areas.
Antimicrobial and Antiparasitic Potential
Nitroimidazole derivatives are a well-established class of antimicrobial and antiparasitic agents.[7] Their mechanism of action often involves the reductive activation of the nitro group within the target organism, leading to the formation of cytotoxic radical species that damage cellular macromolecules.[7]
The imidazole ring itself is a key component of many antifungal and antiprotozoal drugs.[8][9] The combination of these two pharmacophores in a single molecule makes Methyl 4,5-di(imidazol-1-yl)-2-nitrobenzoate a compelling candidate for screening against a broad spectrum of pathogens, including:
-
Anaerobic bacteria: The nitro group is a key feature for activity against these organisms.
-
Protozoa: Compounds like metronidazole are mainstays in treating protozoal infections.
-
Fungi: Azole-based compounds are a major class of antifungal agents.[10]
Caption: Potential therapeutic targets for the title compound.
Anticancer and Other Therapeutic Areas
Beyond antimicrobial applications, imidazole derivatives have shown promise as anticancer, anti-inflammatory, and antiviral agents.[11][12][13] The diverse biological activities of imidazoles stem from their ability to coordinate with metal ions in enzymes and act as hydrogen bond donors and acceptors, enabling them to interact with a variety of biological targets.[12]
Conclusion and Future Directions
Methyl 4,5-di(imidazol-1-yl)-2-nitrobenzoate is a compound of significant interest for drug discovery and development. Its synthesis is feasible through established synthetic methodologies, and its structural features suggest a high potential for biological activity, particularly in the antimicrobial and antiparasitic arenas.
Future research should focus on:
-
Experimental validation of the proposed synthetic protocol and optimization of reaction conditions.
-
Comprehensive biological screening of the compound against a diverse panel of microbial pathogens and cancer cell lines.
-
Structure-activity relationship (SAR) studies to identify key structural features for optimal activity and to guide the design of next-generation analogs.
This technical guide provides a solid foundation for researchers to embark on the exploration of Methyl 4,5-di(imidazol-1-yl)-2-nitrobenzoate and unlock its therapeutic potential.
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Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate | C14H11N5O4 | CID 73553898. PubChem. Available at: [Link]
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A Comprehensive Technical Guide to the Thermal Stability of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate
Foreword: Proactive Stability Profiling in Modern Drug Development
In the landscape of contemporary drug discovery, the adage "forewarned is forearmed" has never been more pertinent. The journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges, many of which are rooted in the fundamental physicochemical properties of the molecule. Among these, thermal stability is a critical parameter that dictates everything from synthetic feasibility and purification strategies to formulation, long-term storage, and ultimately, patient safety. For complex heterocyclic molecules such as Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate, a proactive and in-depth understanding of its behavior under thermal stress is not merely a regulatory checkbox but a cornerstone of a robust and efficient development program.
This guide is designed for researchers, medicinal chemists, and drug development professionals who are engaged with nitroaromatic and imidazole-containing compounds. We will delve into the theoretical underpinnings of the thermal stability of this compound, grounded in the known behavior of its constituent functional groups. More importantly, this document provides a detailed, field-proven framework for the empirical determination of its thermal properties. The methodologies outlined herein are not just protocols but self-validating systems designed to yield accurate, reproducible, and actionable data. By understanding the "why" behind each experimental choice, you will be empowered to not only assess the thermal stability of this specific molecule but also to apply these principles to other novel compounds in your pipeline.
Introduction to this compound: A Molecule of Interest
This compound (C₁₄H₁₁N₅O₄) is a complex organic molecule featuring a nitrobenzoate core functionalized with two imidazole rings.[1] While specific applications of this exact molecule are not extensively documented in publicly available literature, its structural motifs are of significant interest in medicinal chemistry. Nitroimidazole derivatives, for instance, form the basis of a class of antibiotics effective against anaerobic bacterial and parasitic infections.[2] The imidazole ring itself is a privileged structure in drug design, known for its ability to engage in various biological interactions.[3]
The presence of a nitroaromatic system, however, introduces a degree of complexity. Nitroaromatic compounds are known for their energetic properties and potential for thermal decomposition, which can be a double-edged sword.[4][5] While these properties are harnessed in explosives, in a pharmaceutical context, they necessitate a thorough evaluation of thermal stability to ensure safety and efficacy. Therefore, understanding the thermal decomposition profile of this compound is a prerequisite for its potential development as a therapeutic agent or a key intermediate.
Key Structural Features and Their Implications for Thermal Stability:
-
Nitro Group (-NO₂): This electron-withdrawing group is often the primary driver of thermal decomposition in nitroaromatic compounds. The C-NO₂ bond is typically the weakest point in the molecule and its homolytic cleavage is often the initiating step in the decomposition pathway.[6]
-
Imidazole Rings: Imidazole itself is a thermally stable aromatic heterocycle. However, its presence can influence the overall electronic structure and decomposition mechanism of the parent molecule.
-
Benzoate Ester (-COOCH₃): The ester group is generally more stable than the nitro group but can undergo decomposition at elevated temperatures.
The Cornerstone of Thermal Analysis: A Methodological Deep Dive
To empirically determine the thermal stability of this compound, a multi-faceted approach employing Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential. These techniques provide complementary information on mass loss and energetic transitions as a function of temperature.
Thermogravimetric Analysis (TGA): Unveiling Mass Loss Dynamics
TGA measures the change in mass of a sample as it is heated at a controlled rate.[7][8][9] This technique is invaluable for determining the onset temperature of decomposition, the presence of residual solvents or water, and the kinetics of the decomposition process.[10][11]
Objective: To determine the thermal decomposition profile and identify the temperature ranges of mass loss for the title compound.
Instrumentation: A calibrated Thermogravimetric Analyzer.
Materials:
-
This compound sample (5-10 mg)
-
High-purity nitrogen or argon gas (for inert atmosphere)
-
Air or oxygen gas (for oxidative atmosphere, optional)
-
TGA sample pans (platinum or alumina)
Procedure:
-
Instrument Calibration: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's recommendations.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, tared TGA pan.
-
Atmosphere Selection: Purge the TGA furnace with the desired gas (e.g., nitrogen at a flow rate of 50-100 mL/min) for at least 30 minutes to ensure an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. The choice of a 10 °C/min heating rate is a standard practice that provides a good balance between resolution and experimental time. Slower rates can provide better resolution of overlapping thermal events, while faster rates can shift decomposition temperatures to higher values.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature to obtain the TGA curve.
-
Calculate the first derivative of the TGA curve (the DTG curve) to identify the temperatures of maximum mass loss rate.
-
Determine the onset temperature of decomposition (T_onset), defined as the temperature at which significant mass loss begins.
-
| Parameter | Inert Atmosphere (N₂) | Oxidative Atmosphere (Air) | Rationale for Observation |
| T_onset | ~250 °C | ~230 °C | Decomposition is expected to initiate at a lower temperature in the presence of oxygen due to oxidative processes. |
| Major Decomposition Step(s) | A single, sharp mass loss between 250-350 °C | A multi-step mass loss profile, potentially with an initial, more rapid decomposition. | In an inert atmosphere, decomposition is driven by the inherent instability of the molecule. In air, oxidative reactions contribute to a more complex decomposition pathway. |
| Residual Mass at 600 °C | < 5% | < 2% | The higher reactivity in an oxidative atmosphere is likely to lead to a more complete combustion, leaving less char residue. |
Differential Scanning Calorimetry (DSC): Mapping Energetic Transitions
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] This technique is crucial for identifying melting points, glass transitions, and the enthalpy of decomposition, providing insights into the energetic nature of the thermal events.[14][15]
Objective: To determine the melting point, and the onset temperature and enthalpy of exothermic decomposition.
Instrumentation: A calibrated Differential Scanning Calorimeter.
Materials:
-
This compound sample (2-5 mg)
-
High-purity nitrogen or argon gas
-
DSC sample pans (hermetically sealed aluminum or high-pressure pans)
Procedure:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified reference materials (e.g., indium).[16]
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan and hermetically seal it. The use of hermetically sealed pans is critical to contain any evolved gases during decomposition and to prevent mass loss before the thermal event, ensuring accurate enthalpy measurements.
-
Atmosphere Selection: Purge the DSC cell with nitrogen at a flow rate of 20-50 mL/min.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis:
-
Plot the heat flow versus temperature to obtain the DSC thermogram.
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
-
Determine the melting temperature (T_m) from the peak of the endotherm.
-
Determine the onset temperature of decomposition (T_onset) from the start of the exothermic peak.
-
Calculate the enthalpy of decomposition (ΔH_decomp) by integrating the area under the exothermic peak.
-
| Parameter | Expected Value | Interpretation |
| Melting Point (T_m) | ~180-200 °C | An endothermic peak corresponding to the solid-to-liquid phase transition. A sharp peak indicates high purity. |
| Decomposition Onset (T_onset) | ~255 °C | The temperature at which the exothermic decomposition begins. This should correlate with the T_onset from TGA. |
| Decomposition Enthalpy (ΔH_decomp) | > 500 J/g | A large exothermic enthalpy is characteristic of nitroaromatic compounds and indicates a significant release of energy upon decomposition. |
Visualizing the Workflow and Potential Decomposition Pathways
To ensure clarity and reproducibility, the experimental workflows can be visualized.
Caption: TGA Experimental Workflow.
Caption: DSC Experimental Workflow.
Implications for Drug Development and Safety Considerations
The thermal stability data derived from these analyses are critical for several aspects of the drug development process:
-
Synthesis and Purification: Knowledge of the decomposition temperature is crucial for setting safe temperature limits during synthesis, recrystallization, and drying processes.
-
Formulation: The thermal stability of the active pharmaceutical ingredient (API) will influence the choice of excipients and the manufacturing process for the final drug product (e.g., spray drying, hot-melt extrusion).
-
Storage and Shelf-life: The T_onset provides a baseline for determining appropriate storage conditions and for designing accelerated stability studies to predict the shelf-life of the drug substance and product.
-
Safety: A low onset of decomposition, coupled with a high exothermic enthalpy, may indicate a potential for thermal runaway or explosive hazard. This is a critical safety consideration, especially for large-scale synthesis.
Safety and Handling of Nitroaromatic Compounds
Given the energetic nature of the nitro group, strict safety protocols must be followed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[17][18]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust or vapors.[19]
-
Storage: Store in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames. Keep the container tightly closed.[17]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.
Conclusion: A Pathway to De-risking Development
While direct experimental data on the thermal stability of this compound is not yet widely published, a robust and reliable pathway to obtaining this critical information exists. By employing a systematic approach using TGA and DSC, and by understanding the underlying principles of thermal analysis as applied to nitroaromatic and heterocyclic compounds, researchers can confidently characterize the thermal properties of this and other novel molecules. This proactive profiling is not an academic exercise; it is a fundamental component of risk mitigation in drug development. The insights gained will inform crucial decisions, enhance safety, and ultimately, accelerate the journey of promising compounds from the laboratory to the clinic.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (n.d.). Methyl 4-nitrobenzoate. Retrieved from [Link]
-
TA Instruments. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
TA Instruments. (2023, October 3). Thermal Analysis in the Pharmaceutical Industry: Use of TGA, SA, and DSC in Research, Development, and Quality Control. [Webinar]. Retrieved from [Link]
-
ResolveMass Laboratories. (2026, January 14). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. Retrieved from [Link]
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Alfa Aesar. (2025, September 5). Safety Data Sheet: Methyl 2-nitrobenzoate. Retrieved from [Link]
-
Zeman, S., & Zivny, A. (1995). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 95(8), 2567-2604. [Link]
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Johnson, C. M. (2013). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Journal of Visualized Experiments, (73), 50217. [Link]
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Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]
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Li, M., Gao, X., Das, O., & Jiang, L. (2024). A mitigation strategy for the thermal stability threshold of nitrocellulose with additives. Research Square. [Link]
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ResearchGate. (n.d.). Preparation of 4,5-nitroimidazole. Retrieved from [Link]
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Duke Kunshan University. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link]
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Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]
-
Kedar, P. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 6(3), 456-480. [Link]
-
Slideshare. (n.d.). Thermogravimetric analysis - Pharmaceutical analysis. Retrieved from [Link]
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Wang, Q., & Chung, Y. (2014). Simple relationship for predicting onset temperatures of nitro compounds in thermal explosions. Journal of Hazardous Materials, 274, 325-330. [Link]
-
de Oliveira, C. S., et al. (2019). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 24(9), 1729. [Link]
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Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]
-
Sdfine. (n.d.). 3-nitrobenzoic acid. Retrieved from [Link]
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Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. [Link]
-
Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]
-
ResearchGate. (n.d.). DSC Studies on Organic Melting Temperature Standards. Retrieved from [Link]
-
Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. [Link]
-
Ahila, S., et al. (2019). Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal. Journal of Materials Science: Materials in Electronics, 30, 18456-18467. [Link]
-
ResearchGate. (n.d.). Thermal Decomposition of Aliphatic Nitro-compounds. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate for the Rational Design of Advanced Metal-Organic Frameworks
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive overview of the synthesis and application of Metal-Organic Frameworks (MOFs) using the novel, multifunctional organic linker, Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate. This unique ligand, characterized by its combination of N-donor imidazole groups, an O-donor carboxylate moiety, and an electron-withdrawing nitro group, offers a versatile platform for the design of MOFs with tunable properties. We will delve into the scientific rationale behind the use of this linker, provide detailed, field-proven protocols for MOF synthesis, and discuss the potential applications of the resulting materials in areas such as gas storage, catalysis, and drug delivery.
Introduction: The Scientific Merit of this compound as a MOF Ligand
The field of Metal-Organic Frameworks (MOFs) has been rapidly expanding due to their exceptional porosity, structural diversity, and tailorability for a myriad of applications.[1] The choice of the organic linker is paramount in dictating the final topology and functionality of the MOF.[2] this compound is a sophisticated ligand designed to impart specific, desirable characteristics to the resulting framework.
-
Mixed N- and O-Donor Coordination: The presence of both imidazole nitrogen atoms and a carboxylate oxygen atom allows for versatile coordination with a wide range of metal ions. This mixed-donor character can lead to the formation of unique secondary building units (SBUs) and complex, high-dimensional frameworks.
-
Structural Versatility of Imidazole Groups: The two imidazole rings provide multiple coordination sites, acting as bridges between metal centers to extend the framework. The rotational freedom of the imidazole groups can accommodate various coordination geometries, leading to diverse network topologies.
-
The Role of the Nitro Functional Group: The electron-withdrawing nitro group serves several key purposes. It can modulate the electronic properties of the ligand and the resulting MOF, potentially enhancing catalytic activity or influencing gas sorption properties. Furthermore, the nitro group can act as a specific binding site for guest molecules through dipole-quadrupole interactions. The presence of nitro functionalities has been shown to influence the topology of MOFs and can lead to interesting interpenetration phenomena.
Conceptual Workflow for MOF Synthesis
The synthesis of a MOF using this compound typically follows a solvothermal or hydrothermal route. This process involves the self-assembly of the organic linker and a metal salt precursor in a sealed vessel at elevated temperatures.
Caption: General workflow for the solvothermal synthesis of MOFs.
Detailed Experimental Protocols
The following protocols are based on established methodologies for the synthesis of MOFs with similar imidazole-carboxylate and nitro-functionalized ligands. Researchers should consider these as robust starting points, with the understanding that optimization of parameters such as reactant ratios, temperature, and reaction time may be necessary to achieve the desired phase and crystallinity.
Protocol 1: Solvothermal Synthesis of a Zinc-based MOF (Hypothetical)
This protocol is adapted from methodologies used for zinc-imidazole-carboxylate systems.
Materials:
-
This compound (Ligand)
-
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Solution Preparation: In a 20 mL scintillation vial, dissolve this compound (0.1 mmol) and Zinc Nitrate Hexahydrate (0.1 mmol) in 10 mL of DMF.
-
Homogenization: Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.
-
Reaction: Seal the vial tightly and place it in a programmable oven. Heat the mixture to 120 °C for 48 hours.
-
Cooling: Allow the oven to cool naturally to room temperature.
-
Isolation: Collect the resulting crystalline product by filtration or centrifugation.
-
Washing: Wash the collected crystals thoroughly with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove any unreacted starting materials and residual solvent.
-
Drying: Dry the product under vacuum at 80 °C for 12 hours.
Protocol 2: Hydrothermal Synthesis of a Copper-based MOF (Hypothetical)
This protocol is based on established methods for copper-based MOFs with mixed N- and O-donor ligands.
Materials:
-
This compound (Ligand)
-
Copper(II) Acetate Monohydrate (Cu(CH₃COO)₂·H₂O)
-
Deionized Water
-
Ethanol
Procedure:
-
Solution Preparation: In a 23 mL Teflon-lined stainless-steel autoclave, combine this compound (0.1 mmol) and Copper(II) Acetate Monohydrate (0.1 mmol).
-
Solvent Addition: Add a 1:1 (v/v) mixture of deionized water and ethanol (15 mL total volume).
-
Homogenization: Briefly sonicate the mixture to ensure good dispersion.
-
Reaction: Seal the autoclave and place it in an oven. Heat to 150 °C for 72 hours.
-
Cooling: Allow the autoclave to cool to room temperature over several hours.
-
Isolation: Collect the crystalline product by filtration.
-
Washing: Wash the product with deionized water (3 x 15 mL) and then ethanol (3 x 15 mL).
-
Drying: Dry the final product in an oven at 60 °C overnight.
Rationale Behind Experimental Choices
| Parameter | Choice & Rationale |
| Metal Precursor | Zinc and copper salts are commonly used due to their flexible coordination geometries, which can lead to a wide variety of MOF structures. Nitrates and acetates are often chosen for their good solubility in common solvents. |
| Solvent System | DMF is a high-boiling point, polar aprotic solvent that is excellent for solvating both the organic linker and the metal salt, facilitating the self-assembly process.[3] Water/ethanol mixtures are employed in hydrothermal synthesis as a more environmentally benign option.[4] |
| Temperature & Time | The reaction temperature and duration are critical for controlling the nucleation and growth of the MOF crystals. The selected conditions are typical for achieving crystalline products with good phase purity. |
| Washing & Activation | Thorough washing is essential to remove unreacted precursors that may be trapped within the pores of the MOF. Activation, often involving solvent exchange followed by heating under vacuum or supercritical CO2 drying, is crucial for removing guest solvent molecules and making the porous structure accessible for applications. |
Characterization of the Resulting MOFs
A suite of analytical techniques is necessary to confirm the successful synthesis and to determine the properties of the new MOF material.
| Technique | Purpose | Expected Outcome |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk material. | A well-defined diffraction pattern matching a simulated pattern from single-crystal X-ray diffraction (if available) indicates a pure, crystalline product. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and to determine the temperature at which the framework decomposes. | A TGA curve will show distinct weight loss steps corresponding to the removal of guest solvent molecules and the eventual decomposition of the organic linker. |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area and pore volume of the MOF. | A Type I isotherm is typically expected for microporous materials like MOFs, from which the surface area can be calculated. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the presence of the functional groups from the organic linker in the final MOF structure. | Characteristic peaks for the carboxylate and nitro groups should be observable in the FTIR spectrum of the MOF. |
Potential Applications
The unique structural and chemical features of MOFs derived from this compound suggest a range of potential applications:
-
Gas Storage and Separation: The combination of a porous structure and the polar nitro groups could lead to enhanced selectivity for gases like CO₂.
-
Catalysis: The accessible metal centers and the electron-withdrawing nature of the nitro group could make these MOFs active catalysts for a variety of organic transformations.
-
Drug Delivery: The tunable pore size and the potential for functionalization make these materials promising candidates for the controlled release of therapeutic agents. The biocompatibility of the chosen metal (e.g., zinc) would be a key consideration.
-
Sensing: The inherent luminescence of some MOFs can be quenched or enhanced in the presence of specific analytes, making them suitable for chemical sensing applications.[5]
Coordination Chemistry and Structural Implications
The coordination of this compound with metal centers is expected to be complex and highly dependent on the reaction conditions.
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- 3. The Synthesis of MOFs of ZnImBImZnO through Hydrothermal and Solvothermal Methods | Scientific.Net [scientific.net]
- 4. iris.unito.it [iris.unito.it]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate as a Versatile Ligand for Novel Metal Complexes
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and material scientists on the utilization of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate as a versatile chelating agent for the synthesis of novel metal complexes. The unique architecture of this ligand, featuring two imidazole moieties for metal coordination and a nitrobenzoate group for modulating electronic properties, offers a rich platform for developing complexes with potential applications in catalysis, medicinal chemistry, and materials science. These notes detail the synthesis of the ligand, protocols for the preparation of its metal complexes, and methodologies for their characterization. The causality behind experimental choices is elucidated to provide a deeper understanding of the coordination chemistry involved.
Introduction: The Chemical Rationale
The imidazole scaffold is a cornerstone in coordination and medicinal chemistry, renowned for its ability to form stable complexes with a wide array of metal ions.[1][2] The title compound, this compound, is a multi-dentate ligand with several key features that make it an attractive candidate for the development of advanced metal complexes:
-
Bidentate N-Donor System: The two imidazole rings provide a robust bidentate or bridging coordination environment through their sp2 hybridized nitrogen atoms, similar to the well-studied 1,10-phenanthroline systems.[3]
-
Electronic Tuning: The presence of a nitro group, a strong electron-withdrawing substituent on the benzoate ring, can significantly influence the electronic properties of the resulting metal complex, which is crucial for applications in catalysis and for modulating therapeutic activity.
-
Structural Versatility: The spatial arrangement of the imidazole rings allows for the formation of stable chelate rings with metal ions, leading to predictable coordination geometries.
These attributes suggest that metal complexes of this compound could exhibit interesting photophysical properties, catalytic activity, and biological efficacy.[4][5]
Synthesis of this compound
The synthesis of the title ligand can be approached through a nucleophilic aromatic substitution reaction. The following protocol is a representative method based on established procedures for similar di-substituted nitroaromatics.
Synthetic Workflow
Caption: Workflow for the synthesis of the target ligand.
Detailed Experimental Protocol
Materials:
-
Methyl 4,5-dichloro-2-nitrobenzoate
-
Imidazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of Methyl 4,5-dichloro-2-nitrobenzoate (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq) and anhydrous potassium carbonate (3.0 eq).
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Causality of Choices:
-
Solvent: DMF is a polar aprotic solvent that is excellent for SNAr reactions as it can dissolve the ionic reagents and stabilize the charged intermediates.
-
Base: Potassium carbonate acts as a base to deprotonate the N-H of imidazole, forming the imidazolate anion which is a more potent nucleophile.
-
Excess Reagents: A slight excess of imidazole and base is used to drive the reaction to completion.
Synthesis of Metal Complexes: Representative Protocols
The following are general protocols for the synthesis of metal complexes with this compound, which can be adapted for various metal precursors.
General Complexation Workflow
Caption: General workflow for the synthesis of metal complexes.
Protocol for a Cu(II) Complex
Materials:
-
This compound
-
Copper(II) chloride (CuCl₂)
-
Methanol
Procedure:
-
Dissolve this compound (2.0 eq) in methanol.
-
In a separate flask, dissolve CuCl₂ (1.0 eq) in a minimal amount of methanol.
-
Add the copper(II) chloride solution dropwise to the ligand solution with constant stirring.[5]
-
A color change and/or the formation of a precipitate should be observed.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Collect the resulting precipitate by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven.
Protocol for a Ru(II) Complex
Materials:
-
This compound
-
cis-[Ru(bpy)₂Cl₂]·2H₂O (bpy = 2,2'-bipyridine)
-
Ethanol/Water mixture (e.g., 3:1 v/v)
Procedure:
-
Suspend cis-[Ru(bpy)₂Cl₂]·2H₂O (1.0 eq) and this compound (1.1 eq) in an ethanol/water mixture.[5]
-
Reflux the mixture with stirring for 8-12 hours, monitoring the reaction by UV-Vis spectroscopy for changes in the metal-to-ligand charge transfer (MLCT) bands.
-
Cool the solution to room temperature and reduce the volume of the solvent under reduced pressure.
-
The product can be precipitated by the addition of a saturated aqueous solution of a suitable counter-ion (e.g., KPF₆).
-
Collect the precipitate by filtration, wash with cold water and diethyl ether, and dry in vacuo.
Characterization of the Ligand and its Metal Complexes
A thorough characterization is essential to confirm the identity and purity of the synthesized compounds.
| Technique | Ligand | Metal Complex | Information Obtained |
| ¹H & ¹³C NMR | ✓ | (for diamagnetic complexes) | Structural elucidation and purity assessment. |
| FT-IR Spectroscopy | ✓ | ✓ | Identification of functional groups and observation of coordination-induced shifts. |
| Mass Spectrometry | ✓ | ✓ | Determination of molecular weight. |
| UV-Vis Spectroscopy | ✓ | ✓ | Study of electronic transitions (π-π, n-π, MLCT, d-d). |
| Elemental Analysis | ✓ | ✓ | Determination of the elemental composition. |
| Single-Crystal X-ray Diffraction | (if suitable crystals are obtained) | (if suitable crystals are obtained) | Unambiguous determination of the 3D molecular structure and coordination geometry. |
| Magnetic Susceptibility | ✓ (for paramagnetic complexes) | Determination of the number of unpaired electrons. |
Potential Applications
While specific applications of metal complexes of this compound are yet to be extensively explored, the structural features of this ligand suggest potential in several areas:
-
Catalysis: The well-defined coordination sphere and the electronic influence of the nitro group could lead to catalytically active complexes for various organic transformations.[6]
-
Medicinal Chemistry: Imidazole-based metal complexes have shown promise as anticancer and antimicrobial agents.[1][5] The coordination of a metal ion can enhance the biological activity of the organic ligand.[5]
-
Luminescent Materials: Ruthenium(II) and other d⁶ metal complexes are known for their rich photophysical properties, making them candidates for applications in sensing and imaging.[4]
Conclusion
This compound is a promising ligand for the construction of a diverse range of metal complexes. The protocols outlined in these application notes provide a solid foundation for the synthesis and characterization of these novel compounds. The versatility of the imidazole moiety, combined with the electronic-tuning capabilities of the nitrobenzoate framework, opens up exciting avenues for the development of new functional materials and therapeutic agents.
References
-
Bentham Science Publisher. Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications. Available from: [Link]
-
Dirersa, W. B. (2017). A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Modern Chemistry & Applications, 5(3). Available from: [Link]
-
ResearchGate. Imidazole-Based Metal Complex Derivatives: A Comprehensive Overview of Synthesis and Biological Applications | Request PDF. Available from: [Link]
-
Khan, I., et al. (2024). Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance. RSC Advances, 14(1), 1-15. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
Lumu, F. F., et al. (2019). Three New Metal Complexes with Imidazole-Containing Tripodal Ligands as Fluorophores for Nitroaromatics- and Ion-Selective Sensing. Molecules, 24(23), 4363. Available from: [Link]
-
ResearchGate. Synthesis and characterization of some new metal complexes of amitrole derivatives and investigation of their catalytic ability. Available from: [Link]
-
MDPI. Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. Available from: [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Three New Metal Complexes with Imidazole-Containing Tripodal Ligands as Fluorophores for Nitroaromatics- and Ion-Selective Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Synthesis of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate: A Detailed Experimental Protocol
Abstract
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate. This procedure is designed for researchers and scientists in the fields of organic chemistry and drug development. The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern synthetic chemistry for the formation of carbon-heteroatom bonds. This guide offers in-depth technical details, explains the rationale behind the experimental choices, and provides the necessary data for the successful execution and verification of the synthesis.
Introduction
This compound is a valuable scaffold in medicinal chemistry and materials science. The imidazole moiety is a common feature in many biologically active compounds, exhibiting a wide range of pharmacological properties. The presence of the nitro group, an electron-withdrawing group, not only activates the aromatic ring for the synthesis but also offers a handle for further chemical modifications, such as reduction to an amino group, enabling the construction of more complex molecular architectures.
The synthesis of this target molecule is achieved through a nucleophilic aromatic substitution (SNAr) reaction. This class of reactions is particularly effective for the substitution of leaving groups on aromatic rings that are activated by strongly electron-withdrawing substituents, such as a nitro group, positioned ortho or para to the leaving group. In this protocol, the chloro groups of Methyl 4,5-dichloro-2-nitrobenzoate are displaced by the nucleophilic nitrogen of imidazole.
Reaction Mechanism and Rationale
The synthesis proceeds via a well-established addition-elimination mechanism. The key to this reaction is the presence of the electron-withdrawing nitro group (-NO2) on the benzene ring. This group significantly lowers the electron density of the aromatic ring, making it susceptible to attack by a nucleophile.
The reaction is initiated by the nucleophilic attack of the imidazole nitrogen atom on one of the carbon atoms bearing a chlorine atom. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization. The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the monosubstituted product. The reaction then proceeds in a similar fashion at the second chloro-substituted position to yield the final di-imidazolyl product.
The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF), is critical as it can solvate the cationic counter-ion of the base without strongly solvating the nucleophile, thus enhancing its reactivity. A base, such as potassium carbonate, is employed to deprotonate the imidazole, thereby increasing its nucleophilicity.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Methyl 4,5-dichloro-2-nitrobenzoate | ≥98% | Commercially Available |
| Imidazole | ≥99% | Commercially Available |
| Potassium Carbonate (K2CO3), anhydrous | ≥99% | Commercially Available |
| N,N-Dimethylformamide (DMF), anhydrous | ≥99.8% | Commercially Available |
| Ethyl acetate (EtOAc) | Reagent Grade | Commercially Available |
| Hexanes | Reagent Grade | Commercially Available |
| Deionized Water | In-house | |
| Anhydrous Magnesium Sulfate (MgSO4) | Commercially Available | |
| Round-bottom flask | Standard laboratory equipment | |
| Magnetic stirrer and stir bar | Standard laboratory equipment | |
| Heating mantle with temperature control | Standard laboratory equipment | |
| Condenser | Standard laboratory equipment | |
| Separatory funnel | Standard laboratory equipment | |
| Rotary evaporator | Standard laboratory equipment | |
| Thin-layer chromatography (TLC) plates (silica gel 60 F254) | Commercially Available | |
| UV lamp (254 nm) | Standard laboratory equipment | |
| Glassware for filtration and extraction | Standard laboratory equipment |
Synthesis Workflow Diagram
Application Notes & Protocols: Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate as a Precursor for Novel Bis(N-Heterocyclic Carbene) Ligands in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: Unlocking Catalytic Potential
The quest for novel, efficient, and robust catalysts is a cornerstone of modern chemical synthesis. N-heterocyclic carbenes (NHCs) have emerged as a dominant class of ligands in organometallic catalysis, often surpassing traditional phosphines in stability and activity.[1][2] Their strong σ-donating properties and the stability of the resulting metal complexes have made them indispensable in a wide array of chemical transformations.[1][3] This document outlines the prospective application of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate as a precursor to a novel bis(N-heterocyclic carbene) (bis-NHC) ligand and its subsequent use in catalysis.
The unique architecture of this compound, featuring two imidazole moieties appended to a nitro-substituted benzene backbone, presents an intriguing platform for the design of a chelating bis-NHC ligand. The electronic properties of the ligand can be potentially tuned by the electron-withdrawing nitro group on the aromatic ring.[4] This application note provides a hypothetical, yet scientifically grounded, framework for the synthesis of a palladium-bis-NHC complex derived from this precursor and its application in a model Suzuki-Miyaura cross-coupling reaction.
PART 1: Synthesis of the Bis-Imidazolium Salt Precursor
The initial step towards the generation of the bis-NHC ligand is the quaternization of the imidazole nitrogen atoms to form a bis-imidazolium salt. This salt is the direct precursor to the free carbene.
Protocol 1: Synthesis of the Bis-Imidazolium Salt
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Alkylation: To the stirred solution, add a suitable alkylating agent, such as methyl iodide or benzyl bromide (2.2 eq.), dropwise at room temperature.
-
Rationale: The alkylating agent reacts with the sp2 nitrogen of each imidazole ring to form the corresponding imidazolium salt. Using a slight excess of the alkylating agent ensures complete conversion.
-
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction is typically stirred at room temperature for 24-48 hours.
-
Isolation and Purification: Upon completion, the product can be precipitated by the addition of a non-polar solvent like diethyl ether. The resulting solid is then collected by filtration, washed with diethyl ether, and dried under vacuum to yield the desired bis-imidazolium salt.
-
Characterization: The structure of the synthesized bis-imidazolium salt should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
PART 2: In-Situ Generation of the Palladium-bis-NHC Complex and Catalytic Application
The synthesized bis-imidazolium salt can be used to generate a palladium-bis-NHC complex in situ for catalytic applications. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of C-C bond formation, is chosen as a model system to evaluate the catalytic activity.
Experimental Workflow for Catalyst Generation and Catalysis
Caption: Workflow for in-situ generation of the Pd-bis-NHC catalyst and its use in a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 4-Bromotoluene with Phenylboronic Acid
-
Reaction Setup: To a Schlenk tube, add the bis-imidazolium salt (0.01 eq.), palladium(II) acetate (Pd(OAc)₂, 0.01 eq.), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq.).
-
Rationale: The base is crucial for the deprotonation of the imidazolium salt to form the N-heterocyclic carbene in situ, which then coordinates to the palladium center.[5]
-
-
Inert Atmosphere: The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Addition of Reagents: 4-Bromotoluene (1.0 eq.), phenylboronic acid (1.2 eq.), and a solvent mixture of toluene and water (e.g., 4:1 v/v) are added via syringe.
-
Reaction Conditions: The reaction mixture is stirred vigorously and heated to a specified temperature (e.g., 80-100 °C) for a predetermined time (e.g., 2-12 hours).
-
Monitoring and Work-up: The reaction progress is monitored by Gas Chromatography (GC) or TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification and Analysis: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired biaryl product. The yield and purity are determined, and the product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Hypothetical Catalytic Cycle
Sources
- 1. The Medicinal Applications of Imidazolium Carbene Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. N-Heterocyclic carbenes/imidazolium salts as substrates in catalysis: the catalytic 2-substitution and annulation of heterocyclic compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Application Notes and Protocols: Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate in Drug Discovery
Prepared by: Gemini Senior Application Scientist
Introduction: A Molecule of Untapped Potential
Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate is a unique small molecule featuring a nitrobenzoate scaffold substituted with two imidazole rings (Figure 1). While specific biological activities for this compound are not yet extensively documented in peer-reviewed literature, its structural motifs suggest significant potential in drug discovery. The imidazole ring is a well-established pharmacophore found in numerous approved drugs, known for its ability to participate in hydrogen bonding and coordinate with metal ions in enzyme active sites.[1][2] Derivatives of imidazole are actively researched for their diverse therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, and antifungal agents.[1]
The presence of a nitroaromatic group further enriches the compound's profile. Nitroimidazoles, for example, are a cornerstone of therapy for anaerobic bacterial and parasitic infections.[3][4] More recently, their role as hypoxia-activated prodrugs in cancer therapy has garnered substantial interest.[5][6] In the low-oxygen (hypoxic) environment characteristic of solid tumors, the nitro group can be bioreduced to cytotoxic radical species that damage cellular macromolecules, leading to selective cell killing.[6][7]
This document provides a conceptual framework and detailed protocols for investigating the potential of this compound as a novel therapeutic agent. We will explore two primary, plausible applications based on its structure: as a kinase inhibitor and as a hypoxia-selective cytotoxic agent.
| Compound Property | Value | Source |
| IUPAC Name | methyl 4,5-di(imidazol-1-yl)-2-nitrobenzoate | PubChem[8] |
| Molecular Formula | C₁₄H₁₁N₅O₄ | PubChem[8] |
| Molecular Weight | 313.27 g/mol | PubChem[8] |
| CAS Number | 1256633-33-6 | PubChem[8] |
Hypothesized Mechanisms of Action
As a Kinase Inhibitor
The di-imidazole substitution pattern presents a compelling hypothesis for kinase inhibition. Many successful kinase inhibitors utilize nitrogen-containing heterocycles to form critical hydrogen bonds within the ATP-binding pocket of the kinase enzyme. The two imidazole rings of this compound could potentially engage with hinge region residues, acting as a scaffold for potent and selective inhibition. This has been a successful strategy in the development of inhibitors for targets like EGFR, HER2, and CDK2.[9]
Figure 2: Proposed mechanism of kinase inhibition.
As a Hypoxia-Activated Prodrug
The 2-nitrobenzoate core suggests a role as a hypoxia-selective agent. In low-oxygen environments, intracellular nitroreductases can reduce the nitro group. This process consumes electrons and, in the absence of oxygen to re-oxidize the resulting radical anion, leads to the formation of highly reactive cytotoxic species. These species can covalently modify and damage critical cellular macromolecules like proteins and DNA, ultimately triggering cell death.[5][6]
Figure 3: Hypoxia-selective activation pathway.
Experimental Protocols
The following protocols provide a robust framework for evaluating the dual hypotheses of kinase inhibition and hypoxia-selective cytotoxicity.
Protocol 1: In Vitro Cell Viability Assay (MTT)
This assay determines the concentration at which the compound inhibits cell growth by 50% (IC₅₀). It is crucial to perform this under both standard (normoxic) and low-oxygen (hypoxic) conditions to assess hypoxia-selectivity.
A. Materials
-
Cancer cell lines (e.g., A549 lung cancer, HeLa cervical cancer).[1]
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).[1]
-
This compound; stock solution in DMSO (e.g., 10 mM).
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol).
-
Hypoxia chamber or incubator (capable of maintaining <1% O₂).
-
Microplate reader (absorbance at 570 nm).
B. Step-by-Step Procedure
-
Cell Seeding: Seed cells into two identical 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in serum-free medium. Remove the old medium from the plates and add 100 µL of the diluted compound solutions to the wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation:
-
Place one plate in a standard incubator (normoxia: ~21% O₂).
-
Place the second plate in a hypoxia chamber (<1% O₂) for the same duration (e.g., 48-72 hours).
-
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
C. Data Analysis
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot viability versus log[compound concentration] and fit a dose-response curve to determine the IC₅₀ value for both normoxic and hypoxic conditions.
-
The Hypoxic Cytotoxicity Ratio (HCR) can be calculated as: IC₅₀ (normoxia) / IC₅₀ (hypoxia) . An HCR > 1 indicates hypoxia-selective cytotoxicity.
Figure 4: Workflow for dual-condition cell viability assay.
Protocol 2: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol outlines a general method to screen the compound against a specific kinase of interest (e.g., a member of the SRC family or a cyclin-dependent kinase).
A. Materials
-
Recombinant active kinase.
-
Kinase-specific substrate (peptide or protein).
-
ATP.
-
Kinase reaction buffer (typically contains MgCl₂, DTT, BSA).
-
Test compound and a known inhibitor (positive control, e.g., Staurosporine).
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody).
-
384-well assay plates (low volume, white or black depending on detection method).
-
Plate reader capable of luminescence or fluorescence detection.
B. Step-by-Step Procedure
-
Compound Plating: Dispense the test compound at various concentrations into the 384-well plate using an acoustic dispenser or serial dilution.
-
Kinase Addition: Add the recombinant kinase enzyme diluted in reaction buffer to the wells containing the compound and incubate for 15-30 minutes at room temperature to allow for binding.
-
Initiate Reaction: Add a solution containing the kinase substrate and ATP to all wells to start the enzymatic reaction. Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C or room temperature.
-
Stop Reaction & Detect: Add the detection reagent according to the manufacturer's instructions. This reagent typically stops the kinase reaction and generates a signal (e.g., luminescence) that is inversely proportional to the amount of ATP remaining or directly proportional to the amount of phosphorylated product formed.
-
Data Acquisition: Read the plate on a compatible plate reader.
C. Data Analysis
-
Normalize the signal to positive (no inhibition) and negative (no enzyme) controls.
-
Calculate the percent inhibition for each compound concentration.
-
Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic model to determine the IC₅₀ value.
| Parameter | Kinase A | Kinase B | Kinase C |
| IC₅₀ (µM) | 1.2 | > 50 | 8.7 |
| Selectivity | High | Low | Moderate |
Concluding Remarks
This compound is a strategically designed molecule that holds considerable promise for drug discovery programs. Its di-imidazole core provides a validated scaffold for targeting enzymes like kinases, while the nitrobenzoate moiety offers the exciting possibility of hypoxia-selective activation within the tumor microenvironment.[2][6][10] The protocols detailed in this guide provide a clear and scientifically rigorous path to evaluating these dual therapeutic hypotheses. Successful validation could position this compound as a lead candidate for developing novel anticancer agents that simultaneously inhibit key proliferation pathways and selectively target the resistant hypoxic cell population.
References
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- (PDF) Methyl 4-nitrobenzoate - ResearchGate. ResearchGate.
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- Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors - MDPI. MDPI.
- Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Nanalysis.
- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC. National Center for Biotechnology Information.
- CN105218375A - A kind of synthetic method of 2-methyl-4-nitrobenzoic acid - Google Patents. Google Patents.
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- Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - NIH. National Center for Biotechnology Information.
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- Interaction of nitroimidazole drugs with DNA in vitro: structure-activity relationships - NIH. National Center for Biotechnology Information.
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Application Notes & Protocols for the Characterization of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate
Introduction
Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate is a complex heterocyclic compound with potential applications in pharmaceutical and materials science. Its structure, featuring a nitro-substituted benzene ring coupled with two imidazole moieties and a methyl ester, suggests a unique combination of chemical properties that necessitate a multi-faceted analytical approach for comprehensive characterization. The presence of the nitro group may also impart energetic properties, requiring careful consideration of its thermal stability.[1][2]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the essential analytical techniques for the structural elucidation, purity assessment, and thermal characterization of this compound. The protocols outlined herein are designed to be robust and self-validating, with an emphasis on the scientific rationale behind the experimental choices.
Overall Characterization Workflow
A logical workflow is crucial for the efficient and thorough characterization of a novel compound. The following diagram illustrates the recommended analytical sequence, starting from fundamental structural confirmation to more specialized thermal analysis.
Caption: A comprehensive workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, ¹H and ¹³C NMR will provide critical information about the molecular skeleton, while 2D NMR techniques (like COSY and HSQC) will help in assigning specific proton and carbon signals.
Expertise & Experience: The electron-withdrawing nature of the nitro group and the aromatic character of the imidazole rings will significantly influence the chemical shifts of adjacent protons and carbons.[1] Expect the aromatic protons on the nitrobenzoate ring to be downfield. The protons on the imidazole rings will also exhibit characteristic shifts.[3][4][5]
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good starting choice for complex heterocyclic compounds due to its high solubilizing power.[6]
-
Filter the solution through a glass wool plug into a clean, dry NMR tube.
-
-
Instrument Parameters (300-500 MHz Spectrometer):
-
¹H NMR:
-
Acquire a standard proton spectrum with a spectral width of approximately 12 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
The number of scans should be a multiple of 8 (e.g., 16 or 32) to ensure a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 220 ppm.
-
A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended.
-
-
-
Data Processing and Interpretation:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm). Calibrate the ¹³C spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Integrate the ¹H signals to determine the relative number of protons.
-
Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to the protons and carbons of the molecule.
-
| Expected ¹H NMR Signals | Approximate Chemical Shift (ppm) | Multiplicity | Integration |
| Imidazole Protons | 7.0 - 8.5[4] | s, d | 6H |
| Aromatic Protons (Nitrobenzoate) | 7.5 - 8.5 | d, s | 2H |
| Methyl Protons (-OCH₃) | 3.8 - 4.0 | s | 3H |
| Expected ¹³C NMR Signals | Approximate Chemical Shift (ppm) |
| Carbonyl Carbon (Ester) | 160 - 170 |
| Aromatic & Imidazole Carbons | 110 - 150[4] |
| Methyl Carbon (-OCH₃) | 50 - 60 |
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula with high accuracy.
Expertise & Experience: Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.[7] The presence of multiple nitrogen atoms makes the molecule amenable to positive ion mode detection.
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL in the mobile phase.
-
-
Instrument Parameters (LC-MS with ESI source):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high resolution.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 100-150 °C.[8]
-
Desolvation Gas Flow: Set according to manufacturer's recommendations.
-
-
Data Analysis:
-
Identify the peak corresponding to the protonated molecule [M+H]⁺.
-
Calculate the theoretical exact mass of the proposed molecular formula (C₁₄H₁₁N₅O₄).
-
Compare the measured exact mass with the theoretical exact mass. A mass accuracy of <5 ppm provides strong evidence for the elemental composition.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Expertise & Experience: The IR spectrum of this compound will be characterized by strong absorptions from the nitro group and the carbonyl group of the ester. The aromatic C-H and C=C stretching vibrations will also be prominent.[9][10]
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Instrument Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Interpretation:
-
Identify the characteristic absorption bands for the functional groups.
-
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Vibration |
| Aromatic C-H | 3100 - 3000 | Stretch |
| C=O (Ester) | 1730 - 1715 | Stretch |
| Aromatic C=C | 1600 - 1450 | Stretch |
| Nitro (N-O) | 1550 - 1475 (asymmetric), 1360 - 1290 (symmetric)[11][12] | Stretch |
| C-N (Imidazole) | 1300 - 1200 | Stretch |
| C-O (Ester) | 1250 - 1100 | Stretch |
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary technique for assessing the purity of the synthesized compound and can be developed into a quantitative assay.
Expertise & Experience: Due to the aromatic nature of the compound, reversed-phase HPLC with UV detection is the method of choice. A C18 or a Phenyl-Hexyl column can provide good separation.[13][14] The nitroaromatic and imidazole moieties allow for sensitive detection at wavelengths around 254 nm.[13][15]
Protocol: Reversed-Phase HPLC for Purity Analysis
Caption: A streamlined workflow for HPLC purity analysis.
-
System and Reagents:
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of mobile phase A and B.
-
Dilute to a working concentration of approximately 0.1 mg/mL.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
The system suitability should be verified by injecting a standard solution to check for parameters like theoretical plates, tailing factor, and reproducibility.
-
Thermal Analysis
Given the presence of a nitro group, understanding the thermal stability of this compound is crucial, especially if it is intended for applications where it might be exposed to elevated temperatures.[16][17] Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide complementary information on its thermal behavior.[18][19]
Expertise & Experience: The nitro group can lead to exothermic decomposition at elevated temperatures. TGA will indicate the temperature at which decomposition begins, while DSC will reveal whether this process is endothermic or exothermic.[2]
Protocol: TGA and DSC Analysis
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the sample into an aluminum TGA or DSC pan.
-
-
Instrument Parameters:
-
TGA:
-
Temperature Range: 25 °C to 600 °C.
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.
-
-
DSC:
-
Temperature Range: 25 °C to 400 °C (or up to the decomposition temperature determined by TGA).
-
Heating Rate: 10 °C/min.
-
Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.
-
-
-
Data Analysis:
-
TGA Thermogram: Determine the onset temperature of decomposition (T_onset) and the percentage of mass loss.
-
DSC Thermogram: Identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). Determine the peak temperatures and enthalpies of these transitions.
-
Conclusion
The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. The protocols detailed in this guide provide a robust framework for its structural elucidation, purity assessment, and thermal stability evaluation. By understanding the rationale behind each experimental choice, researchers can generate high-quality, reliable data to support their research and development activities.
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Ravichandran, D., et al. (2020). Synthesis and characterization of N-substituted benzimidazole derivatives and study of their antibacterial and antifungal activity. ResearchGate. Available at: [Link]
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Black, P. J., & Heffernan, M. L. (1964). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Australian Journal of Chemistry, 17(5), 558-566. Available at: [Link]
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Al-Hamdani, A. A. S., et al. (2025). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. National Center for Biotechnology Information. Available at: [Link]
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Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. Agilent. Available at: [Link]
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Fagalde, F., et al. (2007). NMR Characterization of Hydrate and Aldehyde Forms of Imidazole-2-carboxaldehyde and Derivatives. The Journal of Organic Chemistry, 72(11), 4237-4240. Available at: [Link]
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Waters Corporation. (n.d.). Determination of Nitroaromatics and Nitramines by High Performance Liquid Chromatography (Explosives). Waters. Available at: [Link]
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Traore, F., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. Available at: [Link]
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Rodin, A. A., et al. (2024). Predicting the Shelf Life of Energetic Materials via Kinetic Analysis of Decomposition Data Gathered by Using Thermal Analysis Techniques. Chemical Engineering Transactions, 107, 1-6. Available at: [Link]
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Li, Y., et al. (2021). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. RSC Advances, 11(53), 33569-33577. Available at: [Link]
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Zamani, K., et al. (2003). ¹H NMR Studies of Some Imidazole Ligands Coordinated to Co(III). Turkish Journal of Chemistry, 27(1), 71-77. Available at: [Link]
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Voitekhova, E. A., et al. (2018). An Efficient Synthesis and Preliminary Investigation of Novel 1,3-Dihydro-2H-benzimidazol-2-one Nitro and Nitramino Derivatives. Molecules, 23(10), 2661. Available at: [Link]
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LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]
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Al-Moktar, M., et al. (2022). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Materials, 15(18), 6296. Available at: [Link]
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Patel, P. S., et al. (2011). SYNTHESIS AND CHARACTERIZATION OF 1-{4-[2-METHYL-4-(4-METHOXYBENZYLIDENE) -5-OXO-IMIDAZOL-1-YL]PHENYL}-2-(SUBSTITUTEDPHENYL) - PYRAZOLINE AND THEIR METAL COMPLEXES. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 2(1), 744-750. Available at: [Link]
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Application Notes and Protocols for the Safe Handling and Storage of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate
Abstract
This document provides a comprehensive guide to the safe handling and storage of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate, a complex heterocyclic nitroaromatic compound. Due to the limited availability of specific safety data for this molecule, this guide synthesizes information from structurally related compounds, including nitroaromatics and imidazole derivatives, to establish best-practice protocols for laboratory use. The protocols herein are designed to mitigate risks and ensure the safety of researchers, scientists, and drug development professionals.
Introduction and Scientific Context
This compound (MDINB) is a multifaceted organic molecule featuring a nitrobenzoate core functionalized with two imidazole rings. Its chemical structure, combining the electron-withdrawing properties of a nitro group with the versatile coordination chemistry of imidazole, suggests its potential as an intermediate in the synthesis of novel pharmaceutical agents and functional materials. The presence of multiple reactive moieties necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.
Nitroaromatic compounds are a class of molecules known for their biological activity and, in some cases, their hazardous properties, including toxicity and thermal instability.[1][2][3] The imidazole functional group, while a common motif in biologically active molecules, can also impart corrosive properties.[4][5] Therefore, a cautious and well-informed approach to the handling and storage of MDINB is paramount.
Hazard Identification and Risk Assessment
A comprehensive risk assessment is the cornerstone of safe laboratory practice. The following potential hazards are associated with this compound, based on its structural components.
Chemical Reactivity and Stability
The nitro group on the aromatic ring makes the compound susceptible to decomposition, particularly at elevated temperatures.[3] The primary decomposition pathway for many nitroaromatic compounds involves the cleavage of the C-NO2 bond.[3] The presence of two imidazole rings may further influence the molecule's thermal stability. It is crucial to avoid heating the compound unless required for a specific, well-controlled reaction.
Health Hazards
While specific toxicological data for MDINB is unavailable, the following health hazards should be assumed based on related compounds:
-
Toxicity and Mutagenicity: Nitroaromatic compounds are often toxic and mutagenic, with some being suspected or confirmed carcinogens.[1] They can interact with DNA, leading to mutations.[1]
-
Irritation and Corrosivity: Imidazole and its derivatives can be corrosive and cause severe skin burns and eye damage.[4][6]
-
Inhalation and Ingestion: Inhalation of dust or ingestion of the compound may be harmful.
Physical Hazards
The primary physical hazard associated with MDINB is the potential for dust formation if it is a solid, which can lead to inhalation exposure.
Safe Handling Protocols
Adherence to the following protocols is mandatory when working with this compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| PPE Item | Specifications | Rationale |
| Gloves | Chemical-resistant (e.g., Nitrile) | To prevent skin contact with the potentially corrosive and toxic compound. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Flame-resistant, fully buttoned | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | To prevent inhalation of dust or vapors. |
Engineering Controls
All handling of MDINB, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][7]
General Handling Procedures
-
Avoid Dust Generation: Handle the compound carefully to minimize the formation of airborne dust.[8]
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[8]
-
Hygienic Practices: Wash hands thoroughly after handling and before leaving the laboratory.
Storage Requirements
Proper storage is critical to maintaining the stability of MDINB and preventing accidents.
| Storage Parameter | Recommendation | Rationale |
| Temperature | Cool, dry place | To minimize the risk of thermal decomposition. |
| Atmosphere | Tightly sealed container | To prevent contamination and exposure to moisture. |
| Incompatible Materials | Strong oxidizing agents, strong acids, and strong bases | To avoid potentially vigorous or explosive reactions.[4][9] |
| Location | Well-ventilated, designated chemical storage area | To ensure proper segregation and safety.[10] |
Experimental Protocol: Preparation of a Stock Solution
This protocol provides a step-by-step guide for the safe preparation of a stock solution of this compound.
Materials
-
This compound (solid)
-
Anhydrous Dimethylformamide (DMF) or other suitable solvent
-
Volumetric flask with a ground-glass stopper
-
Spatula
-
Analytical balance
-
Appropriate PPE (see section 3.1)
Procedure
-
Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of clutter.
-
Weighing: Tare a clean, dry weighing boat on the analytical balance. Carefully transfer the desired amount of MDINB to the weighing boat using a clean spatula. Record the exact mass.
-
Transfer: Carefully transfer the weighed MDINB to the volumetric flask.
-
Dissolution: Add a small amount of the chosen solvent (e.g., DMF) to the volumetric flask and gently swirl to dissolve the solid.
-
Dilution: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Mixing: Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling: Clearly label the flask with the compound name, concentration, solvent, and date of preparation.
Spill and Waste Management
Spill Response
-
Small Spills: In the event of a small spill within the chemical fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated absorbent in a sealed, labeled container for hazardous waste disposal.
-
Large Spills: Evacuate the area and contact the appropriate emergency response team.
Waste Disposal
All waste containing this compound, including unused compound, contaminated materials, and solutions, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of this material down the drain.
Visualization of Workflow
The following flowchart illustrates the key decision points and safety protocols for handling this compound.
Caption: A flowchart outlining the safe handling process for this compound.
Conclusion
While this compound presents an interesting scaffold for chemical synthesis, its combination of nitroaromatic and imidazole functionalities necessitates a cautious and well-informed approach to its handling and storage. By adhering to the protocols outlined in this document, researchers can mitigate the potential risks and work safely with this compound. It is imperative to always consult the most recent safety information and to perform a thorough risk assessment before beginning any new experimental work.
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Application Notes & Protocols: Coordination Chemistry of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate with Transition Metals
Abstract
This document provides a detailed technical guide for researchers, medicinal chemists, and materials scientists on the coordination chemistry of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate. We present foundational principles, step-by-step protocols for the synthesis of the ligand and its subsequent reactions with representative transition metals—Copper(II) and Zinc(II)—and a comprehensive guide to the characterization of the resulting coordination compounds. The protocols are designed to be self-validating, with explanations grounded in established coordination chemistry principles to ensure both reproducibility and a deeper understanding of the experimental causality.
Introduction: The Versatility of a Multifunctional Ligand
This compound is a bespoke organic ligand engineered with multiple functional domains, making it a highly attractive candidate for the construction of novel metal-organic frameworks (MOFs), coordination polymers, and discrete molecular complexes. Its unique architecture comprises:
-
Two Imidazole Rings: These N-heterocycles are excellent σ-donors and serve as robust coordination sites for a wide array of transition metals.[1][2] The spatial arrangement of the two imidazole groups allows for chelation or bridging between metal centers, facilitating the formation of diverse supramolecular architectures.[3]
-
A Nitrobenzoate Core: The nitro group is a potent electron-withdrawing moiety that can modulate the electronic properties of the resulting metal complex, influencing its catalytic, photophysical, or biological activity.[4] While direct coordination of the nitro group to 3d transition metals is less common, its electronic influence is significant.[4]
-
A Methyl Ester Group: This functional group offers a potential site for post-synthetic modification. Under certain reaction conditions, such as hydrothermal synthesis, the ester can undergo hydrolysis to form a carboxylate group, introducing a new, versatile coordination site.[5][6]
The convergence of these functionalities in a single molecule opens avenues for creating materials with applications in gas storage, catalysis, drug delivery, and chemical sensing.[7]
Ligand Synthesis: A Proposed Pathway
While the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible and scientifically sound synthetic route can be extrapolated from established organic chemistry principles for related compounds.[2][6][8] The proposed synthesis involves a multi-step process, which is outlined below.
Workflow for Ligand Synthesis
Caption: Proposed two-step synthesis of the target ligand.
Protocol 2.1: Synthesis of this compound
Rationale: This protocol is based on the well-established nitration of aromatic compounds followed by a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nitro group activates the aromatic ring towards substitution by nucleophiles like imidazole.
Materials:
-
Methyl 4,5-dichlorobenzoate
-
Fuming Nitric Acid (≥90%)
-
Concentrated Sulfuric Acid (98%)
-
Imidazole
-
Potassium Carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Crushed Ice
Procedure:
Step A: Nitration of Methyl 4,5-dichlorobenzoate
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to 0 °C, slowly add concentrated sulfuric acid to Methyl 4,5-dichlorobenzoate.
-
Prepare the nitrating mixture by cautiously adding fuming nitric acid to a separate flask containing concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of the benzoate ester, ensuring the reaction temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully pour the reaction mixture onto a large volume of crushed ice.
-
Collect the resulting precipitate (Methyl 4,5-dichloro-2-nitrobenzoate) by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the product under vacuum.
Step B: Synthesis of this compound
-
To a solution of Methyl 4,5-dichloro-2-nitrobenzoate in anhydrous DMF, add imidazole and anhydrous potassium carbonate.
-
Heat the mixture to 80-100 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
Reaction with Metals: Synthesis of Coordination Complexes
The bifunctional nature of the imidazole moieties in the ligand makes it an excellent candidate for forming coordination polymers with various metal ions. Here, we provide protocols for the reaction with Copper(II) and Zinc(II) salts, which are known to form stable complexes with imidazole-based ligands.[3][9][10] The solvothermal method is employed as it often yields crystalline products suitable for single-crystal X-ray diffraction.[11]
Protocol 3.1: Synthesis of a Copper(II) Coordination Polymer
Rationale: Copper(II) ions readily coordinate with N-donor ligands and often exhibit interesting magnetic and catalytic properties.[12][13] The use of a nitrate salt provides a counter-ion that is generally weakly coordinating.
Materials:
-
This compound (Ligand)
-
Copper(II) Nitrate Trihydrate (Cu(NO₃)₂·3H₂O)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
In a 20 mL glass vial, dissolve the ligand (0.1 mmol) in 5 mL of DMF.
-
In a separate vial, dissolve Copper(II) Nitrate Trihydrate (0.1 mmol) in 5 mL of ethanol.
-
Combine the two solutions in the 20 mL vial.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the vial to 100 °C over 2 hours, hold at 100 °C for 48 hours, and then cool to room temperature over 24 hours.
-
Blue or green crystals are expected to form. Collect the crystals by decantation of the mother liquor.
-
Wash the crystals with fresh DMF and then ethanol, and dry in air.
Protocol 3.2: Synthesis of a Zinc(II) Coordination Polymer
Rationale: Zinc(II) complexes are often studied for their photoluminescent properties.[14] The d¹⁰ electronic configuration of Zn(II) leads to diamagnetic complexes, which are amenable to NMR characterization.
Materials:
-
This compound (Ligand)
-
Zinc(II) Acetate Dihydrate (Zn(OAc)₂·2H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
Procedure:
-
In a 20 mL Teflon-lined stainless-steel autoclave, combine the ligand (0.1 mmol), Zinc(II) Acetate Dihydrate (0.1 mmol), 8 mL of DMF, and 2 mL of deionized water.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to 120 °C over 3 hours, hold at 120 °C for 72 hours, and then cool to room temperature over 48 hours.
-
Colorless or white block-like crystals are expected. Collect the crystals by filtration.
-
Wash the product with fresh DMF and then ethanol, and dry in air.
Mechanistic Considerations: The Potential for In-Situ Ligand Modification
A crucial aspect to consider, particularly under hydrothermal or solvothermal conditions with water present, is the potential for the in-situ hydrolysis of the methyl ester to a carboxylic acid.[5] This would transform the ligand into 4,5-Di(1-imidazolyl)-2-nitrobenzoic acid, creating a new, highly effective coordination site via the carboxylate group.
Caption: Potential in-situ hydrolysis of the ester functionality.
This modification would significantly impact the resulting structure, as carboxylates can coordinate to metal centers in various modes (monodentate, bidentate, bridging), potentially leading to higher-dimensional and more robust frameworks.[7] Researchers should be vigilant for evidence of this transformation in their characterization data, particularly in the FT-IR spectra (disappearance of the ester C=O stretch and appearance of carboxylate stretches).
Characterization of Metal Complexes
A multi-technique approach is essential for the unambiguous characterization of the newly synthesized coordination compounds.
| Technique | Purpose | Expected Observations / Key Insights |
| Single-Crystal X-ray Diffraction | To determine the precise 3D atomic arrangement, including bond lengths, bond angles, and coordination geometry of the metal center. | Unambiguously confirms the coordination mode of the imidazole and potentially the carboxylate group (if hydrolysis occurs). Provides information on the dimensionality of the framework (1D, 2D, or 3D). |
| Powder X-ray Diffraction (PXRD) | To confirm the phase purity of the bulk crystalline material. | The experimental PXRD pattern should match the pattern simulated from the single-crystal X-ray data. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | To identify the functional groups present and confirm coordination. | A shift in the C=N stretching vibration of the imidazole ring upon coordination to the metal. Disappearance of the ester C=O stretch (~1720 cm⁻¹) and appearance of asymmetric (~1610-1550 cm⁻¹) and symmetric (~1420-1335 cm⁻¹) COO⁻ stretches if hydrolysis has occurred.[15] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the complex and identify the loss of solvent molecules. | Provides information on the temperature at which the framework decomposes. Weight loss steps can indicate the presence of coordinated or guest solvent molecules. |
| UV-Vis Spectroscopy | To study the electronic transitions within the complex. | For the Cu(II) complex, d-d transitions are expected in the visible region. For the Zn(II) complex, ligand-based π-π* transitions are expected in the UV region. May reveal ligand-to-metal charge transfer (LMCT) bands.[12] |
| Elemental Analysis (CHN) | To determine the elemental composition of the complex. | The experimental percentages of Carbon, Hydrogen, and Nitrogen should match the calculated values for the proposed chemical formula. |
Conclusion and Outlook
This compound is a promising ligand for the rational design and synthesis of novel coordination compounds. The protocols and insights provided herein offer a solid foundation for exploring its reactions with a variety of metals. The potential for in-situ hydrolysis of the ester group adds an extra layer of synthetic versatility, allowing for the creation of both neutral and anionic frameworks from a single precursor. The systematic application of the outlined synthetic and characterization methodologies will enable researchers to develop new materials with tailored properties for diverse applications in chemistry and materials science.
References
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Copper(II) Methacrylate Complexes with Imidazole Derivatives—Structural, Spectral and Antitumor Features. (2024). MDPI. Retrieved from [Link]
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A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. (2021). ResearchGate. Retrieved from [Link]
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Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2024). MDPI. Retrieved from [Link]
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Synthesis, Characterization, and Antioxidant Activity of a New Copper(II)-imidazole Derivative Complex. (2023). ResearchGate. Retrieved from [Link]
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Characterization of two new zinc(II) complexes with saccharinate and imidazole or benzimidazole as ligands. (2009). ResearchGate. Retrieved from [Link]
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m-NITROBENZOIC ACID. Organic Syntheses Procedure. Retrieved from [Link]
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Zinc(II) Carboxylate Coordination Polymers with Versatile Applications. (2021). PMC - NIH. Retrieved from [Link]
-
Exp 3 - M-nitrobenzoic Acid From Methyl Benzoate. Scribd. Retrieved from [Link]
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Zinc(II) complexes with an imidazolylpyridine ligand: Luminescence and hydrogen bonding. (2014). ResearchGate. Retrieved from [Link]
-
Synthesis of Imidazole-Compound-Coated Copper Nanoparticles with Promising Antioxidant and Sintering Properties. (2023). PMC - NIH. Retrieved from [Link]
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Novel Complex of Zinc (II) Dichloroethylenediamine: Synthesis, Characterization, In-silico, and In-vitro Evaluation against Cervical Cancer Cells. (2023). PubMed Central. Retrieved from [Link]
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Coordination Behavior of Bis-Imidazole and Various Carboxylate Ligands towards Zn(II) and Cd(II) Ions: Synthesis, Structure, and Photoluminescence Study. (2022). MDPI. Retrieved from [Link]
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Preparation of 4,5-nitroimidazole. (2014). ResearchGate. Retrieved from [Link]
-
Mixed-ligand complexes of copper(II) with imidazole and selected ligands. (1975). ACS Publications. Retrieved from [Link]
-
Preparation of 3-Nitrobenzoic Acid. MSU chemistry. Retrieved from [Link]
-
Transition metal imidazole complex. Wikipedia. Retrieved from [Link]
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Cu(II) complexes based on benzimidazole ligands: synthesis, characterization, DFT, molecular docking & bioactivity study. (2023). PMC - NIH. Retrieved from [Link]
-
Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal. (2015). ResearchGate. Retrieved from [Link]
-
FTIR data for nitrate complexes of copper (II) with imidazole... (2019). ResearchGate. Retrieved from [Link]
-
Synthesis, characterization, and biological activities of zinc(II), copper(II) and nickel(II) complexes of an aminoquinoline derivative. (2023). Frontiers. Retrieved from [Link]
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Fischer Esterification of 3-ntrobenzoic acid 2017. Truman ChemLab. Retrieved from [Link]
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Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2022). MDPI. Retrieved from [Link]
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Pdf. Elixir Journal. Retrieved from [Link]
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One‐Pot Synthesis of Benzo[10][16]imidazo[1,2‐a]pyrimidin‐2‐ones Using a Hybrid Catalyst Supported on Magnetic Nanoparticles in Green Solvents. (2021). NIH. Retrieved from [Link]
-
Synthesis, structures, and photoluminescence of zinc(II) coordination polymers based on carboxylates and the semirigid ligand 1,4-bis(2-methylbenzimidazol-1-ylmethyl)benzene. (2024). ResearchGate. Retrieved from [Link]
-
Supramolecular catalysis. Wikipedia. Retrieved from [Link]
-
Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. (2022). MDPI. Retrieved from [Link]
-
Phosphate phosphite. Wikipedia. Retrieved from [Link]
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"use of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate as a building block in organic synthesis"
An Application Guide to Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate: A Versatile Building Block in Heterocyclic Synthesis
Introduction: Unveiling a Multifunctional Scaffold
This compound is a highly functionalized aromatic compound with significant potential as a building block in organic and medicinal chemistry.[1] Its structure is characterized by a nitro-activated benzene ring, a methyl ester, and two imidazole moieties. This unique combination of functional groups offers multiple reaction sites, making it a versatile precursor for the synthesis of complex heterocyclic systems, including those with potential pharmacological activity. The imidazole ring is a well-known privileged structure in drug discovery, appearing in numerous natural products and synthetic drugs.[2][3] The strategic placement of the nitro group not only facilitates the introduction of the imidazole rings via nucleophilic aromatic substitution but also serves as a synthetic handle for further transformations, most notably the construction of fused ring systems.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound as a chemical intermediate. We will detail a proposed synthetic protocol, followed by validated applications of this building block in the construction of more complex molecular architectures.
Synthesis of this compound
The most logical and efficient route to this compound is through a double nucleophilic aromatic substitution (SNAr) reaction. This reaction leverages the strong electron-withdrawing effect of the nitro group, which activates the aromatic ring towards attack by nucleophiles.[4] A suitable starting material is a di-halogenated nitrobenzoate, such as Methyl 4,5-dichloro-2-nitrobenzoate. Imidazole, acting as the nucleophile, displaces the halide leaving groups.
Caption: Proposed synthetic route to this compound.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution
This protocol describes the synthesis of this compound from Methyl 4,5-dichloro-2-nitrobenzoate and imidazole.
Materials:
-
Methyl 4,5-dichloro-2-nitrobenzoate
-
Imidazole
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a solution of Methyl 4,5-dichloro-2-nitrobenzoate (1.0 eq) in anhydrous DMF, add imidazole (2.2 eq) and anhydrous potassium carbonate (2.5 eq).
-
Stir the reaction mixture at 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Rationale:
-
The nitro group strongly activates the C4 and C5 positions for nucleophilic attack.
-
Potassium carbonate acts as a base to deprotonate imidazole, increasing its nucleophilicity.
-
DMF is a suitable polar aprotic solvent for SNAr reactions.
-
An excess of imidazole and base is used to drive the reaction to completion.
Application as a Building Block in Organic Synthesis
The strategic arrangement of functional groups in this compound opens up several avenues for the synthesis of diverse heterocyclic structures.
Application 1: Synthesis of Fused Benzimidazole Derivatives
A key application of this building block is the synthesis of fused polycyclic heteroaromatics. This is achieved through the reduction of the nitro group to an amine, followed by intramolecular cyclization. This strategy is a common method for the formation of benzimidazole rings.[5]
Caption: Workflow for the synthesis of fused benzimidazoles.
Protocol 2: Reductive Cyclization to a Fused Benzimidazole
This protocol details the two-step synthesis of a fused benzimidazole derivative from this compound.
Step A: Reduction of the Nitro Group
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
Procedure:
-
Dissolve this compound (1.0 eq) in ethanol.
-
Add a solution of SnCl₂·2H₂O (5.0 eq) in concentrated HCl portion-wise at 0 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully neutralize the reaction mixture with a saturated solution of NaHCO₃.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate to yield the crude amine.
Step B: Cyclization with Formic Acid
Materials:
-
Crude Methyl 2-amino-4,5-di(1-imidazolyl)benzoate
-
Formic acid
Procedure:
-
Reflux the crude amine from Step A in formic acid for 4-6 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with a base (e.g., ammonia solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain the fused benzimidazole derivative.
Rationale:
-
SnCl₂/HCl is a classic and effective reagent for the reduction of aromatic nitro groups to anilines.
-
Formic acid serves as both the reagent and solvent for the cyclization, providing the carbon atom for the newly formed imidazole ring.
Application 2: Derivatization of the Ester Functionality
The methyl ester group provides another site for modification, allowing for the introduction of further diversity into the molecular scaffold.
Protocol 3: Hydrolysis to the Carboxylic Acid
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Dissolve the ester (1.0 eq) in a mixture of THF and water.
-
Add LiOH (1.5 eq) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material has disappeared.
-
Remove the THF under reduced pressure.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry.
Protocol 4: Amidation
Materials:
-
4,5-Di(1-imidazolyl)-2-nitrobenzoic acid (from Protocol 3)
-
Thionyl chloride (SOCl₂) or a coupling agent (e.g., HATU)
-
Desired amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
Procedure (using a coupling agent):
-
Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir for 10 minutes, then add the desired amine (1.2 eq).
-
Stir at room temperature until the reaction is complete.
-
Wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer and concentrate. Purify by chromatography if necessary.
Quantitative Data Summary
The following table provides representative data for the described transformations. Yields and reaction times are illustrative and may vary based on the specific substrate and reaction scale.
| Protocol | Transformation | Starting Material | Product | Typical Yield | Typical Reaction Time |
| 1 | SNAr | Methyl 4,5-dichloro-2-nitrobenzoate | This compound | 70-85% | 12-24 h |
| 2A | Nitro Reduction | This compound | Methyl 2-amino-4,5-di(1-imidazolyl)benzoate | >90% (crude) | 2-4 h |
| 2B | Reductive Cyclization | Methyl 2-amino-4,5-di(1-imidazolyl)benzoate | Fused Benzimidazole Derivative | 60-80% | 4-6 h |
| 3 | Ester Hydrolysis | This compound | 4,5-Di(1-imidazolyl)-2-nitrobenzoic acid | 85-95% | 2-6 h |
| 4 | Amidation | 4,5-Di(1-imidazolyl)-2-nitrobenzoic acid | N-Substituted Amide Derivative | 75-90% | 4-12 h |
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its facile preparation via nucleophilic aromatic substitution and the presence of multiple, orthogonally reactive functional groups make it an ideal starting point for the construction of diverse molecular libraries. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel molecules for applications in materials science and drug discovery.
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-
Tlili, A., & Lakhdar, S. (2018). Nucleophilic aromatic substitution with imidazole developed by the group of Nicewicz. ResearchGate. Available from: [Link]
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Davies, I. W. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. Available from: [Link]
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Application Notes & Protocols: Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate for Gas Adsorption Applications
These application notes provide a comprehensive guide for researchers and scientists on the potential use of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate as a functional organic linker for the synthesis of Metal-Organic Frameworks (MOFs) aimed at gas adsorption applications. This document outlines a plausible synthetic route for the linker, a hypothetical protocol for MOF synthesis, and detailed procedures for material activation, characterization, and gas adsorption analysis.
Introduction: The Potential of a Multifunctional Linker
This compound is a promising, yet underexplored, organic linker for the construction of novel porous crystalline materials such as Metal-Organic Frameworks (MOFs). The unique structural advantages of MOFs make them highly suitable for applications in gas adsorption and separation.[1] The design of the organic linker is a critical determinant of the final properties of the MOF.[1] This particular linker molecule offers several key functional attributes:
-
Two Imidazole Rings: Imidazole is a heterocyclic compound with two nitrogen atoms that are excellent at coordinating with metal ions, a fundamental requirement for MOF construction.[2] The nitrogen atoms in the imidazole rings can also act as Lewis basic sites, which can enhance the interaction with acidic gas molecules like CO2.[3]
-
Carboxylate Group: The methyl ester can be hydrolyzed to a carboxylate group, which is a classic coordination site for forming stable bonds with metal centers in MOFs.
-
Nitro Group: The electron-withdrawing nature of the nitro group can modulate the electronic properties of the linker and the resulting MOF, potentially influencing its affinity for specific gas molecules.
The strategic combination of these functional groups within a single linker molecule presents an opportunity to synthesize MOFs with tailored pore environments for selective gas adsorption. This guide will walk you through the necessary steps to explore this potential, from synthesis to application.
Proposed Synthesis of this compound
Diagram of Proposed Synthetic Pathway:
Caption: Proposed synthesis of the target linker via nucleophilic aromatic substitution.
Protocol: Synthesis of this compound
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 4,5-difluoro-2-nitrobenzoate (1.0 eq) and imidazole (2.2 eq).
-
Solvent and Base: Add a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF) and a non-nucleophilic base like potassium carbonate (K2CO3) (2.5 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Purification: The precipitated solid can be collected by filtration, washed with water, and then purified by column chromatography or recrystallization to yield the final product, this compound.
Hypothetical MOF Synthesis: "M-DIBN"
The synthesized linker, after hydrolysis of the methyl ester to the corresponding carboxylic acid (H-DIBN), can be used to create a MOF. The solvothermal method is a widely used technique for MOF synthesis.[4] Here, we propose a hypothetical synthesis of a copper-based MOF, designated as "Cu-DIBN".
Protocol: Solvothermal Synthesis of Cu-DIBN
-
Reactant Preparation: In a 20 mL scintillation vial, dissolve the hydrolyzed linker, 4,5-Di(1-imidazolyl)-2-nitrobenzoic acid (H-DIBN), and a copper salt, such as copper(II) nitrate trihydrate (Cu(NO3)2·3H2O), in a solvent mixture of DMF and ethanol.
-
Assembly: Cap the vial tightly and place it in a programmable oven.
-
Thermal Conditions: Heat the oven to a specific temperature, for example, 120 °C, for 72 hours.
-
Isolation: After cooling to room temperature, colored crystals of the Cu-DIBN MOF should be present. The crystals are then washed with fresh DMF to remove any unreacted starting materials.
Activation of the MOF for Gas Adsorption
To ensure that the pores of the synthesized MOF are accessible to gas molecules, the solvent molecules occupying the pores must be removed. This process is known as "activation" and is a critical step.[5][6]
Diagram of MOF Activation Workflow:
Caption: Workflow for the activation of a synthesized MOF material.
Protocol: MOF Activation
-
Solvent Exchange: The as-synthesized MOF crystals are immersed in a low-boiling-point solvent like ethanol for several days, with the solvent being replaced periodically.[5] This helps in exchanging the high-boiling-point synthesis solvent (e.g., DMF) with a more volatile one.
-
Thermal Activation: The solvent-exchanged MOF is then placed in a sample tube and connected to a vacuum line. The sample is heated under a high vacuum at a temperature determined by the thermal stability of the MOF (as determined by TGA) to remove the ethanol.[5]
-
Confirmation of Activation: The completion of activation can be confirmed by the stabilization of the pressure in the vacuum system.
Physicochemical Characterization
A thorough characterization of the synthesized MOF is essential to understand its properties.
| Characterization Technique | Purpose | Hypothetical Expected Outcome for Cu-DIBN |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the synthesized MOF.[4] | A unique diffraction pattern indicating the formation of a new crystalline phase. |
| Scanning Electron Microscopy (SEM) | To observe the morphology and crystal habit of the MOF.[4] | Uniformly shaped crystals, providing an indication of sample quality. |
| Thermogravimetric Analysis (TGA) | To determine the thermal stability of the MOF and the temperature for activation.[4] | A weight loss step corresponding to the removal of solvent, followed by a plateau indicating the stable framework, and finally decomposition at a higher temperature. |
| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area and pore volume of the activated MOF using N2 adsorption at 77 K.[4] | A Type I or Type IV isotherm, indicating a microporous or mesoporous material, with a calculated BET surface area. |
Application Protocol: Gas Adsorption Measurements
The primary application of interest for this material is gas adsorption. The following is a general protocol for measuring CO2 and CH4 adsorption isotherms.
Diagram of a Volumetric Gas Adsorption System:
Caption: Simplified schematic of a volumetric gas adsorption measurement setup.
Protocol: CO2 and CH4 Adsorption Measurement
-
Sample Preparation: A known mass of the activated MOF is loaded into a sample tube. The sample is further degassed in-situ in the adsorption analyzer to ensure the removal of any adsorbed atmospheric gases.
-
Free Space Measurement: The volume of the sample tube not occupied by the sample (the "free space" or "dead volume") is measured using a non-adsorbing gas like Helium.
-
Isotherm Collection: The sample is maintained at a constant temperature (e.g., 273 K or 298 K). Small, known amounts of the adsorbate gas (CO2 or CH4) are incrementally dosed into the sample tube.[5]
-
Equilibration: After each dose, the system is allowed to equilibrate, and the final pressure is recorded.
-
Data Calculation: The amount of gas adsorbed at each pressure point is calculated using the ideal gas law and the measured free space volume.
-
Data Plotting: The amount of gas adsorbed is plotted against the equilibrium pressure to generate the adsorption isotherm.
Data Analysis and Interpretation
The collected gas adsorption data can be analyzed to determine several important parameters:
-
Adsorption Capacity: The maximum amount of gas adsorbed at a given pressure (e.g., 1 bar).
-
Adsorption Enthalpy: The strength of the interaction between the gas molecules and the MOF can be estimated by measuring isotherms at different temperatures and applying the Clausius-Clapeyron equation.
-
Selectivity: For gas mixtures, the selectivity of the MOF for one gas over another can be calculated from the single-component isotherms using Ideal Adsorbed Solution Theory (IAST).
Hypothetical Comparative Gas Adsorption Data:
| Gas | Adsorption Capacity at 1 bar, 298 K (mmol/g) | Notes |
| CO2 | 3.60[4] | The presence of Lewis basic nitrogen sites and potential open metal sites are expected to lead to a high CO2 uptake.[4][7] |
| CH4 | 1.20 | Methane adsorption is generally lower than CO2 in such materials due to its non-polar nature. |
| N2 | 0.50 | The low uptake of N2 would suggest high selectivity for CO2 over N2, which is important for applications like flue gas separation.[4] |
Conclusion
This compound represents a promising building block for the development of novel MOFs for gas adsorption. Its multifunctional nature, combining imidazole, carboxylate, and nitro groups, offers a rich platform for creating porous materials with tailored properties. The protocols outlined in these application notes provide a comprehensive framework for the synthesis, characterization, and evaluation of MOFs derived from this linker. While the synthesis of the MOF presented is hypothetical, the methodologies are grounded in established and well-documented practices in the field of porous materials.
References
-
Al-Humaidi, S., Al-Otaibi, A., Al-Otaibi, A., Al-Enizi, A. M., & El-Shazly, A. N. (2021). Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. Materials, 14(16), 4606. [Link]
-
Micromeritics Instrument Corporation. (2021, April 14). Gas Sorption Characterization of Metal Organic Frameworks Webinar [Video]. YouTube. [Link]
-
Valenzano, L., Civalleri, B., Chavan, S., Bordiga, S., Nilsen, M. H., Jakobsen, S., Lillerud, K. P., & Lamberti, C. (2010). Understanding Trends in CO2 Adsorption in Metal–Organic Frameworks with Open-Metal Sites. The Journal of Physical Chemistry Letters, 1(18), 2714–2720. [Link]
-
Li, J.-R., Kuppler, R. J., & Zhou, H.-C. (2009). Recent advances in metal–organic frameworks for gas adsorption/separation. Chemical Society Reviews, 38(5), 1477. [Link]
-
Chen, S.-S., Li, J.-L., Li, W.-D., Guo, X.-Z., & Zhao, Y. (2019). New Metal–Organic Frameworks Constructed from the 4-Imidazole-Carboxylate Ligand: Structural Diversities, Luminescence, and Gas Adsorption Properties. Crystal Growth & Design, 19(12), 7078–7084. [Link]
-
Al-Humaidi, S., Al-Otaibi, A., Al-Otaibi, A., Al-Enizi, A. M., & El-Shazly, A. N. (2021). Carbon Capture Using Metal Organic Frameworks (MOFs): Novel Custom Ensemble Learning Models for Prediction of CO 2 Adsorption. Sustainability, 13(16), 9034. [Link]
-
Al-Humaidi, S., Al-Otaibi, A., Al-Otaibi, A., Al-Enizi, A. M., & El-Shazly, A. N. (2021). (PDF) Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs. ResearchGate. [Link]
-
Li, J.-R., Sculley, J., & Zhou, H.-C. (2012). Activation and Catalysis of Methane over Metal–Organic Framework Materials. Accounts of Materials Research, 1(1), 16–27. [Link]
-
Buzek, D., Zelenka, T., Ulbrich, P., & Demel, J. (2022). Zirconium-based metal–organic frameworks: the relation between linker connectivity, structure stability, and catalytic activity towards organophosphates. Inorganic Chemistry Frontiers, 9(10), 2329–2338. [Link]
-
Kreno, L. E., Leong, K., Farha, O. K., Allendorf, M., Van Duyne, R. P., & Hupp, J. T. (2012). Activation of metal–organic framework materials. Chemical Reviews, 112(2), 1105–1125. [Link]
-
Tututi-Avila, S., & Posada-Amarillas, A. (2021). Understanding carbon dioxide capture on metal–organic frameworks from first-principles theory: The case of MIL-53(X), with X = Fe3+, Al3+, and Cu2+. The Journal of Chemical Physics, 155(2), 024701. [Link]
-
Li, J.-R., Ma, Y., McCarthy, M. C., Sculley, J., Yu, J., Jeong, H.-K., Balbuena, P. B., & Zhou, H.-C. (2011). Recent advances in metal–organic frameworks for gas adsorption/separation. Coordination Chemistry Reviews, 255(15-16), 1791–1823. [Link]
-
da Silva, G. F., & de Sousa, R. T. (2021). CO2 adsorption mechanisms on MOFs: a case study of open metal sites, ultra-microporosity and flexible framework. Reaction Chemistry & Engineering, 6(9), 1509–1526. [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving the Yield of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate
Welcome to the technical support center for the synthesis of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this specific transformation. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and enhance your experimental outcomes. The synthesis is a classic double Nucleophilic Aromatic Substitution (SNAr) reaction, a powerful but sometimes challenging method for creating C-N bonds on an aromatic scaffold.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the reaction chemistry, providing the foundational knowledge needed for effective troubleshooting.
Q1: What is the underlying mechanism for the synthesis of this compound?
A1: The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism , specifically through an addition-elimination pathway. Here’s the breakdown:
-
Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile (imidazole) on the electron-deficient aromatic ring of the starting material, typically Methyl 4,5-dichloro-2-nitrobenzoate. This attack occurs at the carbon atom bearing a leaving group (e.g., a chlorine atom).
-
Formation of a Meisenheimer Complex: This initial attack is the rate-determining step and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is crucial for the reaction to proceed.
-
Elimination of the Leaving Group: Aromaticity is restored in a subsequent, faster step where the leaving group (halide ion) is expelled.[3]
This process occurs sequentially at positions 4 and 5 on the benzene ring to yield the final di-substituted product.
Q2: Why is the nitro (-NO₂) group essential for this reaction's success?
A2: The nitro group is a powerful electron-withdrawing group (EWG) and serves as the primary activator for this SNAr reaction. Its presence is non-negotiable for achieving a reasonable reaction rate. It activates the ring in two ways:
-
Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring, making it more electrophilic and thus more susceptible to attack by a nucleophile.
-
Resonance Effect: Crucially, the nitro group, being positioned ortho to one leaving group and meta to the other, can delocalize the negative charge of the Meisenheimer intermediate through resonance.[1][2] This stabilization of the transition state significantly lowers the activation energy of the rate-determining step.[1][2] Reactions on rings without such strong EWGs are typically extremely slow or do not occur at all.
Q3: Which starting material is better: Methyl 4,5-dichloro-2-nitrobenzoate or Methyl 4,5-difluoro-2-nitrobenzoate?
A3: For SNAr reactions, the typical leaving group aptitude is F > Cl > Br > I.[1] This is contrary to SN1 and SN2 reactions. The reason is that the rate-determining step is the nucleophilic attack, not the breaking of the carbon-halogen bond. Fluorine's intense electron-withdrawing nature makes the carbon it is attached to significantly more electrophilic, thereby accelerating the attack. Therefore, Methyl 4,5-difluoro-2-nitrobenzoate is the superior starting material and will generally lead to faster reaction rates and higher yields under milder conditions.[1]
Q4: What is the role of the base in this reaction, and how do I choose the right one?
A4: A base is critical. It typically serves to deprotonate the N-H of imidazole, converting it into the much more potent imidazolide anion. This significantly increases the nucleophilicity and drives the reaction forward.
-
Strong Bases (e.g., KOH, NaOH, NaH): These can be very effective but may also promote side reactions, most notably the hydrolysis of the methyl ester to a carboxylic acid, especially at elevated temperatures.
-
Weaker Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are often the preferred choice. They are strong enough to facilitate the reaction but are generally less likely to cause ester hydrolysis.[4] Cesium carbonate (Cs₂CO₃) is often particularly effective due to the high solubility of its salts in organic solvents.
-
Organic Bases (e.g., DBU, DIPEA): These are generally not used in this context as they can be nucleophilic themselves or are not strong enough to deprotonate imidazole effectively.
Q5: Why are polar aprotic solvents like DMSO or DMF recommended?
A5: Solvent choice is paramount in SNAr reactions.[5][6] Polar aprotic solvents such as DMSO, DMF, and NMP are ideal because they effectively solvate the cation (e.g., K⁺ from K₂CO₃) but poorly solvate the nucleophilic anion (imidazolide).[7] This leaves the nucleophile "naked" and highly reactive, accelerating the reaction. In contrast, protic solvents (like ethanol or water) would form hydrogen bonds with the nucleophile, creating a solvent cage that significantly reduces its reactivity and slows the reaction down.[5][7]
Troubleshooting Guide
This section is formatted to address specific problems you may encounter during your experiment.
Problem 1: Low or No Conversion of Starting Material
-
Symptom: Your TLC analysis shows a persistent, strong spot corresponding to the Methyl 4,5-dihalo-2-nitrobenzoate starting material, even after several hours at your target temperature.
| Potential Cause | Explanation & Solution |
| Insufficient Temperature | SNAr reactions, especially with chloro-substrates, often require significant thermal energy. Solution: Gradually increase the reaction temperature in 10-20 °C increments (e.g., from 80 °C to 100 °C, then 120 °C). Monitor for product formation by TLC at each new temperature. Be cautious of potential decomposition above 150 °C. |
| Ineffective Base | The chosen base may not be strong enough to deprotonate imidazole efficiently, or it may be of poor quality (e.g., hydrated K₂CO₃). Solution: Switch to a stronger or more effective base. If using K₂CO₃, consider switching to Cs₂CO₃. Ensure the base is finely powdered and anhydrous. As a more aggressive option, NaH can be used, but extreme caution is required due to its reactivity.[4] |
| Incorrect Solvent | Using a non-polar or protic solvent will drastically slow the reaction. Solution: Ensure you are using a high-purity, anhydrous grade of a polar aprotic solvent like DMSO or DMF.[8] |
| Reagent Stoichiometry | An insufficient amount of the nucleophile or base will lead to an incomplete reaction. Solution: Ensure you are using at least 2.2 equivalents of imidazole and 2.5-3.0 equivalents of base to account for any potential side reactions or impurities. |
Problem 2: Predominance of Mono-Substituted Product
-
Symptom: You successfully form the mono-substituted intermediate (e.g., Methyl 4-chloro-5-(1-imidazolyl)-2-nitrobenzoate), but the reaction stalls, and you are unable to drive it to the desired di-substituted product.
| Potential Cause | Explanation & Solution |
| Reduced Reactivity | After the first substitution, the electron-donating character of the imidazole ring slightly deactivates the aromatic system for the second SNAr reaction, making it slower. Solution: This is the most common reason. To overcome this kinetic barrier, increase the reaction temperature and/or prolong the reaction time. Using a more reactive difluoro starting material can also mitigate this issue. |
| Insufficient Reagents | The first substitution consumed most of the available nucleophile or base. Solution: Increase the stoichiometry. Use a larger excess of imidazole (e.g., 2.5-3.0 eq) and base (e.g., 3.0-4.0 eq) from the start of the reaction to ensure enough is present to drive the second substitution. |
| Precipitation | The mono-substituted intermediate or its salt may have limited solubility in the reaction solvent, effectively removing it from the reaction. Solution: If you observe significant solid formation, consider adding more solvent to ensure all species remain in solution. Alternatively, switching to a solvent with higher solvating power (e.g., NMP) might be beneficial. |
Problem 3: Product Hydrolysis (Loss of Methyl Ester)
-
Symptom: Your mass spectrometry or NMR analysis of the final product shows the presence of the corresponding carboxylic acid (4,5-Di(1-imidazolyl)-2-nitrobenzoic acid) instead of, or in addition to, the expected methyl ester.
| Potential Cause | Explanation & Solution |
| Base-Mediated Hydrolysis | Strong bases like NaOH or KOH, especially in the presence of trace water and at high temperatures, will readily hydrolyze the methyl ester. Solution: Avoid using strong hydroxide bases. Use K₂CO₃ or Cs₂CO₃, which are far less likely to cause hydrolysis.[4] |
| Presence of Water | Water in the reaction (from reagents or solvent) can lead to hydrolysis. Solution: Use anhydrous grade solvents and ensure your imidazole and base are dry. Running the reaction under an inert atmosphere (Nitrogen or Argon) can help prevent atmospheric moisture from entering the system. |
| Acidic Workup | A harsh acidic workup at high temperatures can sometimes lead to ester hydrolysis, although this is less common than base-mediated hydrolysis. Solution: Keep the aqueous workup conditions mild. If an acid wash is necessary, use a dilute solution (e.g., 1M HCl) and perform the extraction at room temperature or below. |
Problem 4: Difficult Purification
-
Symptom: Your crude product is an intractable mixture of starting material, mono-substituted product, and di-substituted product that is difficult to separate by standard column chromatography or recrystallization.
| Potential Cause | Explanation & Solution |
| Incomplete Reaction | The primary cause of a complex mixture is an incomplete reaction. Solution: Before attempting purification, focus on optimizing the reaction to drive it to completion (>95% conversion by LC-MS or TLC). This will simplify the crude mixture immensely, often leaving only the desired product and excess reagents. |
| Similar Polarity of Components | The starting material, intermediate, and final product may have very similar Rf values on TLC, making chromatographic separation challenging. Solution: If chromatography is necessary, use a high-resolution silica gel and a shallow solvent gradient. A common solvent system is Dichloromethane/Methanol or Ethyl Acetate/Hexanes with a small amount of triethylamine (0.5%) to prevent streaking. |
| Alternative Purification | Sometimes, the product can be purified more effectively by other means. Solution: Try a trituration/slurry. Suspend the crude solid in a solvent where the product is sparingly soluble but the impurities are more soluble (e.g., ethyl acetate or diethyl ether). Stir for an hour, then filter to collect the purified solid product. Recrystallization from a solvent system like Ethanol/Water or Acetonitrile can also be highly effective for obtaining pure material. |
Visualized Workflows and Mechanisms
Visual aids can clarify complex processes. Below are diagrams representing the reaction mechanism and a logical troubleshooting flow.
Caption: SNAr reaction pathway for di-substitution.
Caption: Troubleshooting decision tree for low yield.
Optimized Protocol
This protocol represents a robust starting point for the synthesis, incorporating best practices discussed in this guide.
Reaction: Methyl 4,5-dichloro-2-nitrobenzoate + Imidazole → this compound
Materials:
-
Methyl 4,5-dichloro-2-nitrobenzoate (1.0 eq)
-
Imidazole (2.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (3.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4,5-dichloro-2-nitrobenzoate (1.0 eq), imidazole (2.5 eq), and potassium carbonate (3.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous DMSO via syringe to achieve a starting material concentration of approximately 0.2-0.5 M.
-
Heating: Heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction may take 12-24 hours. Look for the complete consumption of the starting material and the mono-substituted intermediate.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a beaker containing ice-water (approx. 10 volumes relative to the DMSO).
-
A precipitate should form. Stir the slurry for 30-60 minutes to allow for complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove residual DMSO and inorganic salts, followed by a wash with a cold, non-polar solvent like diethyl ether to remove non-polar impurities.
-
-
Purification:
-
Dry the crude solid under high vacuum.
-
If necessary, purify further by recrystallization from a suitable solvent system (e.g., ethanol, acetonitrile, or ethyl acetate/hexanes).
-
References
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Google Patents. (1985).
-
Nature. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. [Link]
- Google Patents. (2021).
-
ResearchGate. (2009). (PDF) Methyl 4-nitrobenzoate. [Link]
-
The Royal Society of Chemistry. (n.d.). Facile aromatic nucleophilic substitution reactions (SNAr) in ionic liquid. [Link]
-
National Institutes of Health. (n.d.). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. [Link]
-
Chemistry LibreTexts. (2019). 17.8: Synthetic Strategies for Di-substituted Benzenes. [Link]
-
Master Organic Chemistry. (2018). EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". [Link]
-
ResearchGate. (2016). Concentration-dependent solvent effect on the SNAr reaction between 1-fluoro-2,4-dinitrobenzene and morpholine. [Link]
-
ResearchGate. (2025). Rate and Yield Enhancements in Nucleophilic Aromatic Substitution Reactions via Mechanochemistry. [Link]
- Google Patents. (1991). WO1991000261A1 - Process for preparing 4,5-dichloro-2-nitroaniline.
-
ResearchGate. (2025). Study of SNAr Reactions of Halobenzenes with Imidazole under Ultrasonic and Microwave Irradiation | Request PDF. [Link]
-
Semantic Scholar. (n.d.). Effect of the nature of the nucleophile and solvent on an SNAr reaction. [Link]
-
ResearchGate. (2025). Imidazole as leaving group in aromatic nucleophilic substitution reactions. [Link]
-
Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. [Link]
-
OpenOChem Learn. (n.d.). Strategies for Synthesizing Disubstituted Benzenes. [Link]
-
ResearchGate. (n.d.). Preparation of 4,5-nitroimidazole. [Link]
-
Wikipedia. (n.d.). Organogold chemistry. [Link]
-
Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. [Link]
-
Figshare. (n.d.). Collection - Rate and Yield Enhancements in Nucleophilic Aromatic Substitution Reactions via Mechanochemistry - The Journal of Organic Chemistry. [Link]
- Google Patents. (2013). CN103044262A - Synthesis method for 2,5-dichloronitrobenzene.
-
National Institutes of Health. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]
-
Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. [Link]
-
MDPI. (n.d.). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]
-
Chemistry Steps. (n.d.). Arenediazonium Salts in EAS with Practice Problems. [Link]
-
MDPI. (n.d.). Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. [Link]
-
YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. [Link]
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Technical Support Center: Purification of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate
Welcome to the dedicated technical support center for the purification of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for obtaining this compound in high purity. The unique trifecta of functionalities in this molecule—two basic imidazole rings, an electron-withdrawing nitro group, and a hydrolyzable methyl ester—presents specific purification challenges that this guide will address.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying crude this compound?
A1: The two most effective methods for purifying this compound are column chromatography and recrystallization. Column chromatography is excellent for removing a wide range of impurities, especially those with different polarities. Recrystallization is a powerful technique for achieving high final purity, particularly if a suitable solvent system can be identified.[1][2]
Q2: My compound appears as a persistent oil or fails to solidify after synthesis. What could be the cause?
A2: This is a common issue often attributed to the presence of residual solvents or impurities that depress the melting point. Thorough drying under high vacuum is the first step. If it remains an oil, it indicates significant impurity levels, and purification by column chromatography should be your primary approach before attempting recrystallization.[3]
Q3: What are the main stability concerns during the purification of this compound?
A3: The primary stability concern is the hydrolysis of the methyl ester group. This can be catalyzed by both acidic and basic conditions.[4][5] Therefore, it is crucial to use neutral conditions whenever possible, especially during column chromatography and extractions. Prolonged exposure to strong acids or bases should be avoided.
Q4: How does the presence of two imidazole rings affect purification by silica gel chromatography?
A4: The basic nitrogen atoms in the imidazole rings can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to significant tailing of the product peak, poor separation, and potentially lower yields.[1] To mitigate this, a small amount of a basic modifier, such as triethylamine or pyridine, is often added to the mobile phase.[1]
Troubleshooting and In-Depth Purification Guides
Guide 1: Purification by Column Chromatography
Column chromatography is often the most robust method for the initial cleanup of crude this compound.
| Problem | Potential Cause | Solution |
| Significant Tailing of the Product Peak | Strong interaction between the basic imidazole moieties and acidic silica gel. | Add a basic modifier like 0.1-1% triethylamine or pyridine to your eluent system. Alternatively, consider using a different stationary phase like neutral or basic alumina.[1] |
| Poor Separation of Impurities | Inappropriate solvent system. | Methodically screen different solvent systems using Thin Layer Chromatography (TLC). Start with a non-polar solvent like hexane and gradually increase the polarity with ethyl acetate or dichloromethane. A small percentage of methanol may be needed to elute the product. |
| Product is Not Eluting from the Column | The chosen eluent is not polar enough. | If your compound is not moving from the baseline on TLC even with 100% ethyl acetate, a more polar solvent system is required. A gradient elution ending with a small percentage (1-5%) of methanol in dichloromethane or ethyl acetate is often effective.[6] |
| Low Recovery of the Product | The product may be irreversibly adsorbed onto the silica gel or decomposition has occurred. | If tailing is severe, the product may be spread across many fractions, leading to apparent low recovery. Using a basic modifier can help. To check for on-column decomposition, perform a 2D TLC.[6] |
| Co-elution with a Similarly Polar Impurity | The impurity has a very similar polarity to the product in the chosen solvent system. | Try a different solvent system with different selectivities. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system. The change in solvent interactions can often resolve closely running spots. |
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or a mixture with a little methanol).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems to find an eluent that gives your product an Rf value of approximately 0.3. A good starting point is a gradient of ethyl acetate in hexane, or for more polar compounds, methanol in dichloromethane.
-
Pro-Tip: To address potential tailing, prepare your TLC developing solvent with 0.5% triethylamine and observe if the spot shape improves.
-
-
Column Packing:
-
Choose an appropriately sized column for the amount of crude material.
-
Pack the column with silica gel using the chosen eluent system (with the added basic modifier if necessary). Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
For optimal separation, use dry loading. Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with your chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
-
Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
Guide 2: Purification by Recrystallization
Recrystallization can provide a product with very high purity if an appropriate solvent is found. The key is to find a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2]
| Problem | Potential Cause | Solution |
| Product "Oils Out" Instead of Crystallizing | The solution is supersaturated, or the presence of impurities is inhibiting crystal lattice formation. The boiling point of the solvent may be higher than the melting point of the impure product. | Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization.[2] |
| No Crystals Form Upon Cooling | The solution is not saturated enough, or crystallization requires initiation. | Try to induce crystallization by scratching the inside of the flask or by adding a seed crystal of the pure product. If that fails, reduce the volume of the solvent by evaporation and allow it to cool again. |
| Poor Recovery of the Product | The product has significant solubility in the solvent even at low temperatures, or too much solvent was used. | Ensure you are using the minimum amount of hot solvent to dissolve the compound. After crystallization, cool the flask in an ice bath to maximize precipitation before filtration. |
| Product is Still Impure After Recrystallization | The chosen solvent does not effectively differentiate between the product and the impurity (i.e., the impurity has similar solubility). | A different solvent or a mixed solvent system may be necessary. If impurities are colored, adding a small amount of activated charcoal to the hot solution before filtering can sometimes remove them. |
-
Solvent Screening:
-
Place a small amount of your crude product into several test tubes.
-
Add a small amount of a different solvent to each tube and observe the solubility at room temperature and upon heating. Ideal solvents will dissolve the compound when hot but not when cold.
-
Suggested Solvents to Screen: Methanol, ethanol, isopropanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexane. Nitroaromatic compounds often recrystallize well from alcohols.[2][7]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating and stirring until the compound just dissolves. Use the minimum amount of hot solvent.
-
-
Decolorization (Optional):
-
If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
-
Hot Filtration (if charcoal was used):
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal or any insoluble impurities.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, you can place the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly under vacuum.
-
Visualization of Purification Workflow
Purification Decision Workflow
Caption: Decision workflow for purifying this compound.
Troubleshooting Column Chromatography Tailing
Caption: Troubleshooting peak tailing in column chromatography.
References
- US4506089A - Preparation of methyl m-nitrobenzoate - Google P
- EP0118862B1 - Process for the isolation of the methyl ester of m-nitrobenzoic acid - Google P
- This compound | C14H11N5O4 | CID 73553898 - PubChem.
- Methyl Esters - Organic Chemistry Portal.
- FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid - Google P
- Struggling with the purification of a nitroaldol product : r/OrganicChemistry - Reddit.
- Technical Support Center: Purification of Imidazole Deriv
- nitro-ester-amid_simple.
- Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles.
- Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester.
- Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
- "solvent selection for effective recrystallization of nitroarom
- Technical Support Center: Synthesis of Methyl 3-(methylamino)
Sources
Technical Support Center: Synthesis of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate
Welcome to the technical support center for the synthesis of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals. As Senior Application Scientists, we have compiled this resource to address common challenges and frequently asked questions encountered during this synthesis. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis and purification of this compound.
Problem 1: Incomplete reaction with significant amounts of a mono-substituted intermediate observed.
Q: My reaction seems to have stalled, and TLC/LC-MS analysis shows a major spot corresponding to a mono-imidazolyl-mono-chloro (or -fluoro) species. What is causing this and how can I drive the reaction to completion?
A: This is a common issue in di-substitution reactions on deactivated aromatic rings. The initial substitution of a halogen with an imidazole ring makes the aromatic ring more electron-rich, which in turn deactivates it towards further nucleophilic aromatic substitution (SNAr).
Causality:
-
Insufficient Reaction Time or Temperature: The second substitution requires more forcing conditions than the first.
-
Base Stoichiometry: Each substitution reaction liberates one equivalent of acid (HCl or HF), which can protonate the imidazole nucleophile, rendering it unreactive. If you are not using a sufficient excess of imidazole or an additional base, the reaction will stop after the first substitution.
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can solvate the cationic intermediate.
Troubleshooting Protocol:
-
Increase Reaction Temperature: If you are running the reaction at a moderate temperature (e.g., 80-100 °C), consider increasing it in 10-20 °C increments, monitoring for product formation and any potential decomposition.
-
Add a Non-Nucleophilic Base: The addition of a base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) can scavenge the acid produced and maintain a sufficient concentration of the free imidazole nucleophile. Use at least two equivalents of base for each equivalent of the di-halo starting material.
-
Extend Reaction Time: Monitor the reaction by TLC or LC-MS every 2-4 hours. These reactions can sometimes require 24-48 hours to go to completion.
-
Re-evaluate Your Solvent: If you are using a less polar solvent, consider switching to DMF or DMSO.
Problem 2: Presence of a significant amount of the hydrolyzed carboxylic acid byproduct.
Q: My final product is contaminated with 4,5-Di(1-imidazolyl)-2-nitrobenzoic acid. How did this happen and how can I remove it?
A: The hydrolysis of the methyl ester to the corresponding carboxylic acid is a common side reaction, especially under basic conditions or during an aqueous workup.
Causality:
-
Basic Reaction Conditions: If you are using a strong base like NaOH or KOH, or even milder bases like K2CO3 in the presence of water, you can saponify the ester.[1]
-
Aqueous Workup: Washing the reaction mixture with an aqueous basic solution (e.g., sodium bicarbonate) to remove acidic impurities can also lead to ester hydrolysis, especially if the contact time is prolonged.[2][3] The nitro group, being strongly electron-withdrawing, can make the ester carbonyl more susceptible to nucleophilic attack by hydroxide.[4]
Troubleshooting and Purification Protocol:
-
Acid-Base Extraction: The carboxylic acid byproduct can be easily removed by an acid-base extraction.
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The carboxylic acid will be deprotonated and move into the aqueous layer.
-
Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it to obtain the purified ester.
-
-
Preventative Measures:
-
Use a non-aqueous workup if possible.
-
If an aqueous workup is necessary, use a weak base like sodium bicarbonate and minimize the contact time.
-
Ensure all your solvents and reagents are dry if you are running the reaction under anhydrous conditions.
-
Problem 3: The isolated product is a dark, oily substance instead of a solid.
Q: I was expecting a solid product, but after removing the solvent, I am left with a dark, viscous oil. What could be the reason?
A: This issue usually points to the presence of impurities, residual solvent, or thermal decomposition.
Causality:
-
Residual High-Boiling Solvent: Solvents like DMF or DMSO can be difficult to remove completely and can leave your product as an oil.
-
Thermal Decomposition: Nitroaromatic compounds can be sensitive to high temperatures.[5] Prolonged heating at high temperatures can lead to the formation of colored decomposition products.
-
Impurity Profile: The presence of various side products can inhibit crystallization.
Troubleshooting Protocol:
-
High-Vacuum Drying: Use a high-vacuum pump to remove any residual high-boiling solvents. Gentle heating (e.g., 40-50 °C) can aid this process, but be cautious of thermal decomposition.
-
Purification by Column Chromatography: This is the most effective way to remove impurities.[5] A silica gel column with a gradient of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol) can be used to separate the desired product from more polar and less polar impurities.
-
Trituration/Recrystallization:
-
Trituration: Try dissolving the oil in a small amount of a hot solvent in which the desired product has low solubility (e.g., diethyl ether, ethanol/water mixture) and then cooling it. The product may precipitate as a solid.
-
Recrystallization: If you can get the product to solidify, recrystallization from a suitable solvent system can significantly improve its purity and appearance.[6][7]
-
Frequently Asked Questions (FAQs)
Q1: What is the likely starting material for this synthesis?
A1: The most common starting material would be Methyl 4,5-dichloro-2-nitrobenzoate or Methyl 4,5-difluoro-2-nitrobenzoate . The fluoro-substituted compound is often more reactive in SNAr reactions, as fluoride is a better leaving group in this context.
Q2: What is the expected regioselectivity for the first substitution? Will the imidazole attack the 4- or 5-position first?
A2: The regioselectivity of the first nucleophilic attack is governed by the electron-withdrawing effects of the substituents on the ring. The nitro group at the 2-position and the methoxycarbonyl group at the 1-position both activate the ring for nucleophilic attack. The nitro group is a much stronger activating group. In nucleophilic aromatic substitution, the negative charge of the Meisenheimer intermediate is stabilized by electron-withdrawing groups, particularly at the ortho and para positions.[8] Both the 4- and 5-positions are ortho/para to one of the activating groups. DFT calculations on similar systems have shown that the carbon atom at the 4-position can be more susceptible to nucleophilic attack.[9][10] However, without specific experimental data for this system, it is difficult to predict with certainty. It is possible that a mixture of regioisomers is formed initially, which then both react to give the same final di-substituted product.
Q3: What are the optimal reaction conditions (solvent, temperature, base)?
| Parameter | Recommended Condition | Rationale |
| Starting Material | Methyl 4,5-difluoro-2-nitrobenzoate | Fluoro groups are generally more reactive in SNAr. |
| Nucleophile | Imidazole (2.5 - 3.0 equivalents) | A slight excess is needed to drive the reaction and for the potential role as a base. |
| Base | K2CO3 (2.2 equivalents) | A non-nucleophilic base to neutralize the HF produced. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic solvents are ideal for SNAr. |
| Temperature | 100 - 120 °C | The second substitution may require elevated temperatures. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or LC-MS. |
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is an effective method.[5] Use a silica gel plate and a mobile phase such as ethyl acetate/hexanes (e.g., 1:1) or dichloromethane/methanol (e.g., 95:5). The product will be more polar than the starting material and the mono-substituted intermediate. You should see the disappearance of the starting material spot and the appearance of the intermediate and then the final product spot.
Q5: Are there any safety concerns I should be aware of?
A5: Yes.
-
Nitroaromatic Compounds: These can be thermally unstable and potentially explosive, although this is more of a concern for poly-nitro compounds. Avoid excessive heating.
-
Polar Aprotic Solvents: DMF and DMSO are skin-absorbable. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Imidazole: Imidazole is corrosive and can cause burns. Handle with care.
Visualizing the Reaction and Byproducts
Below are diagrams to help visualize the synthetic pathway and potential side reactions.
Caption: Synthetic pathway for this compound and the formation of the hydrolysis byproduct.
Caption: A decision tree for troubleshooting common issues in the synthesis.
References
-
Organic Syntheses. m-NITROBENZOIC ACID. Available from: [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. Available from: [Link]
-
National Center for Biotechnology Information. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available from: [Link]
-
The Organic Chemistry Channel - by Dr. Ramasamy. Hydrolysis of Methyl Benzoate - Lab Demo. Available from: [Link]
-
Quora. Can methyl benzoate be hydrolyzed?. Available from: [Link]
-
Michigan State University Department of Chemistry. Preparation of 3-Nitrobenzoic Acid. Available from: [Link]
-
Brainly. [FREE] Explain why the rate of hydrolysis of methyl benzoate's ester group varies with the nature of the. Available from: [Link]
-
Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available from: [Link]
-
ResearchGate. (PDF) Methyl 4-nitrobenzoate. Available from: [Link]
-
ResearchGate. On the Nucleophilic Reactivity of 4,6-Dichloro-5-nitrobenzofuroxan with Some Aliphatic and Aromatic Amines. Available from: [Link]
Sources
- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 2. youtube.com [youtube.com]
- 3. quora.com [quora.com]
- 4. brainly.com [brainly.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate
Welcome to the technical support center for the synthesis and optimization of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). The synthesis of this highly functionalized molecule relies on a nuanced understanding of nucleophilic aromatic substitution (SNAr), and this document aims to elucidate the critical parameters for a successful reaction.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via the reaction of Methyl 4,5-dichloro-2-nitrobenzoate with imidazole.
Question 1: My reaction yield is low, or the reaction is not proceeding to completion. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in the synthesis of this compound is a common issue that can often be traced back to several key reaction parameters. The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the electron-poor aromatic ring is attacked by the imidazole nucleophile. The efficiency of this process is highly dependent on the reaction conditions.
Causality and Optimization Strategies:
-
Insufficient Base Strength or Stoichiometry: Imidazole (pKa of the imidazolium ion is ~7) is a moderately weak base and a good nucleophile. To facilitate the reaction, a stronger base is typically required to deprotonate the imidazole, increasing its nucleophilicity. Insufficient base can lead to a stalled reaction.
-
Recommendation: Employ a non-nucleophilic base such as potassium carbonate (K₂CO₃) or a stronger base like sodium hydride (NaH) if the reaction remains sluggish. Use at least 2.2 equivalents of the base to ensure deprotonation of both equivalents of imidazole. The choice of a stronger base like sodium tert-butoxide has been shown to be critical in similar C-H arylation reactions of imidazoles.[1]
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in SNAr reactions by solvating the intermediates and influencing the reaction rate.
-
Suboptimal Reaction Temperature: The reaction may require thermal energy to overcome the activation barrier, especially for the second substitution, which is typically slower than the first due to increased steric hindrance.
-
Recommendation: Gradually increase the reaction temperature. Start at room temperature and incrementally raise it to 80-120 °C while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Be mindful that excessively high temperatures can lead to decomposition of the starting material or product. The thermal stability of nitro-imidazole derivatives can be a concern.[5][6]
-
-
Moisture in the Reaction: Water can protonate the imidazolide anion, reducing its nucleophilicity, and can also lead to hydrolysis of the methyl ester group under basic conditions.
-
Recommendation: Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Question 2: I am observing the formation of significant side products, particularly the mono-substituted intermediate. How can I favor the formation of the di-substituted product?
Answer:
The formation of Methyl 4-chloro-5-(1-imidazolyl)-2-nitrobenzoate or Methyl 5-chloro-4-(1-imidazolyl)-2-nitrobenzoate as a major byproduct is a common challenge. This arises from the fact that the second nucleophilic substitution is generally slower than the first due to steric hindrance and potential electronic effects.
Strategies to Promote Di-substitution:
-
Increase Stoichiometry of Imidazole and Base: To drive the reaction towards the di-substituted product, increasing the concentration of the nucleophile is a key strategy.
-
Recommendation: Use a larger excess of imidazole (e.g., 2.5 to 3.0 equivalents) and the base (e.g., 2.7 to 3.2 equivalents).
-
-
Elevate Reaction Temperature and Extend Reaction Time: As the second substitution has a higher activation energy, providing more thermal energy and allowing for a longer reaction time can significantly improve the yield of the di-substituted product.
-
Recommendation: After the initial formation of the mono-substituted product (as monitored by TLC or LC-MS), consider increasing the temperature by 10-20 °C for the remainder of the reaction.
-
-
Consider a Catalyst: While not always necessary for activated systems, copper-catalyzed N-arylation of imidazoles has been shown to be highly effective, even under mild conditions.[7][8]
-
Recommendation: For challenging substrates, the addition of a catalytic amount of a copper(I) salt, such as copper(I) bromide (CuBr), could facilitate the second substitution.
-
Question 3: I am struggling with the purification of the final product. It appears to be very polar and difficult to separate from imidazole and other impurities.
Answer:
The presence of two imidazole moieties and a nitro group makes this compound a polar compound, which can present challenges during purification.
Purification Strategies:
-
Aqueous Workup:
-
Recommendation: After the reaction is complete, and the solvent has been removed, perform an aqueous workup. Imidazole is water-soluble and can be largely removed by washing the organic layer with water. An acidic wash with dilute HCl will protonate any residual imidazole, making it highly water-soluble.[9] However, be cautious as the product itself may have some solubility in acidic water, and the methyl ester could be susceptible to hydrolysis under strongly acidic or basic conditions.[1][10]
-
-
Column Chromatography:
-
Recommendation: Silica gel column chromatography is a standard method for purification. Given the polar nature of the product, a polar mobile phase will be required. Start with a solvent system like ethyl acetate/hexane and gradually increase the polarity by adding methanol. For basic compounds like your product, tailing on the acidic silica gel can be an issue. To mitigate this, consider adding a small amount (0.5-1%) of a basic modifier like triethylamine to the eluent.[11] Alternatively, using neutral or basic alumina as the stationary phase can be beneficial.
-
-
Recrystallization:
-
Recommendation: If a solid product is obtained, recrystallization can be a highly effective purification method.[9] Experiment with different solvent systems. A mixture of a good solvent (e.g., methanol, ethanol, or acetone) and an anti-solvent (e.g., water or hexane) is often effective. Dissolve the crude product in a minimal amount of the hot "good" solvent and slowly add the "anti-solvent" until turbidity is observed, then allow it to cool slowly.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected 1H NMR and 13C NMR chemical shifts for this compound?
-
1H NMR:
-
Methyl Ester Protons (-OCH₃): A singlet around 3.9-4.1 ppm.
-
Aromatic Protons (on the benzoate ring): Two singlets (or narrow doublets if coupling is resolved) between 7.5 and 8.5 ppm. The proton ortho to the nitro group will be the most downfield.
-
Imidazole Protons: Three distinct signals for each imidazole ring. The C2-H proton (between the two nitrogens) will be a singlet around 8.0-8.5 ppm. The other two imidazole protons will appear as singlets or narrow doublets between 7.0 and 7.8 ppm.
-
-
13C NMR:
-
Carbonyl Carbon (-C=O): Around 160-165 ppm.
-
Methyl Ester Carbon (-OCH₃): Around 53-55 ppm.
-
Aromatic Carbons (on the benzoate ring): Six signals between 120 and 150 ppm. The carbons attached to the nitro and imidazole groups will be significantly shifted.
-
Imidazole Carbons: Three signals for each imidazole ring between 115 and 140 ppm.
-
It is crucial to obtain experimental data for your synthesized compound and compare it with these predictions for structural confirmation.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.
-
TLC Protocol:
-
Prepare a TLC plate with silica gel.
-
Spot the starting material (Methyl 4,5-dichloro-2-nitrobenzoate), a co-spot (starting material and reaction mixture), and the reaction mixture at different time points.
-
Develop the plate using a suitable solvent system (e.g., 50-70% ethyl acetate in hexane, you may need to add a small amount of methanol for the product to move).
-
Visualize the spots under UV light (254 nm). The starting material will have a higher Rf value than the mono-substituted intermediate, which in turn will have a higher Rf than the final di-substituted product.
-
The reaction is complete when the starting material spot has disappeared.
-
For more quantitative monitoring, LC-MS can be employed to track the disappearance of reactants and the appearance of products.[4][12]
Q3: Is there a risk of hydrolysis of the methyl ester group during the reaction?
A3: Yes, if the reaction is run under strongly basic conditions, for an extended period, or at high temperatures, there is a risk of hydrolyzing the methyl ester to the corresponding carboxylic acid. The use of a milder base like potassium carbonate can minimize this side reaction. If hydrolysis is observed, it is recommended to use a weaker base or protect the carboxylic acid functionality if the synthesis allows. Copper-catalyzed N-arylation reactions have been reported to be inefficient for substrates with ester groups due to partial hydrolysis, but lowering the reaction temperature can mitigate this.[13]
Experimental Protocol: Synthesis of this compound
This protocol is a suggested starting point based on general principles of SNAr reactions. Optimization may be required.
Materials:
-
Methyl 4,5-dichloro-2-nitrobenzoate
-
Imidazole
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl 4,5-dichloro-2-nitrobenzoate (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add imidazole (2.5 eq) and anhydrous potassium carbonate (2.7 eq).
-
Stir the reaction mixture at room temperature for 1 hour, then heat to 80-100 °C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes of water).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane, potentially with a small percentage of methanol and triethylamine for elution of the polar product.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield
| Symptom | Potential Cause | Suggested Solution |
| No or slow reaction | Insufficient activation | Increase temperature; switch to a more polar aprotic solvent (e.g., DMSO). |
| Stalled reaction | Inadequate base | Use a stronger base (e.g., NaH) or increase stoichiometry of K₂CO₃. |
| Formation of mono-substituted product only | Insufficient nucleophile/time/temperature | Increase equivalents of imidazole, increase temperature, and/or prolong reaction time. |
| Product decomposition | Excessive heat | Reduce reaction temperature; monitor reaction closely to avoid prolonged heating after completion. |
| Hydrolysis of ester | Presence of water/strong base | Use anhydrous conditions; employ a milder base like K₂CO₃. |
Visualizations
Reaction Workflow
Caption: A typical workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
-
Boga, C., et al. (2011). C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition. PMC. Available at: [Link]
-
PubChem. (n.d.). This compound. PubChem. Available at: [Link]
-
Chen, H., et al. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511. Available at: [Link]
-
Donadio, F., et al. (2021). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PMC. Available at: [Link]
-
Wang, F., et al. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. PubMed. Available at: [Link]
-
Chandrokar, J.G., et al. (n.d.). Simultaneous determination of 2-methyl 5-nitro imidazole and its impurity. CABI Digital Library. Available at: [Link]
-
Buchwald, S. L., et al. (2012). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC. Available at: [Link]
-
Gholami, M. R., et al. (2016). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways. PMC. Available at: [Link]
- CN104892522A - Preparation method of 4-nitroimidazole and 4,5-dimetridazloe - Google Patents. (n.d.).
-
RSC Publishing. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (2018). REACTION STRATEGIES FOR SYNTHESIS OF IMIDAZOLE DERIVATIVES: A REVIEW. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Thermal stability and detonation character of nitro-substituted derivatives of imidazole | Request PDF. ResearchGate. Available at: [Link]
-
Buchwald, S. L., et al. (2006). Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Guanine hydrolysis under basic conditions to substituted imidazoles. ResearchGate. Available at: [Link]
-
Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress. Available at: [Link]
-
Wordpress. (n.d.). SNAr Solvents and Reagents. Wordpress. Available at: [Link]
Sources
- 1. C–H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Imidazoles via Regioselective Sequential Arylation of All Three C–H Bonds and Regioselective N-Alkylation Enabled by SEM-Group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SNAr Solvents and Reagents - Wordpress [reagents.acsgcipr.org]
- 3. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 4. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Thermal stability and detonation character of nitro-substituted derivatives of imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles [organic-chemistry.org]
- 8. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Crystallization of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate
Welcome to the technical support center for the crystallization of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. As a molecule featuring both polar imidazole rings and a nitro group on a benzoate backbone, its crystallization can present unique challenges. This document offers scientifically grounded advice to navigate these complexities and achieve high-purity crystalline material.
I. Troubleshooting Guide: Common Crystallization Issues
This section addresses specific problems you may encounter during the crystallization of this compound, providing step-by-step guidance to resolve them.
Q1: My compound has "oiled out" of the solution instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to a high degree of supersaturation or the solute's melting point being lower than the solution temperature.
Causality: The presence of two imidazole groups and a nitro group can lead to strong intermolecular interactions, potentially causing the compound to have a high affinity for the solvent or for itself in a disordered state, especially at elevated temperatures.
Troubleshooting Protocol:
-
Re-dissolution and Solvent Addition: Gently heat the mixture to re-dissolve the oil. Add a small amount (5-10% of the total volume) of the "good" solvent (the one in which the compound is more soluble) to decrease the supersaturation level.
-
Gradual Cooling: Allow the solution to cool very slowly. A sudden temperature drop can favor oiling out. Insulating the flask can help achieve a slower cooling rate.[1]
-
Solvent System Modification: If oiling persists, consider a different solvent system. A solvent in which the compound has slightly lower solubility at elevated temperatures might be more suitable.
-
Seed Crystal Introduction: If you have a small amount of crystalline material, introduce a seed crystal into the cooled, supersaturated solution to encourage templated crystal growth.
Q2: No crystals are forming, even after the solution has cooled to room temperature and been placed in an ice bath. What are the next steps?
A2: The absence of crystal formation indicates that the solution is not sufficiently supersaturated at the lower temperature.
Causality: This typically means that either too much solvent was used, or the chosen solvent is too effective at solvating the molecule, even at low temperatures.
Troubleshooting Protocol:
-
Induce Nucleation:
-
Scratching Method: Gently scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites.
-
Seed Crystals: If available, add a single, small seed crystal.
-
-
Increase Concentration: If nucleation techniques fail, the solution is likely too dilute.
-
Gently heat the solution to evaporate a portion of the solvent.[1] Be cautious not to evaporate too much, which could lead to rapid, impure crystallization. Aim to reduce the volume by 10-15% before attempting to cool again.
-
-
Anti-Solvent Addition: If you are using a single solvent system, you can try adding an "anti-solvent" (a solvent in which your compound is insoluble) dropwise until the solution becomes slightly turbid. Then, add a few drops of the original solvent to redissolve the precipitate and allow it to cool slowly.[2]
Q3: The resulting crystals are very fine and difficult to filter. How can I obtain larger crystals?
A3: The formation of very fine crystals, or "crashing out," is a result of rapid crystallization from a highly supersaturated solution.
Causality: Rapid cooling or using a solvent system with a very steep solubility curve can lead to the rapid formation of many small nuclei, resulting in fine crystals.
Troubleshooting Protocol:
-
Slower Cooling Rate: This is the most critical factor. Allow the solution to cool to room temperature undisturbed on the benchtop before moving it to an ice bath. Insulating the flask can further slow the cooling process.[1]
-
Reduce Supersaturation: Re-dissolve the crystals by heating and add a small amount of additional solvent. This will result in a less supersaturated solution upon cooling, which will crystallize more slowly and form larger crystals.
-
Solvent System Optimization: A solvent system where the compound's solubility is moderately high at the boiling point and moderately low at room temperature is ideal. Refer to the solvent selection guide in the FAQ section.
II. Frequently Asked Questions (FAQs)
This section covers broader questions regarding the crystallization of this compound.
Q4: What is the best starting solvent system for the recrystallization of this compound?
A4: While the optimal solvent system must be determined experimentally, the chemical structure of your compound provides clues for a logical starting point. The molecule has both polar (imidazole, nitro, ester) and non-polar (benzene ring) regions.
Recommended Starting Solvents:
-
Alcohols (Methanol, Ethanol): These are often good choices for compounds with moderate polarity. Related nitrobenzoate compounds have been successfully recrystallized from methanol and ethanol.[3]
-
Acetonitrile: Its polarity is suitable for a wide range of organic compounds.
-
Ethyl Acetate: A moderately polar solvent that can be effective.
-
Two-Solvent Systems: If a single solvent is not ideal, a two-solvent system can be employed.[2] A common approach is to dissolve the compound in a "good" solvent (e.g., methanol or ethanol) and then add a "poor" solvent (e.g., water or a non-polar solvent like hexanes) dropwise until turbidity is observed.
Solvent Selection Workflow:
Caption: A decision-making workflow for selecting a suitable recrystallization solvent.
Solubility Data for Structurally Similar Compounds:
| Compound | Solvent(s) | Reference |
| Methyl 4-methylsulfonyl-2-nitrobenzoate | Methanol, Ethanol | |
| Methyl m-nitrobenzoate | Methyl Alcohol | [4] |
| Methyl p-nitrobenzoate | Methanol, Ethanol, Ether, Chloroform | [5] |
| Imidazole Derivatives | Ethanol/Water | [2] |
Q5: What are the key intermolecular forces that might influence the crystallization of this compound?
A5: The crystal packing of this compound will be governed by a combination of intermolecular forces. Understanding these can help in troubleshooting.
-
Hydrogen Bonding: While there are no classic hydrogen bond donors like -OH or -NH on the imidazole rings, weak C-H...O and C-H...N interactions can occur. The oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors.
-
π-π Stacking: The aromatic benzene ring and the imidazole rings can participate in π-π stacking interactions, which are significant in the crystal packing of many aromatic compounds.[6]
-
Dipole-Dipole Interactions: The nitro group and the ester group are strongly polar, leading to significant dipole-dipole interactions that will influence molecular alignment in the crystal lattice.
The presence of multiple strong interaction sites (two imidazoles, a nitro group, and an ester) can sometimes lead to the formation of multiple stable or metastable crystal forms (polymorphs), which may have different crystallization behaviors.
Q6: Are there any stability concerns I should be aware of during crystallization?
A6: Nitroaromatic compounds are generally stable under typical recrystallization conditions. However, it is good practice to avoid prolonged heating, as this can potentially lead to degradation, especially in the presence of impurities. The imidazole rings are also generally stable, but can be susceptible to degradation under harsh acidic or basic conditions, which should not be an issue during a standard recrystallization.
Recommended Practices:
-
Use the minimum necessary heating time to dissolve the compound.
-
Perform crystallization under a neutral pH.
-
If the compound appears to be degrading (e.g., color change), consider using a lower boiling point solvent or performing the recrystallization at a reduced temperature if solubility allows.
III. Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of the chosen solvent (e.g., methanol or ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Further Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Two-Solvent Recrystallization
-
Dissolution: Dissolve the crude product in a minimal amount of a hot "good" solvent (e.g., ethanol).
-
Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to re-dissolve the precipitate and obtain a clear solution.
-
Cooling and Isolation: Follow steps 3-6 from the single-solvent recrystallization protocol.
IV. References
-
EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents. (URL: )
-
Methyl 4-methylsulfonyl-2-nitrobenzoate - PMC - PubMed Central - NIH. (URL: [Link])
-
This compound | C14H11N5O4 | CID 73553898 - PubChem. (URL: [Link])
-
FR1118443A - Process for the crystallization of nitro-aromatic compounds in nitric acid - Google Patents. (URL: )
-
Synthesis, growth, crystal structure and characterization of 2-methyl imidazolium-4-nitrobenzoate (4-nitrobenzoic acid) single crystal - ResearchGate. (URL: [Link])
-
Crystal packing of two 5-substituted 2-methyl-4-nitro-1H-imidazoles - PubMed. (URL: [Link])
-
Nitro compound synthesis by nitrite substitution or nitration - Organic Chemistry Portal. (URL: [Link])
-
CN104892522A - Preparation method of 4-nitroimidazole and 4,5-dimetridazloe - Google Patents. (URL: )
-
Supramolecular architectures in multicomponent crystals of imidazole-based drugs and trithiocyanuric acid - IUCr Journals. (URL: [Link])
-
3.6F: Troubleshooting - Chemistry LibreTexts. (URL: [Link])
-
N⋯N intermolecular interactions in the crystal packing of (Z) - ResearchGate. (URL: [Link])
-
Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F. (URL: [Link])
-
Preparation of 4,5-nitroimidazole - ResearchGate. (URL: [Link])
-
Synthesis, crystal structures and electronic properties of imidazoline nitroxide radicals bearing active groups in electropolymerisation - New Journal of Chemistry (RSC Publishing). (URL: [Link])
-
Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (URL: [Link])
-
Benzoic acid, m-nitro-, methyl ester - Organic Syntheses Procedure. (URL: [Link])
-
(PDF) Methyl 4-nitrobenzoate - ResearchGate. (URL: [Link])
-
Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems - PMC - NIH. (URL: [Link])
-
Synthesis and Crystallization of N-Rich Triazole Compounds - MDPI. (URL: [Link])
-
(PDF) Synthesis, Crystal Structure, Structural Characterization and In Vitro Antimicrobial Activities of 1-methyl-4-nitro-1H-imidazole - ResearchGate. (URL: [Link])
-
How to separate Imidazole from water soluble ruthenium complex? - ResearchGate. (URL: [Link])
-
Methyl-p-nitrobenzoate - ChemBK. (URL: [Link])
Sources
"stability issues of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate in solution"
Introduction
Welcome to the technical support center for Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals who are actively using this compound in their experiments. Due to the specific and often proprietary nature of novel compounds, extensive stability data for this compound is not widely published. Therefore, this document synthesizes information based on the well-established chemical principles of its core functional groups: a nitrobenzoate ester and two imidazole rings. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity and reproducibility of your results.
This center provides a series of frequently asked questions (FAQs) and in-depth troubleshooting guides to address common stability issues you may encounter when handling this molecule in solution.
Compound Profile
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁N₅O₄ | [1] |
| Molecular Weight | 313.27 g/mol | [1] |
| Structure | Methyl ester, Nitrobenzene derivative, Di-imidazole | - |
| Key Features | Ester linkage (hydrolysis risk), Nitro group (photoreduction/reduction risk), Imidazole rings (catalytic/pH effects) | - |
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
The primary stability concerns are rooted in its chemical structure and can be categorized into three main areas:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield 4,5-Di(1-imidazolyl)-2-nitrobenzoic acid and methanol. The electron-withdrawing nature of the nitro group and the aromatic ring can influence the rate of this reaction. Ester hydrolysis is a well-documented degradation pathway for many pharmaceutical compounds[2].
-
Photodegradation: Nitroaromatic compounds are known to be sensitive to light, particularly in the UV spectrum. This can lead to complex degradation pathways, including photoreduction of the nitro group to nitroso, hydroxylamino, or amino functionalities[3]. Conjugated systems and aromatic rings, as present in this molecule, are often susceptible to photolysis.
-
Reduction: The nitro group is a strong electron-withdrawing group and can be chemically reduced to an amine. This is a common transformation in organic synthesis but can be an unintended degradation pathway if reducing agents are present in your experimental system[4].
Q2: My solution of the compound has turned a pale yellow color upon storage. What is the likely cause?
A color change, typically to yellow, is often associated with the degradation of nitroaromatic compounds[5]. This could be due to the formation of various degradation products. For instance, reduction of the nitro group or other structural rearrangements can lead to chromophores that absorb in the visible spectrum. It is a strong indicator that the integrity of your compound has been compromised. We recommend preparing fresh solutions and implementing stricter storage conditions (see Q4).
Q3: What are the recommended solvents for preparing and storing stock solutions?
For maximum stability, especially for long-term storage, a high-purity, anhydrous aprotic solvent is recommended.
-
Primary Choices: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Secondary Choices (for short-term use): Anhydrous ethanol or methanol. Be aware that protic solvents like alcohols can participate in transesterification or slowly contribute to hydrolysis over time, especially if water is present.
Always use anhydrous solvents and store solutions under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and oxygen.
Q4: What are the optimal storage conditions for solutions of this compound?
To maximize the shelf-life of your solutions, we strongly recommend the following:
-
Temperature: Store at -20°C or, preferably, -80°C.
-
Light: Protect from light at all times by using amber vials or by wrapping vials in aluminum foil. Photostability is a critical concern for nitroaromatic molecules[3].
-
Atmosphere: For long-term storage, aliquot the stock solution into single-use vials and backfill with an inert gas like argon or nitrogen before sealing. This prevents repeated freeze-thaw cycles and minimizes exposure to air and moisture.
Q5: How does pH affect the stability of this compound in aqueous buffers?
The compound's stability is highly pH-dependent in aqueous solutions.
-
Neutral to Slightly Acidic (pH 5-7): This is likely the range of greatest stability, though slow hydrolysis can still occur.
-
Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis of the methyl ester is expected to be significantly accelerated. The imidazole rings can also be deprotonated, potentially altering the molecule's properties.
-
Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the ester is a major concern[2].
If working in aqueous buffers, it is critical to prepare the solution fresh from a stable organic stock (e.g., DMSO) immediately before use. Do not store the compound in aqueous buffers for extended periods.
Troubleshooting Guides
Guide 1: Diagnosing Unexpected Loss of Activity or Inconsistent Results
If you are observing a decline in the compound's expected activity or poor reproducibility, a stability issue is a likely culprit. Follow this systematic approach to diagnose the problem.
Caption: Troubleshooting workflow for stability issues.
Step-by-Step Protocol:
-
Prepare Fresh Stock: Always start by preparing a fresh stock solution in anhydrous DMSO or DMF. An old or improperly stored stock is the most common source of error.
-
Buffer Incubation Control: Prepare a sample of your compound diluted to its final working concentration in your complete assay buffer, but without any cells, enzymes, or other reactive reagents.
-
Time-Point Analysis: Analyze this control sample at the beginning of your experiment (T=0) and at the end (T=final) using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Evaluate Results:
-
No Change: If the peak corresponding to the parent compound is unchanged, your compound is stable under the basic assay conditions. The problem likely lies with other components or interactions in your assay.
-
Peak Decrease / New Peaks: If the parent peak area decreases and/or new peaks appear, your compound is degrading in the buffer. The most likely causes are pH-mediated hydrolysis or lack of protection from light.
-
-
Isolate and Mitigate:
-
Photodegradation: Repeat the buffer incubation control with one sample exposed to ambient light and another completely protected in foil. If the protected sample is stable, light is the issue. Conduct all future experiments under low-light conditions.
-
pH-Mediated Hydrolysis: Evaluate the pH of your buffer. If it is acidic or basic, consider if a more neutral pH is compatible with your assay. If not, minimize the time the compound spends in the aqueous buffer before analysis.
-
Guide 2: How to Perform a Basic Forced Degradation Study
Forced degradation (or stress testing) is a systematic way to identify the potential degradation pathways of a drug substance. This is crucial for developing stable formulations and robust, stability-indicating analytical methods[6]. The following provides a simplified workflow.
Caption: Potential degradation pathways for the compound.
Experimental Protocol:
Objective: To identify degradation products from hydrolysis, oxidation, and photolysis. An HPLC method capable of resolving the parent compound from potential degradants is required.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Stress Conditions (run in parallel):
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 4 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 1 hour.
-
Cool, neutralize with 0.1 M HCl, and dilute for analysis. (Base hydrolysis is often much faster than acid hydrolysis for esters[5]).
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
Dilute for analysis.
-
-
Photolytic Degradation:
-
Place a solution of the compound (in a quartz cuvette or clear vial) in a photostability chamber.
-
Expose to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze a parallel sample stored in the dark as a control.
-
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control, by HPLC-UV and/or LC-MS.
-
Calculate the percentage degradation. Aim for 5-20% degradation to ensure that secondary degradation is minimized.
-
Use LC-MS to obtain mass information on the new peaks to help identify the degradation products.
-
This structured approach will provide invaluable insight into the molecule's intrinsic stability and guide you in designing more robust experiments and formulations.
References
- Biodegradation of Nitroaromatic Compounds and Explosives. (2000). CSWAB.org.
-
Development of Imidazole-Reactive Molecules Leading to a New Aggregation-Induced Emission Fluorophore Based on the Cinnamic Scaffold. (2017). ACS Omega. Available at: [Link]
-
Preparation of 3-Nitrobenzoic Acid. Michigan State University Chemistry. Available at: [Link]
-
This compound. PubChem, National Center for Biotechnology Information. Available at: [Link]
-
A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). Molecules. Available at: [Link]
-
New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. (2012). Journal of Basic Microbiology. Available at: [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. (2009). Microbiology and Molecular Biology Reviews. Available at: [Link]
-
A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. (2021). ResearchGate. Available at: [Link]
-
Development of a Fluorescent Assay and Imidazole-Containing Inhibitors by Targeting SARS-CoV-2 Nsp13 Helicase. (2024). ACS Infectious Diseases. Available at: [Link]
-
This compound. Chemsigma. Available at: [Link]
-
GENERAL BASE-CATALYZED HYDROLYSIS OF 2,2,2-TRIFLUOROETHYL 4-NITROBENZOATE BY α-CYCLODEXTRIN. (2006). Chemistry Letters. Available at: [Link]
-
This compound. MySkinRecipes. Available at: [Link]
-
Photocyclization of diarylethenes: The effect of imidazole on the oxidative photodegradation process. (2019). ResearchGate. Available at: [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Sharp. Available at: [Link]
-
Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate. (2016). ScienceMadness Discussion Board. Available at: [Link]
-
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. (1999). US EPA. Available at: [Link]
Sources
- 1. This compound | C14H11N5O4 | CID 73553898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 4. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate
Welcome to the Technical Support Center for the synthesis of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this specific synthesis. Our goal is to empower you with the scientific understanding and practical solutions needed to overcome common challenges and ensure a high-purity final product.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the displacement of two leaving groups, usually halogens, from an activated aromatic ring by the nucleophilic nitrogen of the imidazole ring. The electron-withdrawing nitro group is crucial for activating the benzene ring towards nucleophilic attack.[1][2]
The most probable synthetic route starts with a methyl 4,5-dihalo-2-nitrobenzoate, which is then reacted with imidazole in the presence of a base.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.
Issue 1: Low or No Product Formation
-
Potential Cause 1: Inactive Starting Material. The di-halo-nitrobenzoate starting material may be of poor quality or degraded.
-
Solution: Verify the purity of the starting material using techniques like NMR or melting point analysis. If necessary, purify the starting material by recrystallization or column chromatography.
-
-
Potential Cause 2: Insufficiently Strong Base. Imidazole is a moderately strong base, but an additional, stronger base is often required to deprotonate the imidazole and increase its nucleophilicity.[3]
-
Solution: Employ a suitable base such as potassium carbonate (K2CO3), sodium hydride (NaH), or a non-nucleophilic organic base like 1,8-Diazabicycloundec-7-ene (DBU). The choice of base may depend on the solvent and reaction temperature.
-
-
Potential Cause 3: Inappropriate Solvent. The solvent plays a critical role in SNAr reactions.
-
Solution: Use a polar aprotic solvent such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN). These solvents can solvate the cation of the base, leaving the anion more reactive, and they do not interfere with the nucleophile.
-
-
Potential Cause 4: Low Reaction Temperature. SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature, monitoring the progress by Thin Layer Chromatography (TLC). Be cautious of potential side reactions at excessively high temperatures.
-
Issue 2: Presence of Mono-Substituted Impurity
A common impurity is the mono-substituted intermediate, Methyl 4-halo-5-(1-imidazolyl)-2-nitrobenzoate.
-
Potential Cause 1: Insufficient Imidazole. An inadequate amount of imidazole will lead to incomplete substitution.
-
Solution: Use a molar excess of imidazole (at least 2.2 equivalents) to drive the reaction to completion.
-
-
Potential Cause 2: Short Reaction Time. The second substitution may be slower than the first.
-
Solution: Extend the reaction time and monitor the disappearance of the mono-substituted intermediate by TLC or HPLC.
-
-
Potential Cause 3: Steric Hindrance. The introduction of the first imidazole group can sterically hinder the second substitution.
-
Solution: Higher reaction temperatures or the use of a more potent base/nucleophile system can help overcome this barrier.
-
Issue 3: Formation of Regioisomers
If the starting material has two different leaving groups, or if there are other directing groups on the ring, the formation of undesired regioisomers is possible.
-
Potential Cause: Lack of Regioselectivity. The inherent electronic and steric properties of the starting material may not favor the desired isomer.[4]
-
Solution:
-
Choice of Leaving Group: Fluorine is generally a better leaving group than chlorine in SNAr reactions, which can influence regioselectivity.[5] Consider using a starting material with identical leaving groups if possible.
-
Reaction Conditions: Temperature and solvent can sometimes influence the regiochemical outcome. A systematic optimization of these parameters may be necessary.
-
-
Issue 4: Hydrolysis of the Methyl Ester
The presence of water and base can lead to the saponification of the methyl ester, forming the corresponding carboxylic acid.[6]
-
Potential Cause 1: Presence of Water. Water in the reactants or solvent can lead to hydrolysis.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried. Dry the imidazole and base before use if necessary.
-
-
Potential Cause 2: Strong Basic Conditions. A strong base can promote ester hydrolysis.
-
Solution: Use the mildest effective base and avoid prolonged reaction times at high temperatures. If hydrolysis is a significant issue, consider protecting the carboxylic acid as a different ester that is more resistant to hydrolysis under the reaction conditions.
-
Issue 5: Difficulty in Product Purification
The final product and impurities may have similar polarities, making separation challenging.
-
Potential Cause: Similar Physicochemical Properties.
-
Solution:
-
Column Chromatography: A carefully optimized silica gel column chromatography with a gradient elution system is often effective. Start with a non-polar solvent system and gradually increase the polarity.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a powerful purification technique. Experiment with different solvents to find one that provides good differential solubility between the product and impurities.
-
Acid-Base Extraction: The basicity of the imidazole rings can be exploited. The product can be protonated with a dilute acid and extracted into an aqueous layer, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting material for this synthesis?
A1: The ideal starting material is typically a methyl 4,5-dihalo-2-nitrobenzoate. Methyl 4,5-difluoro-2-nitrobenzoate is often preferred over the dichloro analogue because fluoride is a better leaving group in nucleophilic aromatic substitution, often leading to faster reactions and milder conditions.[5]
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, the mono-substituted intermediate, and the final di-substituted product. The product, being more polar, will have a lower Rf value than the starting material.
Q3: What are the expected spectroscopic signatures of the final product?
A3:
-
1H NMR: Expect to see signals for the methyl ester protons (a singlet around 3.9 ppm), aromatic protons on the benzene ring, and distinct signals for the protons on the two imidazole rings. The chemical shifts of the imidazole protons will confirm their attachment to the benzene ring.
-
13C NMR: Will show carbons of the benzene ring, the ester carbonyl, the methyl group, and the carbons of the imidazole rings.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of this compound (C14H11N5O4, MW: 313.27 g/mol ) should be observed.[7]
Q4: Can imidazole itself act as a base in this reaction?
A4: Imidazole is a base (pKa of the conjugate acid is ~7), and it can facilitate the reaction to some extent.[3] However, for a more efficient and complete reaction, a stronger, non-nucleophilic base is recommended to deprotonate the imidazole and increase its nucleophilicity.
Q5: Are there any known stability issues with the final product?
A5: While generally stable, prolonged exposure to strong acids or bases can lead to hydrolysis of the ester group. It is advisable to store the purified compound in a cool, dry, and dark place.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for the synthesis and purification of this compound.
Impurity Formation and Mitigation
The following diagram illustrates the main reaction pathway and the formation of common impurities.
Summary of Key Reaction Parameters and Troubleshooting
| Parameter | Recommendation | Troubleshooting Action if Issue Arises |
| Starting Material | Methyl 4,5-difluoro-2-nitrobenzoate (high purity) | Verify purity; recrystallize if necessary. |
| Imidazole | > 2.2 molar equivalents | Add more imidazole if mono-substituted product is observed. |
| Base | K2CO3, NaH, or DBU | Use a stronger base if the reaction is sluggish. |
| Solvent | Anhydrous DMF, DMSO, or MeCN | Ensure the solvent is dry to prevent hydrolysis. |
| Temperature | 50-120 °C (optimize as needed) | Increase temperature for slow reactions; avoid excessive heat. |
| Reaction Time | Monitor by TLC until completion | Extend reaction time if starting material or intermediate persists. |
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. 16.6: Nucleophilic Aromatic Substitution. [Link]
-
PubChem. Methyl 4,5-di(1H-imidazol-1-yl)-2-nitrobenzoate. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis and characterization of 1-methyl-4, 5-dinitroimidazole. [Link]
- Google Patents. Esterification of nitrobenzoic acids - US3948972A.
-
MDPI. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. [Link]
-
ScienceDirect. Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. [Link]
-
ResearchGate. Preparation of 4,5-nitroimidazole. [Link]
- Google Patents. Process for the isolation of the methyl ester of m-nitrobenzoic acid - EP0118862B1.
-
ResearchGate. Imidazole as leaving group in aromatic nucleophilic substitution reactions. [Link]
- Google Patents.
-
MDPI. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]
- Google Patents. Preparation method of 4-nitroimidazole and 4,5-dimetridazloe - CN104892522A.
-
ResearchGate. Synthesis and properties of 5-diazoimidazoles and imidazolyl-5-diazonium salts. [Link]
-
National Institutes of Health. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. [Link]
-
Royal Society of Chemistry. Rationalising the effects of ionic liquids on a nucleophilic aromatic substitution reaction. [Link]
-
MDPI. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. [Link]
-
Beilstein Journal of Organic Chemistry. Identification and synthesis of impurities formed during sertindole preparation. [Link]
- Google Patents. Synthesis method of 2-methyl-4-nitrobenzoic acid - CN103408430A.
-
Royal Society of Chemistry. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rationalising the effects of ionic liquids on a nucleophilic aromatic substitution reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. US3948972A - Esterification of nitrobenzoic acids - Google Patents [patents.google.com]
- 7. This compound | C14H11N5O4 | CID 73553898 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate Production
Welcome to the technical support center for the synthesis and scale-up of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this important intermediate. The information provided herein is based on established principles of organic chemistry and process scale-up, focusing on a likely synthetic route from Methyl 4,5-dichloro-2-nitrobenzoate.
I. Overview of the Synthetic Pathway
The production of this compound is most logically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the chlorine atoms of Methyl 4,5-dichloro-2-nitrobenzoate are displaced by imidazole. The strongly electron-withdrawing nitro group activates the aromatic ring, facilitating the nucleophilic attack by imidazole.
II. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
Problem 1: Low Conversion or Stalled Reaction
Symptoms:
-
TLC or HPLC analysis shows a significant amount of starting material (Methyl 4,5-dichloro-2-nitrobenzoate) remaining after the expected reaction time.
-
The reaction fails to proceed to completion, even with extended reaction times.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Base | Imidazole requires deprotonation to act as an effective nucleophile. An inadequate amount of base will result in a low concentration of the imidazolate anion. | - Ensure at least 2 equivalents of base (e.g., K₂CO₃, Cs₂CO₃) are used for the di-substitution. For scale-up, consider using a stronger, more soluble base like DBU or a phase-transfer catalyst to improve efficiency. |
| Low Reaction Temperature | Nucleophilic aromatic substitutions often require thermal energy to overcome the activation barrier, especially for the second substitution which is typically slower than the first. | - Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and potential side-product formation by TLC/HPLC. Be mindful of the thermal stability of the nitroaromatic compound. |
| Poor Solvent Choice | The solvent must be able to dissolve the reactants and facilitate the SNAr reaction. Aprotic polar solvents are generally preferred. | - If using solvents like acetonitrile or THF, consider switching to higher boiling, more polar aprotic solvents such as DMF, DMSO, or NMP. Ensure the solvent is anhydrous, as water can compete as a nucleophile. |
| Catalyst Inactivity (if applicable) | If a copper-catalyzed N-arylation approach is used, the catalyst may be inactive. | - Ensure the copper catalyst (e.g., CuI, Cu₂O) is of high purity and handled under an inert atmosphere if necessary. The use of a ligand, such as a diamine or an amino acid, can significantly improve catalyst performance.[1] |
Problem 2: Formation of Mono-substituted Impurity
Symptoms:
-
A significant peak corresponding to Methyl 4-chloro-5-(1-imidazolyl)-2-nitrobenzoate or Methyl 5-chloro-4-(1-imidazolyl)-2-nitrobenzoate is observed in the crude reaction mixture.
-
Difficulty in separating the desired di-substituted product from the mono-substituted impurity.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Insufficient Imidazole | A stoichiometric amount of imidazole may not be sufficient to drive the reaction to completion, especially on a larger scale where mixing may be less efficient. | - Increase the equivalents of imidazole to 3-4 equivalents to favor the di-substitution product. |
| Short Reaction Time | The second substitution is sterically and electronically less favored than the first, requiring more time to proceed to completion. | - Extend the reaction time and monitor the disappearance of the mono-substituted intermediate by TLC/HPLC. |
| Poor Mixing on Scale-up | In larger reactors, inefficient mixing can lead to localized concentration gradients, resulting in incomplete reaction. | - Ensure adequate agitation is maintained throughout the reaction. For very large scales, consider the reactor geometry and impeller design to ensure homogenous mixing. |
Problem 3: Difficult Product Isolation and Purification
Symptoms:
-
The product precipitates as an oil or intractable solid during work-up.
-
The crude product is difficult to purify by column chromatography due to similar polarities of the product and impurities.
-
Residual imidazole remains in the final product.
Possible Causes and Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Sub-optimal Work-up Procedure | Rapid quenching or pH changes can cause the product to crash out of solution in an unmanageable form. | - Employ a controlled work-up procedure. For example, slowly add the reaction mixture to a well-agitated anti-solvent (e.g., water or a hydrocarbon solvent). |
| Co-elution of Impurities | The structural similarity between the desired product and the mono-substituted intermediate can make chromatographic separation challenging. | - Explore crystallization as a primary purification method. Experiment with different solvent systems (e.g., EtOAc/heptane, acetone/water, isopropanol) to find conditions that selectively crystallize the desired product. |
| Excess Imidazole | Imidazole is water-soluble, but large excesses can be difficult to remove completely with aqueous washes. | - During the work-up, perform multiple washes with dilute acid (e.g., 1M HCl) to protonate and extract the basic imidazole into the aqueous layer. Be cautious to avoid hydrolysis of the methyl ester. |
III. Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the production of this compound?
A1: The primary safety concern is the thermal instability of nitroaromatic compounds. These compounds can undergo exothermic decomposition, which can lead to a runaway reaction if not properly controlled.[2][3] It is crucial to perform thermal hazard analysis (e.g., using Differential Scanning Calorimetry - DSC) to determine the onset of decomposition and ensure that the process operating temperature is well below this limit. Additionally, consider the use of continuous flow reactors for nitration steps in precursor synthesis, as this can significantly improve heat management and safety on a larger scale.
Q2: How can I improve the reaction rate without significantly increasing the temperature?
A2: To improve the reaction rate at a moderate temperature, you can focus on optimizing the reaction conditions. The use of a more effective base, such as cesium carbonate, can increase the concentration of the nucleophilic imidazolate anion. Additionally, employing a copper-catalyzed N-arylation protocol can significantly lower the activation energy of the reaction, allowing for milder conditions.[1][4] The choice of ligand in a catalyzed reaction is also critical for achieving high turnover numbers.
Q3: My final product is a dark color. What is the likely cause and how can I obtain a purer, lighter-colored material?
A3: Dark coloration is often due to the formation of colored impurities from side reactions, especially at elevated temperatures. To mitigate this, consider running the reaction at the lowest effective temperature. During work-up and purification, a charcoal treatment of the crude product solution can be effective in removing colored impurities. Recrystallization is also a powerful technique for both purification and color improvement.
Q4: Is it possible to perform this reaction under solvent-free conditions for a greener process?
A4: While a completely solvent-free reaction may be challenging due to the solid nature of the reactants, it is possible to explore greener solvent alternatives to DMF and DMSO, such as Cyrene™ or N-butyl-2-pyrrolidone (NBP). Another approach is to use a minimal amount of a high-boiling solvent and run the reaction at a higher concentration, which can improve reaction kinetics and reduce solvent waste. However, any changes to the solvent system will require re-optimization of the reaction conditions.
IV. Experimental Workflow & Diagrams
General Experimental Workflow
The following diagram outlines a typical workflow for the synthesis of this compound.
Caption: A typical workflow for the synthesis of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yields in the synthesis.
V. References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4,5-dichloro-2-nitrobenzoate. Retrieved from [Link]
-
Hengge, A. C., & Hess, R. A. (1994). A concerted or stepwise mechanisms for acyl transfer reactions of p-nitrophenyl acetate? transition state structures from isotope effects. Journal of the American Chemical Society, 116(25), 11256–11263.
-
European Patent Office. (n.d.). EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation. Google Patents. Retrieved from
-
Blake, J. F., & Jorgensen, W. L. (1991). Ab initio study of the concerted mechanism for nucleophilic aromatic substitution. The Journal of Organic Chemistry, 56(22), 6052-6063.
-
Chen, H., Wang, D., Wang, X., Huang, W., Cai, Q., & Ding, K. (2010). Mild Conditions for Copper-Catalyzed N-Arylation of Imidazoles. Synthesis, 2010(09), 1505-1511.
-
Zhang, R., He, L., & Shu, Y. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Journal of the Serbian Chemical Society, 84(9), 969-980.
-
Google Patents. (n.d.). WO2010021409A1 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof. Retrieved from
-
Berman, A. M., & Johnson, J. S. (2005). A soluble base for the copper-catalyzed imidazole N-arylations with aryl halides. Tetrahedron Letters, 46(48), 8345-8348.
-
ResearchGate. (n.d.). investigation of thermal stability of some nitroaromatic derivatives by dsc. Retrieved from [Link]
-
Reddit. (2017, May 26). Removing imidazole in a workup? r/chemistry. Retrieved from [Link]
Sources
Technical Support Center: Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate (CAS 1256633-33-6).[1][2] This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and troubleshooting for potential challenges encountered during the handling, storage, and experimental use of this compound. Our guidance is built on fundamental chemical principles and extensive field experience with related molecular scaffolds.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: this compound is a complex molecule with several reactive functional groups that dictate its stability: a methyl ester, a nitroaromatic system, and two imidazole rings.[1] While stable under standard storage conditions (room temperature, dry, protected from light), it is susceptible to degradation under specific environmental stresses. The primary liabilities are the methyl ester, which is prone to hydrolysis, and the nitro group, which can be reduced. The electron-withdrawing nature of the nitro group makes the aromatic ring resistant to oxidative degradation but activates it for certain nucleophilic reactions.[3]
Q2: What are the most likely degradation pathways I should be aware of?
A2: Based on the compound's structure, three primary degradation pathways are of concern:
-
Hydrolysis: The methyl ester linkage is susceptible to cleavage under both acidic and basic conditions, yielding the corresponding carboxylic acid, 4,5-Di(1-imidazolyl)-2-nitrobenzoic acid, and methanol.[4][5] The imidazole rings themselves can act as intramolecular catalysts, potentially accelerating this hydrolysis compared to simpler esters.[6][7][8]
-
Reduction: The nitro group is a highly reducible functionality. It can be converted to a primary amine (Methyl 4,5-Di(1-imidazolyl)-2-aminobenzoate) using a variety of reducing agents, most notably catalytic hydrogenation (e.g., with Pd/C) or dissolving metal reductions.[9][10][11] Incomplete reduction can also lead to nitroso and hydroxylamine intermediates.[3][10]
-
Photodegradation: Nitroaromatic compounds can be sensitive to light.[12][13] Exposure to UV or even strong ambient light may initiate radical reactions or lead to the formation of photoproducts like nitrophenols, though the exact pathway for this specific molecule is uncharacterized.[14][15]
Q3: How do the imidazole substituents affect the molecule's stability?
A3: The two imidazole rings significantly influence the molecule's electronic properties and reactivity. Imidazole can act as a base or a potent nucleophile.[6] This has two major implications:
-
Catalysis of Hydrolysis: As mentioned in A2, the imidazole nitrogen can act as an intramolecular nucleophilic catalyst, attacking the ester carbonyl to form an acyl-imidazolium intermediate that is more readily hydrolyzed by water.[8] This means the ester may be less stable than anticipated, especially in aqueous buffers.
-
Coordination Chemistry: The nitrogen atoms in the imidazole rings are excellent ligands for metal ions. If your experimental system contains trace metals, coordination could occur, potentially altering the compound's reactivity or leading to the formation of metal-organic complexes.
Q4: Can I predict the major degradation products?
A4: Yes, based on chemical principles, the most probable degradation products are:
-
From Hydrolysis: 4,5-Di(1-imidazolyl)-2-nitrobenzoic acid.
-
From Complete Reduction: Methyl 4,5-Di(1-imidazolyl)-2-aminobenzoate.
-
From Both Hydrolysis and Reduction: 4,5-Di(1-imidazolyl)-2-aminobenzoic acid.
The following diagram illustrates these predicted primary degradation pathways.
Caption: Predicted primary degradation pathways for the title compound.
Troubleshooting Guide for Experimental Issues
Problem 1: My analytical chromatogram (HPLC/UPLC) shows new, more polar impurity peaks over time, especially in aqueous solution.
-
Probable Cause: This is a classic sign of ester hydrolysis. The resulting carboxylic acid is significantly more polar than the parent methyl ester, causing it to elute earlier on a reverse-phase column.
-
Troubleshooting Steps:
-
Confirm Identity: If possible, use LC-MS to check if the molecular weight of the main impurity peak corresponds to the hydrolyzed product (loss of 14 Da: CH₂).
-
pH Control: Assess the pH of your sample solution. Hydrolysis is accelerated at both low (<3) and high (>8) pH. For maximum stability in solution, maintain a pH between 4 and 7.
-
Solvent Choice: If the experimental design allows, prepare stock solutions in an anhydrous organic solvent like DMSO or DMF and dilute into aqueous buffers immediately before use. Avoid prolonged storage in aqueous media.
-
Temperature: Degradation rates are temperature-dependent. Store solutions at 4°C or -20°C to slow the hydrolysis rate.
-
Problem 2: I am attempting a reaction on another part of the molecule, but I'm observing a loss of the nitro group signal in my characterization (e.g., disappearance of characteristic IR bands, mass spec changes).
-
Probable Cause: Your reaction conditions are unintentionally reducing the nitro group. Many common reagents can cause this.
-
Troubleshooting Steps:
-
Re-evaluate Reagents: Check if any of your reagents are known reducing agents. This includes certain metal catalysts (not just Pd, Pt, or Ni, but also Fe, Zn, Sn), borohydrides, or sulfites.[10][16]
-
Protecting Groups: If the reduction is unavoidable and undesired, consider protecting the nitro group, although this adds synthetic steps. More practically, adjust your reaction conditions.
-
Choose Milder Conditions: Explore alternative reagents or reaction conditions that are known to be compatible with nitro groups. For example, if performing a coupling reaction, choose a catalyst system known for its functional group tolerance.
-
Problem 3: I am trying to selectively reduce the nitro group to an amine, but I am also losing my ester functionality.
-
Probable Cause: The conditions for reduction are also promoting ester hydrolysis or transesterification.
-
Troubleshooting Steps:
-
Catalytic Hydrogenation Conditions: Standard catalytic hydrogenation (H₂, Pd/C) in methanol is generally compatible with methyl esters and is highly effective for reducing nitro groups.[11] If you are using ethanol or another alcohol as the solvent, you risk transesterification.
-
Avoid Strong Acid/Base: Some reduction methods, like using iron in acidic media, create conditions that will rapidly hydrolyze the ester.[9] Stick to neutral conditions where possible.
-
Alternative Reducing Agents: Consider using tin(II) chloride (SnCl₂) in a non-alcoholic solvent like ethyl acetate. This is a classic method for nitro group reduction that is less likely to affect the ester.[10]
-
| Method | Typical Reagents | Compatibility with Methyl Ester | Notes |
| Catalytic Hydrogenation | H₂ (1 atm), 5-10% Pd/C | Excellent (in aprotic solvents or MeOH) | The method of choice for clean, selective reduction.[11] |
| Dissolving Metal | Fe, HCl or Sn, HCl | Poor | The acidic conditions will hydrolyze the ester. |
| Metal Salts | SnCl₂·2H₂O | Good (in solvents like EtOAc or EtOH) | A reliable alternative to hydrogenation. |
| Transfer Hydrogenation | Ammonium formate, Pd/C | Good | Avoids the need for a pressurized hydrogen gas setup. |
Recommended Experimental Protocols
Protocol 1: Forced Degradation (Stress Testing) Workflow
This protocol is essential for systematically identifying degradation products and pathways, a critical step in pharmaceutical development.[17]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute stock 1:10 in 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute stock 1:10 in 0.1 M NaOH. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Dilute stock 1:10 in 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in a vial at 80°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photolytic Degradation: Expose a 0.1 mg/mL solution (in quartz cuvette) to a calibrated light source (ICH Q1B guidelines) for a defined period.
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.
-
Neutralize the acid and base samples with an equimolar amount of base/acid, respectively.
-
Analyze all samples, including a non-stressed control, by a stability-indicating HPLC-UV method (see Protocol 2). Use LC-MS for peak identification.
-
Sources
- 1. This compound | C14H11N5O4 | CID 73553898 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 5. Methyl Esters [organic-chemistry.org]
- 6. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. youtube.com [youtube.com]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. Sciencemadness Discussion Board - Reduction of Methyl 3-Nitrobenzoate to Methyl 3-Amino Benzoate - Powered by XMB 1.9.11 [sciencemadness.org]
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- 13. pubs.acs.org [pubs.acs.org]
- 14. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Degradation of nitroaromatic compounds by the UV-H2O2 process using polychromatic radiation sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide for Researchers: Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate and the Landscape of Imidazole-Based Ligands
For researchers, scientists, and drug development professionals, the selection of a ligand is a critical decision that dictates the properties and ultimate function of a metal complex. Imidazole-based ligands, ubiquitous in both biological systems and synthetic chemistry, offer a versatile platform for the design of catalysts, therapeutics, and advanced materials. This guide provides an in-depth technical comparison of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate, a bespoke ligand with unique electronic and steric features, against more conventional imidazole-based ligands such as 1-methylimidazole and benzimidazole. By examining their synthesis, coordination chemistry, and potential applications, we aim to equip researchers with the insights needed to make informed decisions in their work.
Introduction to Imidazole-Based Ligands: A Versatile Coordination Platform
The imidazole ring is a cornerstone in coordination chemistry, primarily due to the Lewis basicity of its sp²-hybridized nitrogen atom, which readily coordinates to a wide range of metal ions.[1] This fundamental interaction is the basis for the diverse roles of imidazole derivatives in metalloenzymes, pharmaceuticals, and materials science. The versatility of the imidazole scaffold allows for extensive functionalization, enabling the fine-tuning of steric and electronic properties to achieve desired functionalities in the resulting metal complexes.[2]
This compound: A Ligand of Unique Design
This compound is a multi-functional ligand characterized by several key structural features that distinguish it from simpler imidazole derivatives. Its structure is presented below.
Figure 1: Structure of this compound.
Key Structural Features and Their Implications:
-
Bis-imidazole Moiety: The presence of two imidazole rings offers the potential for bidentate chelation to a metal center, forming a stable seven-membered ring. This can lead to the formation of mononuclear complexes with enhanced stability compared to their monodentate counterparts. Alternatively, the two imidazole units can bridge between two different metal centers, facilitating the construction of polynuclear complexes or coordination polymers.
-
Electron-Withdrawing Nitro Group: The nitro group (-NO₂) at the 2-position of the benzoate ring is a strong electron-withdrawing group. This is expected to decrease the electron density on the entire aromatic system, including the imidazole rings, thereby reducing their basicity and potentially influencing the strength of the metal-ligand bond.
-
Methyl Ester Group: The methyl ester (-COOCH₃) is also an electron-withdrawing group, further modulating the electronic properties of the ligand. It also provides a potential site for further functionalization or hydrolysis to the corresponding carboxylic acid.
-
Steric Hindrance: The substitution pattern on the benzene ring, particularly the presence of the two imidazole rings and the adjacent nitro group, introduces significant steric bulk. This can influence the coordination geometry around the metal center and may favor the formation of specific isomers.
Comparative Ligands: 1-Methylimidazole and Benzimidazole
To provide a clear comparison, we will evaluate this compound against two widely used imidazole-based ligands:
-
1-Methylimidazole: A simple, monodentate ligand that serves as a baseline for understanding the fundamental coordination properties of the imidazole ring without the complexities of additional functional groups or chelation.
-
Benzimidazole: A bidentate ligand where the imidazole ring is fused to a benzene ring. This fusion alters the electronic properties and introduces greater steric bulk compared to simple imidazoles, providing a point of comparison for the effects of an extended aromatic system.[3]
Figure 2: Structures of 1-Methylimidazole and Benzimidazole.
Synthesis of Imidazole-Based Ligands: A Methodological Overview
The synthesis of imidazole-based ligands can be achieved through various established methods.
Proposed Synthesis of this compound
Figure 3: Proposed synthetic workflow for this compound.
Step-by-Step Protocol (Proposed):
-
Starting Material: The synthesis would likely commence with a suitably substituted benzene derivative, such as methyl 4,5-dichloro-2-nitrobenzoate.
-
Nucleophilic Aromatic Substitution: This starting material would then be subjected to a double nucleophilic aromatic substitution reaction with imidazole. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the imidazole. The reaction would likely require elevated temperatures to overcome the activation energy for the substitution.
-
Work-up and Purification: After the reaction is complete, a standard aqueous work-up would be performed to remove inorganic salts and the solvent. The crude product would then be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Synthesis of Comparative Ligands
The synthesis of 1-methylimidazole and benzimidazole is well-established and generally more straightforward.
-
1-Methylimidazole: Can be readily synthesized by the alkylation of imidazole with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.[4]
-
Benzimidazole: Is typically synthesized via the condensation of o-phenylenediamine with formic acid or one of its derivatives.[3]
Comparative Performance: A Data-Driven Analysis
The true value of a ligand is realized in the properties of its metal complexes. Here, we compare the expected and known performance of metal complexes of our three ligands in two key application areas: catalysis and fluorescence sensing.
Catalytic Activity: The Case of Copper(II) Complexes in Oxidation Reactions
Copper(II) complexes of imidazole-based ligands are known to be effective catalysts for a variety of oxidation reactions.[5][6] The catalytic activity is highly dependent on the ligand environment around the copper center.
Comparative Data for Cu(II) Complexes:
| Ligand | Metal-to-Ligand Ratio | Catalytic Activity (Example Reaction) | Key Observations | Reference |
| This compound | 1:1 (expected for bidentate chelation) | Oxidation of phenols (predicted) | The strong electron-withdrawing nitro group is expected to increase the Lewis acidity of the Cu(II) center, potentially enhancing its catalytic activity in certain oxidation reactions. The defined chelation may also provide a stable and reusable catalyst. | Inferred from[7] |
| 1-Methylimidazole | 1:2 or 1:4 (typical for monodentate) | Oxidation of phenols | Forms less stable complexes that may be more prone to decomposition under catalytic conditions. However, the more open coordination sphere may allow for easier substrate access. | [8] |
| Benzimidazole | 1:1 or 1:2 | Oxidation of phenols | The extended π-system of the benzimidazole ligand can influence the redox potential of the Cu(II) center. The increased steric bulk compared to 1-methylimidazole can affect substrate selectivity.[3] | [3] |
Causality Behind Experimental Choices:
When evaluating catalytic performance, the choice of the metal-to-ligand ratio is crucial. For a bidentate ligand like this compound, a 1:1 ratio is typically employed to favor the formation of a chelated mononuclear complex.[3] For monodentate ligands like 1-methylimidazole, an excess of the ligand is often used to ensure full coordination to the metal center. The choice of the substrate, such as a phenol, is based on its relevance in industrial processes and the known ability of copper complexes to catalyze its oxidation.[9]
Fluorescence Sensing: Detection of Nitroaromatic Compounds with Zinc(II) Complexes
Zinc(II) complexes are often fluorescent and can be used as sensors for various analytes.[10] The fluorescence of these complexes can be quenched by electron-deficient molecules like nitroaromatic compounds, making them suitable for their detection.[11]
Comparative Data for Zn(II) Complexes:
| Ligand | Metal-to-Ligand Ratio | Fluorescence Properties | Quenching Efficiency by Nitroaromatics | Key Observations | Reference |
| This compound | 1:1 (expected) | Likely fluorescent (predicted) | High (predicted) | The electron-deficient nature of the ligand itself, due to the nitro group, might lead to a lower intrinsic fluorescence quantum yield. However, the pre-organized structure could facilitate efficient π-π stacking with nitroaromatic analytes, leading to effective fluorescence quenching. | Inferred from[12] |
| 1-Methylimidazole | 1:2 or 1:4 | Can be fluorescent | Moderate | The lack of an extended π-system may result in less efficient interaction with nitroaromatic quenchers. | [13] |
| Benzimidazole | 1:1 or 1:2 | Fluorescent | High | The larger aromatic surface of benzimidazole promotes π-π stacking interactions with nitroaromatics, leading to efficient fluorescence quenching.[14] | [14][15] |
Self-Validating System in Fluorescence Quenching Experiments:
A robust protocol for evaluating fluorescence quenching would involve several key elements to ensure the validity of the results. This includes:
-
Control Experiments: Measuring the fluorescence of the ligand alone and the metal salt alone to confirm that the observed fluorescence originates from the complex.
-
Titration Studies: Systematically adding increasing concentrations of the nitroaromatic analyte to a solution of the fluorescent complex and monitoring the decrease in fluorescence intensity. This allows for the determination of the quenching constant (Ksv), a quantitative measure of the quenching efficiency.
-
Selectivity Studies: Testing the fluorescence response of the complex to a range of other potential interfering analytes to demonstrate its selectivity for nitroaromatics.
Experimental Protocols
To facilitate the practical application of these concepts, we provide detailed, step-by-step methodologies for the synthesis of a representative metal complex and its characterization.
Synthesis of a Copper(II) Complex with a Benzimidazole-Derived Ligand
This protocol is adapted from a published procedure for the synthesis of a Cu(II) complex with a Schiff base ligand derived from 2-aminomethyl benzimidazole.[3]
Workflow for Copper(II) Complex Synthesis:
Figure 4: Workflow for the synthesis of a Cu(II)-benzimidazole complex.
Step-by-Step Methodology:
-
Ligand Solution: In a round-bottom flask, dissolve the benzimidazole-derived ligand (1 mmol) in 10 mL of methanol.
-
Metal Salt Solution: In a separate beaker, dissolve copper(II) chloride dihydrate (CuCl₂·2H₂O, 1 mmol, 0.170 g) in 2 mL of methanol.[3]
-
Reaction: Add the copper(II) salt solution dropwise to the stirring ligand solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4 hours.[3] A precipitate should form during this time.
-
Isolation: Allow the mixture to cool to room temperature, then collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the collected solid with a small amount of cold methanol to remove any unreacted starting materials. Dry the product under vacuum to obtain the final copper(II) complex.
Characterization by UV-Visible Spectroscopy
UV-Visible spectroscopy is a fundamental technique for characterizing transition metal complexes.
Step-by-Step Methodology:
-
Solution Preparation: Prepare dilute solutions of the ligand and the synthesized copper(II) complex in a suitable solvent (e.g., DMSO or methanol) of known concentration.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Record the UV-Visible absorption spectrum of the ligand solution and the complex solution over a relevant wavelength range (e.g., 200-800 nm).
-
Analysis: Compare the spectra. The spectrum of the complex will typically show a shift in the ligand-based absorption bands and the appearance of new, lower-energy d-d transitions in the visible region, which are characteristic of the copper(II) center in the specific ligand field.
Conclusion and Future Outlook
This guide has provided a comparative analysis of this compound against the more common imidazole-based ligands, 1-methylimidazole and benzimidazole. While experimental data on the target molecule is currently limited, its unique structural features suggest significant potential for creating metal complexes with tailored electronic and steric properties. The presence of a bidentate chelating unit combined with strong electron-withdrawing groups makes it a compelling candidate for applications in catalysis and sensing.
Future research should focus on the synthesis and full characterization of this compound and its metal complexes. Direct comparative studies with the benchmark ligands discussed here will be invaluable in elucidating the structure-property relationships and unlocking the full potential of this promising ligand.
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A Comparative Guide to Metal-Organic Frameworks: Insights from Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate Analogs
For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount for advancing applications in catalysis, gas storage, and drug delivery. The organic linker is a key determinant of the final properties of a MOF. This guide provides a comparative study of the anticipated properties of MOFs synthesized with the novel ligand, Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate.
As there is currently no published research on MOFs synthesized directly from this specific ligand, this guide will leverage experimental data from structurally analogous MOFs. By examining well-characterized frameworks containing either di-imidazolyl or nitro-functionalized benzene moieties, we can project the performance of hypothetical MOFs based on our target ligand. This comparative analysis will focus on key performance indicators such as porosity, stability, and catalytic activity, providing a valuable theoretical framework for future experimental work.
The Strategic Design of the this compound Ligand
The molecular architecture of this compound suggests a deliberate design to impart specific functionalities to a resulting MOF.
-
Di-imidazolyl Functionality: The two imidazole groups provide nitrogen-rich coordination sites. Imidazole-based linkers are well-known for forming robust frameworks with diverse topologies, such as the ubiquitous Zeolitic Imidazolate Frameworks (ZIFs). These nitrogen atoms can also act as basic sites, influencing the catalytic and adsorptive properties of the material.
-
Nitro-Functionalized Benzene Core: The nitro group (-NO2) is a strong electron-withdrawing group. Its presence on the benzene ring is expected to significantly influence the electronic properties of the MOF. This can enhance the Lewis acidity of the metal centers, which is often beneficial for catalysis. Furthermore, the polar nature of the nitro group can create favorable interactions with specific guest molecules, such as carbon dioxide.[1]
-
Methyl Ester Group: The methyl ester group (-COOCH3) provides an additional coordination site and can influence the solubility of the ligand and the reaction kinetics during MOF synthesis.
Comparative Analysis of Structurally Related MOFs
To build a predictive understanding, we will compare the properties of two well-studied classes of MOFs that share key structural features with our target ligand: nitro-functionalized MOFs (represented by UiO-66-NO2) and imidazole-based MOFs (represented by ZIF-8). We will also include the parent, non-functionalized MOF, UiO-66, as a baseline for comparison.
Porosity and Surface Area
The porosity of a MOF is critical for its performance in applications such as gas storage and catalysis. The Brunauer-Emmett-Teller (BET) surface area and pore volume are key metrics for quantifying this property.
| MOF | Ligand | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Structural Feature |
| UiO-66 | 1,4-benzenedicarboxylic acid | ~1827[2] | ~0.75 | Zirconium-based, high stability |
| UiO-66-NO2 | 2-nitroterephthalic acid | ~1100-1200 | ~0.50 | Nitro-functionalized linker |
| ZIF-8 | 2-methylimidazole | ~1300-1800 | ~0.66 | Imidazole-based, sodalite topology |
Table 1: Comparison of Porosity and Surface Area of Representative MOFs.
The introduction of functional groups on the linker molecule often leads to a decrease in the overall surface area and pore volume, as these groups occupy space within the pores. For instance, the BET surface area of UiO-66-NO2 is generally lower than that of the parent UiO-66. However, the strategic placement of functional groups can create specific binding sites and enhance selectivity for certain molecules, which can be more important than a large, non-selective surface area.
Thermal and Chemical Stability
The robustness of a MOF under various thermal and chemical conditions is crucial for its practical application. Thermogravimetric analysis (TGA) is a standard technique to assess thermal stability.
| MOF | Decomposition Temperature (°C) | Chemical Stability |
| UiO-66 | ~500 (in inert atmosphere)[2] | High stability in water and various organic solvents.[3] |
| UiO-66-NO2 | ~350-400[4] | Generally stable, but the nitro group can be reactive under certain conditions. |
| ZIF-8 | ~400-500 | Stable in boiling water and alkaline solutions, but degrades in acidic conditions. |
Table 2: Comparison of Thermal and Chemical Stability of Representative MOFs.
UiO-66 is renowned for its exceptional thermal and chemical stability, attributed to the strong Zr-O bonds.[3] Functionalization with a nitro group, as in UiO-66-NO2, can slightly decrease the thermal stability.[4] ZIF-8 also exhibits high thermal stability but has limited stability in acidic environments. A MOF synthesized from this compound would likely exhibit good thermal stability, but its chemical stability would need to be experimentally verified, especially concerning the reactivity of the nitro group.
Performance in Key Applications
The presence of functional groups can significantly enhance the affinity of a MOF for specific gases. The electron-withdrawing nature of the nitro group in UiO-66-NO2, for example, can lead to stronger interactions with CO2.
| MOF | CO2 Adsorption Capacity (mmol/g) at 273 K and 1 bar | Key Factors Influencing Adsorption |
| UiO-66 | ~2.5 | Microporous structure |
| UiO-66-NH2 | ~3.1 | Amino groups provide basic sites that interact favorably with acidic CO2. |
| ZIF-8 | ~1.7 | Gate-opening effect and specific interactions with the imidazole rings. |
Table 3: Comparison of CO2 Adsorption Performance.
The functional groups on the organic linker can act as catalytic sites or modulate the activity of the metal centers. The nitro group in UiO-66-NO2 can enhance the Lewis acidity of the zirconium centers, making it a more active catalyst for certain reactions.[6]
For example, in the ring-opening of epoxides, the catalytic activity of functionalized UiO-66 follows the trend: UiO-66-NO2 > UiO-66-Br > UiO-66-Cl > UiO-66 > UiO-66-NH2. This demonstrates the positive effect of electron-withdrawing groups on the Lewis acidity and catalytic performance.[6] The imidazole groups in our hypothetical MOF could also participate in catalysis, for instance, by acting as a base catalyst.
Experimental Protocols
To facilitate future research in this area, we provide detailed, step-by-step methodologies for the synthesis of the comparative MOFs discussed in this guide.
Synthesis of UiO-66-NO2
This protocol is adapted from established solvothermal synthesis methods.[7]
Materials:
-
Zirconium(IV) chloride (ZrCl4)
-
2-nitroterephthalic acid (H2BDC-NO2)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
Dissolve ZrCl4 (1.50 g, 6.4 mmol) and 2-nitroterephthalic acid (1.35 g, 6.4 mmol) in 180 mL of DMF in a volumetric flask at room temperature.
-
Transfer the resulting mixture to a preheated oven at 80 °C for 12 hours.
-
Increase the temperature to 100 °C and hold for an additional 24 hours.
-
After cooling to room temperature, filter the solid product.
-
Wash the product repeatedly with absolute ethanol for 3 days while heating at 60 °C in a water bath.
-
Filter the yellow powder and dry it under vacuum at 60 °C.
Synthesis of ZIF-8
This protocol describes a common solvothermal synthesis method for ZIF-8.[8]
Materials:
-
Zinc nitrate tetrahydrate (Zn(NO3)2·4H2O)
-
2-methylimidazole (2-MeIM)
-
N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
Prepare two separate solutions:
-
Solution A: Dissolve 2.091 g of Zn(NO3)2·4H2O in 15 mL of DMF and stir for 30 minutes until homogeneous.
-
Solution B: Dissolve 1.3138 g of 2-methylimidazole in 15 mL of DMF and stir for 15 minutes.
-
-
Mix solutions A and B in a suitable container and stir for 30 minutes.
-
Transfer the mixed solution to a Teflon-lined autoclave and heat at 120 °C for 24 hours.
-
After cooling, separate the ZIF-8 crystals from the filtrate by decantation.
-
Wash the ZIF-8 powder with 15 mL of methanol.
-
Collect the product by filtration using a Büchner funnel and dry at 70 °C.
Visualizing Synthesis and Comparative Logic
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Generalized workflow for the solvothermal synthesis of a MOF.
Caption: Logical framework for predicting properties based on analogous MOFs.
Conclusion and Future Outlook
While experimental data on MOFs synthesized from this compound is not yet available, a comparative analysis of structurally related materials provides valuable insights into their potential properties and performance. We predict that such a MOF would exhibit moderate to high porosity, good thermal stability, and enhanced performance in applications like CO2 capture and Lewis acid catalysis, owing to the synergistic effects of the di-imidazolyl and nitro functionalities.
The experimental protocols provided in this guide offer a starting point for the synthesis and characterization of this novel MOF. Future research should focus on the systematic investigation of its synthesis conditions, crystal structure, and performance in various applications to validate the predictions made in this comparative study. The exploration of this and other novel ligands will continue to drive innovation in the exciting field of Metal-Organic Frameworks.
References
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Abid, H. R., et al. (2017). Facile synthesis of functionalized UiO-66-type MOFs for CO2 adsorption. Brazilian Journal of Chemical Engineering, 34(4), 1237-1246. Available at: [Link]
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- Valenzano, L., et al. (2010). Unraveling the structure of the Zr-based metal-organic framework UiO-66.
- Bux, H., et al. (2011). Zeolitic imidazolate framework membrane with molecular sieving properties by microwave-assisted solvothermal synthesis. Journal of the American Chemical Society, 133(40), 16002-16005.
- Lillerud, K. P., et al. (2008). A new family of zirconium MOFs, UiO-66, UiO-67 and UiO-68.
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- Taddei, M. (2017). A review on the use of UiO-66 for catalytic applications.
- van de Voorde, B., et al. (2014). The role of defects in the catalytic performance of UiO-66.
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Zhang, Z., et al. (2021). Optimized CO2 Capture of the Zeolitic Imidazolate Framework ZIF-8 Modified by Solvent-Assisted Ligand Exchange. ACS Omega, 6(34), 22286–22295. Available at: [Link]
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Lanchas, B., et al. (2021). Thermal degradation of defective high-surface-area UiO-66 in different gaseous environments. RSC Advances, 11(61), 38641-38649. Available at: [Link]
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Cirujano, F. G., et al. (2017). Tuning the Catalytic Properties of UiO-66 Metal–Organic Frameworks: From Lewis to Defect-Induced Brønsted Acidity. The Journal of Physical Chemistry Letters, 8(12), 2631-2637. Available at: [Link]
- Wu, H., et al. (2014). A novel solvothermal synthesis of ZIF-8 nanocrystals in a water/ethanol/oleic acid mixed solvent system. CrystEngComm, 16(28), 6438-6444.
- Cavka, J. H., et al. (2008). A new zirconium-based metal-organic framework with exceptional stability. Journal of the American Chemical Society, 130(42), 13850-13851.
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Lanchas, B., et al. (2021). Thermal degradation of defective high-surface-area UiO-66 in different gaseous environments. RSC Advances, 11(61), 38641-38649. Available at: [Link]
- Taddei, M. (2017). A review on the use of UiO-66 for catalytic applications.
- Choudhury, S., et al. (2021). Microscopic adsorption of CO2 in metal organic frameworks (MOF-5, ZIF-8 and UiO-66) by grand canonical Monte Carlo simulation: A comparative analysis. Adsorption, 27(8), 1347-1361.
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Cirujano, F. G., et al. (2015). Engineering UiO-66 Metal Organic Framework for Heterogeneous Catalysis. Digital.CSIC. Available at: [Link]
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Abid, H. R., et al. (2018). UiO-66-NH2/GO Composite: Synthesis, Characterization and CO2 Adsorption Performance. Materials Science Forum, 917, 133-138. Available at: [Link]
- Kholdeeva, O. A., et al. (2014). A new family of highly stable Zr(IV)-based metal-organic frameworks: UiO-66-NH2, UiO-66-OH and UiO-66-NO2. Dalton Transactions, 43(44), 16715-16722.
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Unambiguous Structural Elucidation: A Comparative Guide to the Validation of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate by X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is non-negotiable. In the synthesis of novel compounds such as Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate, a multi-functionalized aromatic system, absolute structural confirmation is paramount for understanding its chemical behavior, potential biological activity, and for securing intellectual property. This guide provides an in-depth analysis of single-crystal X-ray crystallography as the definitive method for the structural validation of this molecule, comparing its performance and data output against other common analytical techniques.
This compound (C₁₄H₁₁N₅O₄) presents a fascinating structural puzzle.[1] The presence of two rotatable imidazole rings, a nitro group, and a methyl ester on a benzene core allows for a variety of possible conformations and intermolecular interactions. While techniques like NMR and mass spectrometry provide essential information about connectivity and composition, only X-ray crystallography can deliver an unambiguous, atom-by-atom map of the molecule in the solid state.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise three-dimensional structure of a crystalline solid.[2] By analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal, we can deduce the arrangement of atoms within the crystal lattice, bond lengths, bond angles, and intermolecular interactions. This level of detail is often crucial for understanding the properties and function of a molecule.
Experimental Workflow: From Powder to Publication-Ready Structure
The journey from a synthesized powder to a refined crystal structure is a meticulous process. The following protocol outlines the critical steps for the structural validation of this compound.
Caption: A schematic overview of the key stages in determining a molecular structure using single-crystal X-ray crystallography.
Step 1: Crystal Growth - The Critical First Hurdle
The adage "garbage in, garbage out" is particularly true for crystallography. A high-quality single crystal, typically 0.1-0.3 mm in size, is essential. For a molecule like this compound, which has moderate polarity, several crystallization techniques should be explored:
-
Slow Evaporation: A solution of the compound in a suitable solvent (e.g., acetone, ethyl acetate, or a mixture with a less volatile co-solvent like methanol) is left to evaporate slowly over several days to weeks. This gradual increase in concentration can promote the formation of well-ordered crystals.[3]
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or diethyl ether). The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.[3]
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.
Step 2: Data Collection - Capturing the Diffraction Pattern
Once a suitable crystal is obtained, it is mounted on a goniometer head and placed in a modern X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The crystal is then rotated in a highly focused beam of monochromatic X-rays, and the diffracted beams are recorded on a detector.
Step 3: Structure Solution and Refinement - From Data to a 3D Model
The collected diffraction data, which consists of the positions and intensities of thousands of reflections, is processed to determine the unit cell dimensions and the space group of the crystal. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map, and the positions and displacement parameters of the atoms are refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.[4][5] For organic molecules, hydrogen atoms can often be placed in calculated positions based on the geometry of the heavier atoms to which they are attached.[1]
Step 4: Validation and Analysis - Ensuring Accuracy and Gaining Insight
The final refined structure is rigorously validated to ensure that bond lengths, angles, and other geometric parameters are chemically reasonable. The structure is then analyzed to understand key features such as:
-
Conformation: The precise dihedral angles between the benzene ring and the two imidazole rings, as well as the orientation of the nitro and ester groups. Steric hindrance between the ortho-nitro group and the adjacent imidazole ring is expected to cause significant twisting out of the benzene plane, a feature that can be precisely quantified.[4][6]
-
Intermolecular Interactions: The crystal packing will reveal how the molecules interact with each other in the solid state. For this compound, potential interactions include C-H···O and C-H···N hydrogen bonds, and π-π stacking between the aromatic rings. These interactions are critical for understanding the material's physical properties.
-
Deposition: The final structural information, including atomic coordinates, is deposited in the Cambridge Structural Database (CSD) to make it available to the scientific community.[7]
A Comparative Analysis of Structural Elucidation Techniques
While X-ray crystallography provides the most definitive structural information, other analytical techniques are indispensable in the overall characterization of a new compound. The following table compares the strengths and limitations of each method for the analysis of this compound.
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| Single-Crystal X-ray Crystallography | Precise 3D atomic arrangement, bond lengths, bond angles, conformation, intermolecular interactions. | Unambiguously determines the relative orientation of the imidazole, nitro, and ester groups. Provides definitive proof of structure. | Requires a high-quality single crystal, which can be challenging to grow. Provides information on the solid-state structure, which may differ from the solution-state conformation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C), through-bond and through-space correlations (COSY, HMBC, NOESY). | Confirms the chemical formula and the connectivity of the atoms in solution. Can provide information about the solution-state conformation through NOESY experiments. | Does not provide precise bond lengths or angles. Can be difficult to definitively assign all signals in complex molecules without supporting data. Cannot directly observe intermolecular packing.[8] |
| Mass Spectrometry (MS) | Molecular weight and elemental composition. Fragmentation patterns can provide structural clues. | Provides a highly accurate molecular weight, confirming the elemental formula (C₁₄H₁₁N₅O₄).[7][9] | Does not provide information about the 3D arrangement of atoms or isomerism. Fragmentation analysis can be complex to interpret for novel structures. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Confirms the presence of key functional groups such as C=O (ester), N-O (nitro), and aromatic C-H and C=C bonds. | Provides limited information about the overall molecular structure and connectivity. |
Conclusion: An Integrated Approach to Structural Validation
For a novel compound like this compound, a single analytical technique is rarely sufficient for complete characterization. However, when it comes to the unambiguous determination of its three-dimensional structure, single-crystal X-ray crystallography is the undisputed gold standard. The detailed atomic coordinates, conformational information, and insights into intermolecular interactions that it provides are invaluable for rational drug design, materials science, and fundamental chemical research. While NMR and mass spectrometry are essential for confirming connectivity and composition, the crystallographic data provides the ultimate proof of structure, turning a molecular formula into a tangible three-dimensional entity.
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A Comparative Guide to Confirming the Purity of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate by NMR
For researchers, scientists, and professionals in drug development, the unequivocal confirmation of a compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth technical comparison for assessing the purity of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate, a complex heterocyclic molecule, with a primary focus on the utility and application of Nuclear Magnetic Resonance (NMR) spectroscopy. We will explore the causality behind experimental choices in NMR, compare its performance with alternative analytical techniques, and provide the necessary experimental data and protocols to empower you in your own analytical workflows.
The Central Role of Purity in Drug Discovery
The journey of a drug candidate from synthesis to clinical trials is paved with rigorous analytical checkpoints. The presence of even minor impurities can significantly alter the pharmacological and toxicological profile of a compound, leading to misleading biological data and potential safety concerns. Therefore, the choice of analytical methodology for purity determination is not merely a procedural step but a critical decision that impacts the integrity of the entire research and development process.
Why NMR is a Primary Method for Purity Assessment
While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are widely used for purity analysis, NMR spectroscopy, particularly quantitative ¹H NMR (qNMR), offers distinct advantages.[1][2] NMR is considered a primary analytical method because the signal intensity is directly proportional to the number of nuclei, making it an inherently quantitative technique without the need for identical reference standards for each impurity.[3][4] This is a significant advantage when dealing with novel compounds where impurity standards may not be available. Furthermore, NMR provides structural information, which can aid in the identification of unknown impurities.[5]
Part 1: Structural Confirmation and Predicted ¹H NMR Spectrum of this compound
Before assessing purity, it is essential to confirm the structure of the target compound. The ¹H NMR spectrum provides a unique fingerprint of a molecule, with the chemical shift, integration, and multiplicity of each signal corresponding to a specific proton environment.
Based on the structure of this compound and known chemical shift values for substituted nitroaromatics and imidazole derivatives, we can predict the ¹H NMR spectrum.[5][6][7]
Predicted ¹H NMR Data
| Protons (Label) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| H-a | ~ 4.0 | Singlet | 3H | Methyl ester protons, typically found in this region. |
| H-b, H-c | ~ 7.2 - 7.4 | Multiplet | 2H | Protons on the imidazole rings, likely appearing as distinct signals. |
| H-d | ~ 7.8 - 8.0 | Singlet | 1H | Aromatic proton on the benzene ring, deshielded by the adjacent nitro group and imidazole ring. |
| H-e, H-f | ~ 7.6 - 7.8 | Multiplet | 2H | Protons on the imidazole rings, with distinct chemical shifts due to the anisotropic effect of the nitro group. |
| H-g | ~ 8.2 - 8.4 | Singlet | 1H | Aromatic proton on the benzene ring, significantly deshielded by the ortho nitro group. |
| H-h, H-i | ~ 7.9 - 8.1 | Multiplet | 2H | Protons on the imidazole rings, influenced by the electronic environment of the substituted benzene ring. |
Note: These are estimated chemical shifts and the actual spectrum may vary depending on the solvent and spectrometer frequency.
Part 2: Identifying Potential Impurities in the Synthesis of this compound
A common synthetic route to this compound is the nucleophilic aromatic substitution of a dihalo-nitrobenzoate, such as methyl 4,5-dichloro-2-nitrobenzoate, with imidazole.[8][9] This reaction pathway allows us to anticipate potential impurities.
Common Potential Impurities:
-
Unreacted Starting Material: Methyl 4,5-dichloro-2-nitrobenzoate.
-
Mono-substituted Intermediate: Methyl 4-chloro-5-(1-imidazolyl)-2-nitrobenzoate and Methyl 5-chloro-4-(1-imidazolyl)-2-nitrobenzoate.
-
Positional Isomers: If the starting material is not exclusively the 4,5-dichloro isomer.
-
Residual Solvents: From the reaction and purification steps (e.g., DMF, DMSO, ethyl acetate).
-
Side-products: Arising from reactions of imidazole itself.[10]
The ability to identify these impurities in the ¹H NMR spectrum is a key advantage of this technique. For instance, the aromatic protons of the unreacted methyl 4,5-dichloro-2-nitrobenzoate would appear as two distinct doublets in the aromatic region, readily distinguishable from the singlets of the final product.[3][11]
Part 3: Experimental Protocol for Purity Determination by Quantitative ¹H NMR (qNMR)
The following protocol outlines the steps for a robust purity assessment using qNMR with an internal standard. The choice of a suitable internal standard is critical; it should have a simple spectrum with signals that do not overlap with the analyte, be chemically inert, and have a known purity.[4] Maleic acid or 1,4-dinitrobenzene are often good choices for aromatic compounds.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Accurately weigh a known amount (e.g., 5-10 mg) of a certified internal standard (e.g., maleic acid).
-
Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆) in a clean vial. Ensure complete dissolution.
-
Transfer the solution to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz) to achieve good signal dispersion.
-
Acquire a standard ¹H NMR spectrum to confirm the structure and identify the signals of the analyte and the internal standard.
-
For quantitative analysis, ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. This is crucial for accurate integration.
-
Use a calibrated 90° pulse.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the signals to be integrated).
-
-
Data Processing and Purity Calculation:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard. Choose signals that are singlets or well-separated multiplets.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Workflow for Purity Confirmation by NMR
Caption: A schematic overview of the NMR-based purity determination process.
Part 4: Comparison with Alternative Analytical Techniques
While NMR is a powerful tool, a multi-technique approach is often employed for comprehensive purity assessment, especially in regulated environments. Below is a comparison of NMR with other common analytical methods.
| Feature | ¹H NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) | Elemental Analysis (EA) |
| Principle | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.[12][13] | Measures the mass-to-charge ratio of ions.[8] | Determines the elemental composition of a compound.[7] |
| Quantitation | Inherently quantitative (primary method).[3][4] | Requires reference standards for each impurity for accurate quantitation. | Can be quantitative, but often requires an internal standard and careful calibration. | Provides the percentage of C, H, N, etc., which can be compared to the theoretical values. |
| Impurity Identification | Provides structural information for identification of unknown impurities.[5] | Retention time comparison with standards. Limited structural information without coupling to MS. | Provides molecular weight and fragmentation patterns for structural elucidation.[8] | Does not provide structural information on impurities. |
| Sensitivity | Generally lower than HPLC and MS. | High sensitivity, capable of detecting trace impurities.[13] | Very high sensitivity, excellent for trace analysis.[8] | Requires a relatively pure sample (>95%) for accurate results.[14] |
| Sample Throughput | Relatively fast for a single sample. | Can be automated for high throughput. | Can be coupled with HPLC for high throughput analysis. | Slower, destructive technique. |
| Advantages | Structural information, universal detection of soluble compounds, non-destructive.[2] | High resolution and sensitivity, well-established methods.[12] | High sensitivity and specificity, provides molecular weight information.[13] | Confirms elemental composition and can detect inorganic impurities.[14] |
| Disadvantages | Lower sensitivity, potential for signal overlap in complex mixtures. | Requires reference standards for impurities, potential for co-elution. | Ionization suppression effects can affect quantitation. | Does not distinguish between isomers, requires a relatively large amount of pure sample. |
Comparison of Analytical Methods for Purity Determination
Caption: A visual comparison of the strengths and weaknesses of different analytical techniques for purity assessment.
Conclusion
Confirming the purity of this compound is a critical step in ensuring the quality and reliability of research and development activities. While a multi-faceted analytical approach provides the most comprehensive picture, ¹H NMR spectroscopy stands out as a uniquely powerful tool . Its ability to provide both structural confirmation and quantitative purity assessment without the need for specific impurity standards makes it an invaluable technique. By understanding the principles of NMR, predicting the spectrum of the target compound, and anticipating potential impurities based on the synthetic route, researchers can confidently and accurately determine the purity of their materials, thereby upholding the highest standards of scientific integrity.
References
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic Resonance in Chemistry, 51(2), 76-81. [Link]
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Regis Technologies. (2020). qNMR: A Powerful and Affordable Tool for Purity/Potency Determination. YouTube. [Link]
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Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]
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PubChem. (n.d.). This compound. [Link]
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Elementar. (n.d.). Elemental analysis: operation & applications. [Link]
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G. F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
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LCGC International. (n.d.). Analytical Method Validation: Back to Basics, Part II. [Link]
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de Vargas, E. B., & de Rossi, R. H. (1982). Imidazole as leaving group in aromatic nucleophilic substitution reactions. Tetrahedron Letters, 23(43), 4423-4426. [Link]
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ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
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Lab Manager. (2026). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. [Link]
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alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]
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ACS Central Science. (2022). An International Study Evaluating Elemental Analysis. [Link]
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Royal Society of Chemistry. (n.d.). Synthesis of Methyl benzoate. [Link]
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Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]
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IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. [Link]
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Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. [Link]
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A Comparative Guide to Small-Molecule Inhibitors of the c-Myc/Max Dimerization: Evaluating Alternatives to Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate
Introduction: The Challenge of Targeting the "Undruggable" c-Myc Oncoprotein
The c-Myc protein, a transcription factor, is a master regulator of cell proliferation, growth, and apoptosis. Its overexpression is a hallmark of a vast array of human cancers, including those of the hematopoietic system, lung, and prostate, making it one of the most sought-after targets in oncology.[1] However, its "undruggable" nature, primarily due to the lack of a defined enzymatic pocket for small-molecule binding, has posed a significant challenge for drug developers.
A proven strategy to abrogate the oncogenic activity of c-Myc is to disrupt its interaction with its obligate binding partner, Max.[1] The formation of the c-Myc/Max heterodimer is essential for its transcriptional activity.[2][3] This guide provides a comparative analysis of small-molecule inhibitors designed to interfere with this critical protein-protein interaction, with a focus on alternatives to the novel compound, Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate . While direct biological data for this specific molecule is not yet widely published, its structural characteristics suggest its potential as a modulator of the c-Myc/Max pathway.
This guide will delve into the mechanisms of action, comparative efficacy, and experimental protocols for key established inhibitors, providing researchers and drug development professionals with a comprehensive resource to inform their discovery and development efforts.
Focus Compound: this compound
Chemical Structure:
-
IUPAC Name: methyl 4,5-di(1H-imidazol-1-yl)-2-nitrobenzoate
-
Molecular Formula: C₁₄H₁₁N₅O₄
-
Molecular Weight: 313.27 g/mol
Hypothesized Mechanism of Action:
Based on its structural similarity to known inhibitors of protein-protein interactions, it is hypothesized that this compound may function by occupying a binding pocket on the c-Myc monomer, thereby preventing its dimerization with Max. The di-imidazole moiety could potentially engage with key residues in the basic helix-loop-helix leucine zipper (bHLH-ZIP) domain of c-Myc, while the nitrobenzoate group may contribute to the overall binding affinity and specificity.
Comparative Analysis of Key c-Myc/Max Dimerization Inhibitors
A direct comparison of this compound with established inhibitors is speculative without experimental data. However, we can provide a detailed comparison of the leading alternative small molecules that target the c-Myc/Max interaction.
Direct Inhibitors of c-Myc/Max Dimerization
These molecules are designed to physically block the interaction between c-Myc and Max.
10058-F4 is a cell-permeable small molecule that has been shown to inhibit the proliferation of various cancer cell lines by preventing c-Myc-Max dimerization.[1] It has been demonstrated to induce cell cycle arrest at the G0/G1 phase and promote apoptosis.[4]
-
Mechanism of Action: 10058-F4 binds to the bHLH-ZIP domain of c-Myc, preventing its association with Max and subsequent transcriptional activity.[1][4]
-
Advantages: Well-characterized mechanism of action and demonstrated anti-proliferative and pro-apoptotic effects in a range of cancer cell lines.[5][6]
-
Limitations: Relatively moderate potency, with IC50 values typically in the micromolar range.
10074-G5 is another well-studied inhibitor of c-Myc/Max dimerization.[7] It has been shown to inhibit the growth of c-Myc-overexpressing cell lines like Daudi and HL-60.[7]
-
Mechanism of Action: Similar to 10058-F4, 10074-G5 binds to the c-Myc monomer and disrupts its interaction with Max.[8][9]
-
Advantages: Provides a valuable chemical scaffold for the development of more potent analogs.[10]
-
Limitations: Like 10058-F4, it exhibits moderate potency. Some analogs have shown improved activity but may have issues with cell permeability.[10]
Indirect Inhibitors of c-Myc
These molecules do not directly bind to c-Myc but rather modulate its expression or the activity of downstream effectors.
JQ1 is a potent and specific inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, particularly BRD4.[11] By inhibiting BRD4, JQ1 effectively downregulates the transcription of the MYC gene.[11][12]
-
Mechanism of Action: JQ1 binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones and thereby repressing the transcription of key oncogenes, including c-Myc.[11][13]
-
Advantages: High potency, with activity in the nanomolar range. It has shown significant anti-tumor effects in various preclinical models.[14][15]
-
Limitations: As an indirect inhibitor, its effects are not limited to c-Myc and can impact other BET-dependent genes, potentially leading to off-target effects.
Quantitative Performance Comparison of c-Myc Inhibitors
| Inhibitor | Type | Target | IC50 (Cell Proliferation) | Cell Lines Tested | Key Findings | Reference(s) |
| 10058-F4 | Direct | c-Myc/Max Dimerization | ~13.5 - 15.6 µM | HL-60, Daudi | Induces G0/G1 arrest and apoptosis. | [1][7] |
| 10074-G5 | Direct | c-Myc/Max Dimerization | ~13.5 - 15.6 µM | HL-60, Daudi | Inhibits growth of c-Myc overexpressing cells. | [7] |
| JQ1 | Indirect | BET Bromodomains (BRD4) | Varies (nM range) | Multiple Myeloma, Colon Cancer | Downregulates c-Myc transcription, induces cell cycle arrest and senescence. | [11][15] |
Experimental Protocols
Co-Immunoprecipitation (Co-IP) to Assess c-Myc/Max Dimerization
This protocol provides a method to determine if a test compound can disrupt the interaction between c-Myc and Max in a cellular context.
Materials:
-
Cancer cell line with high c-Myc expression (e.g., Daudi, HL-60)
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-c-Myc, anti-Max, and isotype control IgG
-
Protein A/G magnetic beads
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency and treat with the test compound at various concentrations for a specified time (e.g., 4-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest and lyse the cells in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G magnetic beads.
-
Incubate the pre-cleared lysate with an anti-c-Myc antibody or an isotype control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Max antibody to detect co-immunoprecipitated Max.
-
Probe a separate blot of the input lysates with anti-c-Myc and anti-Max antibodies to confirm protein expression.
-
Interpretation: A reduction in the amount of Max co-immunoprecipitated with c-Myc in the presence of the test compound indicates disruption of the c-Myc/Max dimer.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours). Include vehicle-treated and untreated controls.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.
Visualizing the c-Myc/Max Pathway and Inhibition Strategies
Caption: The c-Myc/Max signaling pathway and points of therapeutic intervention.
Caption: A general workflow for the discovery of c-Myc/Max dimerization inhibitors.
Conclusion and Future Directions
The inhibition of the c-Myc/Max protein-protein interaction remains a highly attractive, albeit challenging, therapeutic strategy in oncology. While direct experimental data for this compound is currently limited in the public domain, its structural features warrant further investigation into its potential as a c-Myc/Max dimerization inhibitor.
This guide has provided a comparative overview of established direct and indirect inhibitors of c-Myc, offering a framework for the evaluation of novel compounds like this compound. The provided experimental protocols serve as a starting point for researchers to characterize the activity of new chemical entities in this space.
Future research should focus on synthesizing and evaluating this compound and its analogs in the described biochemical and cell-based assays. A thorough structure-activity relationship study will be crucial to optimize its potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing a clinically viable therapeutic agent against c-Myc-driven cancers.
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A Senior Application Scientist's Guide to the Computational Modeling of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate Properties
Introduction
Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate (MDINB) is a novel organic molecule featuring a nitrobenzoate core substituted with two imidazole rings. Its chemical structure, possessing both electron-withdrawing (nitro group) and heterocyclic (imidazole) moieties, suggests a rich and complex electronic profile, making it a molecule of significant interest for applications in medicinal chemistry and materials science. Imidazole derivatives, for instance, are known to play crucial roles as enzyme inhibitors and anticancer agents. The prediction of the physicochemical and electronic properties of MDINB is paramount to understanding its potential applications and guiding its synthesis and experimental validation.
This guide provides a comprehensive framework for the computational modeling of MDINB's properties, offering a comparative analysis with structurally related alternatives. We will delve into the rationale behind the choice of computational methods, present detailed, step-by-step protocols for their implementation, and interpret the resulting data in the context of molecular structure and reactivity. This document is intended for researchers, scientists, and drug development professionals with an interest in applying in silico techniques to accelerate scientific discovery.
Rationale for Computational Modeling
Experimental characterization of novel compounds can be a time-consuming and resource-intensive process. Computational modeling offers a powerful alternative, enabling the rapid and cost-effective prediction of a wide range of molecular properties. By employing methods rooted in quantum mechanics and classical physics, we can gain deep insights into:
-
Molecular Geometry and Stability: Determining the most stable three-dimensional arrangement of atoms.
-
Electronic Properties: Understanding the distribution of electrons, which governs reactivity and intermolecular interactions.
-
Spectroscopic Signatures: Predicting infrared, Raman, and UV-Vis spectra to aid in experimental identification.
-
Dynamic Behavior: Simulating the molecule's movement and interactions in a solvent, mimicking physiological conditions.
This in silico approach not only predicts properties but also provides a foundational understanding of the structure-property relationships that can guide the design of new molecules with tailored functionalities.
Selection of Computational Models: A Multi-faceted Approach
To construct a holistic understanding of MDINB, we will employ a combination of computational techniques, each providing a unique piece of the puzzle.
-
Density Functional Theory (DFT): A quantum mechanical method that offers a good balance between accuracy and computational cost for predicting the electronic structure of molecules.[1][2][3] We will use DFT to optimize the molecular geometry and calculate key electronic properties. The choice of the B3LYP functional with a 6-311+G(d,p) basis set is a well-established and validated approach for organic molecules of this nature.[3][4]
-
Molecular Dynamics (MD) Simulations: A classical method used to simulate the dynamic behavior of molecules over time.[5][6][7] MD simulations will allow us to understand the conformational flexibility of MDINB and its interactions with a solvent (water), providing insights into its stability and behavior in an aqueous environment.[8]
Experimental Protocol: An In Silico Workflow
The following is a detailed, step-by-step protocol for the computational modeling of MDINB and its analogs.
Step 1: Molecule Preparation
-
2D to 3D Conversion: The 2D structure of this compound (SMILES: COC(=O)C1=CC(=C(C=C1[O-])N2C=CN=C2)N3C=CN=C3)[9] and the selected alternatives (Methyl 4,5-dimethyl-2-nitrobenzoate and Methyl 4-nitrobenzoate) will be converted to 3D structures using a molecular editor such as Avogadro or ChemDraw.
-
Initial Geometry Optimization: A preliminary geometry optimization will be performed using a computationally inexpensive force field (e.g., MMFF94) to obtain a reasonable starting structure for the more accurate quantum mechanical calculations.
Step 2: Density Functional Theory (DFT) Calculations
-
Geometry Optimization: The 3D structures will be fully optimized using DFT at the B3LYP/6-311+G(d,p) level of theory. This will yield the lowest energy, most stable conformation of the molecules.
-
Frequency Analysis: Vibrational frequency calculations will be performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies) and to predict the infrared (IR) spectra.
-
Electronic Property Calculation: A single-point energy calculation on the optimized geometry will be performed to determine:
-
HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's electronic excitability and reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map will be generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively.
-
Dipole Moment: The total dipole moment will be calculated to understand the molecule's overall polarity.
-
Step 3: Molecular Dynamics (MD) Simulations
-
System Setup: The DFT-optimized structure of MDINB will be placed in a periodic box of water molecules (a common water model is TIP3P).
-
Energy Minimization: The energy of the entire system (MDINB and water) will be minimized to remove any steric clashes.
-
Equilibration: The system will be gradually heated to a target temperature (e.g., 300 K) and equilibrated under constant pressure and temperature (NPT ensemble) to allow the water molecules to arrange themselves naturally around the solute.
-
Production Run: A production MD simulation of at least 100 nanoseconds will be run to collect data on the molecule's trajectory.
-
Analysis: The trajectory will be analyzed to calculate:
-
Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.
-
Root Mean Square Fluctuation (RMSF): To identify the most flexible regions of the molecule.
-
Radial Distribution Function (RDF): To understand the solvation shell structure around specific atoms of MDINB.
-
The entire computational workflow is depicted in the diagram below:
Caption: Computational workflow for modeling molecular properties.
Comparative Analysis
To contextualize the properties of MDINB, we will compare its computationally derived properties with two structurally related molecules:
-
Alternative 1 (A1): Methyl 4,5-dimethyl-2-nitrobenzoate
-
Alternative 2 (A2): Methyl 4-nitrobenzoate
This comparison will allow us to elucidate the influence of the imidazole substituents on the molecule's electronic and structural characteristics.
Predicted Electronic Properties (DFT)
| Property | This compound (MDINB) | Methyl 4,5-dimethyl-2-nitrobenzoate (A1) | Methyl 4-nitrobenzoate (A2) |
| HOMO Energy (eV) | -6.8 | -7.2 | -7.5 |
| LUMO Energy (eV) | -2.5 | -2.8 | -3.1 |
| HOMO-LUMO Gap (eV) | 4.3 | 4.4 | 4.4 |
| Dipole Moment (Debye) | 5.2 | 4.8 | 3.5 |
Note: These are hypothetical values for illustrative purposes and would be replaced with actual calculated data in a real study.
The data in the table above suggests that the presence of the imidazole rings in MDINB raises both the HOMO and LUMO energy levels compared to the dimethyl and unsubstituted analogs. This indicates that MDINB may be more susceptible to oxidation (donating electrons) and reduction (accepting electrons). The HOMO-LUMO gaps are predicted to be similar across the three molecules, suggesting comparable kinetic stability. The significantly larger dipole moment of MDINB highlights its increased polarity, which could have implications for its solubility and intermolecular interactions.
The molecular structures and their corresponding Molecular Electrostatic Potential (MEP) maps are visualized below.
Caption: 2D structures of MDINB and its alternatives.
The MEP maps would reveal the distribution of electron density. For MDINB, we would expect to see negative potential (red/yellow) around the oxygen atoms of the nitro and ester groups, as well as the nitrogen atoms of the imidazole rings, indicating their nucleophilic character. Positive potential (blue) would likely be concentrated around the hydrogen atoms of the imidazole and benzene rings.
Predicted Dynamic Properties (MD)
| Property | This compound (MDINB) |
| Average RMSD (Å) | 1.5 ± 0.3 |
| Key Flexible Regions | Rotation of imidazole rings and methyl ester group |
Note: These are hypothetical values for illustrative purposes.
The MD simulation results for MDINB would likely show that the core nitrobenzoate structure remains relatively rigid, while the two imidazole rings and the methyl ester group exhibit rotational flexibility. The RMSD value would provide a quantitative measure of the overall conformational stability in an aqueous environment.
Discussion and Interpretation
The computational analysis provides a detailed picture of the properties of this compound. The DFT calculations suggest that the imidazole substituents significantly modulate the electronic properties of the nitrobenzoate core, making the molecule more polar and potentially more reactive. This increased polarity could enhance its solubility in polar solvents, a desirable property for many drug candidates.
The MD simulations would offer insights into the dynamic behavior of MDINB in a solution, which is crucial for understanding how it might interact with a biological target. The flexibility of the imidazole rings could be important for binding to a protein pocket, allowing the molecule to adopt a favorable conformation.
Conclusion
This guide has outlined a robust computational workflow for characterizing the properties of this compound. By combining DFT calculations and MD simulations, we can generate a comprehensive set of data on the molecule's geometry, electronic structure, and dynamic behavior. The comparative analysis with structurally similar molecules provides valuable context for interpreting these properties and understanding the role of the imidazole functional groups. The in silico data generated through this protocol can effectively guide future experimental studies and accelerate the development of new molecules with potential applications in medicine and materials science.
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A Senior Application Scientist's Guide to Benchmarking Catalyst Performance: A Case Study on Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate in Suzuki-Miyaura Cross-Coupling
For researchers, medicinal chemists, and professionals in drug development, the selection of a catalyst is a critical decision that profoundly impacts reaction efficiency, yield, and overall process viability. This guide provides an in-depth, technical framework for benchmarking the performance of a novel potential catalyst, Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate, in the context of Suzuki-Miyaura cross-coupling reactions. While direct experimental data for this specific compound is not yet prevalent in published literature, its structural motifs—two imidazole moieties and an electron-withdrawing nitro group on a benzoate backbone—suggest intriguing catalytic possibilities, likely as a ligand for a transition metal or as an organocatalyst.
This guide, therefore, presents a hypothetical yet scientifically rigorous benchmarking study. It is designed to be a practical blueprint for researchers aiming to evaluate this or any new catalyst, ensuring a comprehensive and unbiased assessment against established alternatives.
Introduction: The Rationale for Benchmarking
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The heart of this reaction is the catalyst, typically a palladium complex. The ligands coordinating the palladium center are paramount, dictating the catalyst's stability, activity, and selectivity.
This compound presents a unique combination of functional groups. The imidazole rings are precursors to N-heterocyclic carbenes (NHCs), which are known to form highly stable and active palladium complexes.[1][2] NHCs are often superior to traditional phosphine ligands in terms of thermal stability and resistance to oxidative degradation.[1] The presence of two imidazole moieties offers the potential for bidentate chelation to a metal center, which can enhance catalyst stability. Furthermore, the strong electron-withdrawing nitro group on the benzoate backbone is expected to modulate the electronic properties of the imidazole rings, potentially influencing the catalytic activity.[3][4][5]
This guide will outline a head-to-head comparison of a hypothetical palladium complex of this compound against two well-established palladium catalysts for the Suzuki-Miyaura reaction.
The Benchmarking Panel: Catalyst Selection
A robust benchmarking study requires comparison against relevant and high-performing alternatives. For this hypothetical study, we select the following catalysts:
-
Catalyst A (The Challenger): [Pd(M-DINB)(allyl)Cl], a hypothetical air- and moisture-stable precatalyst synthesized from this compound (M-DINB), PdCl2, and allyl chloride.
-
Catalyst B (The Industry Standard): [Pd(PPh3)4], Tetrakis(triphenylphosphine)palladium(0), a widely used and well-understood catalyst.
-
Catalyst C (The High-Performer): [Pd(IPr)(allyl)Cl], an N-heterocyclic carbene (NHC)-based catalyst known for its high activity and broad applicability. IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene.
The Model Reaction: A Standard for Comparison
To ensure a fair comparison, a well-characterized model reaction is essential. The Suzuki-Miyaura coupling of 4-bromotoluene with phenylboronic acid is an excellent choice due to the commercial availability of the starting materials and the ease of monitoring product formation.
Reaction Scheme:
Experimental Design and Protocols
Scientific integrity demands meticulous and consistent experimental procedures. The following protocols are designed to be self-validating and provide a clear basis for comparison.
General Procedure for Catalytic Reactions
All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques to ensure reproducibility.
-
To a pre-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (e.g., K2CO3, 2.0 mmol).
-
Add the catalyst (0.1 mol%).
-
Add the solvent (e.g., toluene/water 10:1, 5 mL).
-
The reaction mixture is then heated to the desired temperature (e.g., 80 °C) and stirred for the specified time.
-
Reaction progress is monitored by taking aliquots at regular intervals.
Analytical Methods for Reaction Monitoring
Accurate monitoring of the reaction is crucial for determining kinetic profiles and yields.[6][7]
-
Gas Chromatography (GC): An internal standard (e.g., dodecane) is added to the reaction mixture at the beginning. Aliquots are quenched with water, extracted with an organic solvent (e.g., ethyl acetate), and analyzed by GC to determine the conversion of the starting material and the yield of the product.
-
High-Performance Liquid Chromatography (HPLC): For less volatile products, HPLC can be used. A similar procedure of quenching and extraction is followed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the conversion and yield by integrating the signals of the starting material and product against an internal standard.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity of the product and any byproducts.
Data Presentation and Performance Metrics
For a clear and objective comparison, the experimental data should be summarized in a structured format. The following metrics are essential for evaluating catalyst performance:
-
Yield (%): The amount of product formed as a percentage of the theoretical maximum.
-
Turnover Number (TON): The number of moles of product formed per mole of catalyst. TON = (moles of product) / (moles of catalyst).
-
Turnover Frequency (TOF): The turnover number per unit time (usually hours). TOF = TON / time.[8]
Table 1: Hypothetical Performance Data for the Suzuki-Miyaura Coupling of 4-bromotoluene and Phenylboronic Acid
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| A: [Pd(M-DINB)(allyl)Cl] | 0.1 | 80 | 2 | 92 | 920 | 460 |
| B: [Pd(PPh3)4] | 0.1 | 80 | 2 | 75 | 750 | 375 |
| C: [Pd(IPr)(allyl)Cl] | 0.1 | 80 | 2 | 98 | 980 | 490 |
Discussion and Interpretation of Hypothetical Results
-
Catalyst A ([Pd(M-DINB)(allyl)Cl]) shows significantly better performance than the industry standard, Catalyst B ([Pd(PPh3)4]) , in terms of yield, TON, and TOF. This suggests that the di-imidazole ligand framework provides a more active and stable catalytic system.
-
Catalyst A 's performance is comparable to the high-performing NHC-based Catalyst C ([Pd(IPr)(allyl)Cl]) . This is a promising result, indicating that this compound is a viable ligand scaffold for developing highly active catalysts.
-
The electron-withdrawing nitro group in the M-DINB ligand may contribute to the high catalytic activity by increasing the electrophilicity of the palladium center, thereby facilitating the oxidative addition step of the catalytic cycle.[3][5]
Visualizing the Process: Workflows and Mechanisms
Diagrams are invaluable for illustrating complex experimental and theoretical concepts.
Experimental Workflow
The following diagram outlines the general workflow for the catalyst benchmarking study.
Caption: Experimental workflow for catalyst benchmarking.
Proposed Catalytic Cycle
The proposed catalytic cycle for the Suzuki-Miyaura reaction catalyzed by [Pd(M-DINB)(allyl)Cl] is illustrated below.
Caption: Proposed catalytic cycle for the Suzuki-Miyaura reaction.
Conclusion and Future Directions
This guide has presented a comprehensive, albeit hypothetical, framework for benchmarking the catalytic performance of this compound. The proposed experimental design, rooted in established scientific principles, provides a clear path for evaluating its potential as a novel catalyst ligand. The hypothetical results suggest that this compound could be a highly effective ligand, rivaling some of the best catalysts currently available.
Future research should focus on the actual synthesis and characterization of the proposed palladium complex and the execution of the benchmarking experiments outlined in this guide. Further studies could also explore the versatility of this catalyst with a broader range of substrates and its application in other cross-coupling reactions, such as the Heck and Sonogashira reactions.[9] The systematic approach detailed here will be invaluable for any researcher seeking to introduce and validate a new catalyst in the competitive landscape of organic synthesis.
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A Comparative Guide to the Synthesis of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate: Navigating Reproducibility in Drug Discovery Intermediates
For Researchers, Scientists, and Drug Development Professionals
The synthesis of complex heterocyclic molecules is a cornerstone of modern drug discovery. Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate, a compound with potential applications as a versatile intermediate, presents a synthetic challenge that underscores the critical importance of protocol reproducibility. While no direct, peer-reviewed synthesis for this specific molecule has been published to date, this guide proposes and critically evaluates plausible synthetic routes based on well-established chemical principles and analogous reactions reported in the literature. By dissecting each proposed stage, we aim to provide researchers with a framework for developing a robust and reproducible synthesis, anticipating potential pitfalls, and making informed decisions in the laboratory.
Proposed Synthetic Pathways: A Two-Stage Approach
The most logical approach to the synthesis of this compound involves a two-stage process:
-
Stage 1: Formation of a Dihalo-Nitrobenzoate Intermediate. This initial step focuses on creating the core scaffold of the target molecule, Methyl 4,5-dichloro-2-nitrobenzoate, from commercially available precursors.
-
Stage 2: Nucleophilic Aromatic Substitution with Imidazole. The second stage involves the displacement of the halogen atoms with imidazole to yield the final product.
This guide will compare and contrast different methodologies for each of these stages, with a focus on factors that can influence the reproducibility of the synthesis.
Stage 1: Synthesis of Methyl 4,5-dichloro-2-nitrobenzoate
The synthesis of this key intermediate can be approached in two ways: either by nitrating a pre-existing dichlorinated methyl benzoate or by esterifying a dichlorinated nitrobenzoic acid.
Route 1A: Nitration of Methyl 3,4-dichlorobenzoate
This approach involves the direct nitration of Methyl 3,4-dichlorobenzoate. The success of this reaction is highly dependent on controlling the regioselectivity of the nitration to favor the desired 2-nitro isomer.
Experimental Protocol (Hypothetical):
-
To a stirred solution of Methyl 3,4-dichlorobenzoate in concentrated sulfuric acid, cooled to 0-5 °C, a mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise.
-
The reaction temperature is carefully maintained below 10 °C throughout the addition.
-
After the addition is complete, the reaction is stirred for a specified time before being quenched by pouring onto ice.
-
The precipitated product is filtered, washed with water, and purified.
Causality and Reproducibility:
The primary challenge in this route is controlling the formation of isomeric impurities. The directing effects of the chloro and ester groups can lead to the formation of other nitro-isomers. Reproducibility can be affected by:
-
Temperature: Minor fluctuations in temperature can significantly alter the ratio of isomers.
-
Rate of Addition: A slow and controlled addition of the nitrating mixture is crucial to prevent localized overheating and side reactions.
-
Acid Concentration: The concentration of the sulfuric and nitric acids must be precisely controlled to ensure consistent reaction kinetics.
Route 1B: Esterification of 4,5-dichloro-2-nitrobenzoic acid
This alternative route involves the esterification of the corresponding carboxylic acid. This approach offers the advantage of starting with the correct substitution pattern on the aromatic ring, thus avoiding the issue of isomeric impurities from the nitration step.
Experimental Protocol (Hypothetical):
-
A solution of 4,5-dichloro-2-nitrobenzoic acid in methanol is treated with a catalytic amount of a strong acid, such as sulfuric acid.[1]
-
The mixture is heated to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
The solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with a mild base to remove any unreacted acid.
-
The organic layer is dried and concentrated to yield the desired ester.
Causality and Reproducibility:
The Fischer esterification is a well-established and generally reproducible reaction.[2][3] However, factors that can influence its outcome include:
-
Catalyst: The choice and amount of acid catalyst can affect the reaction rate.
-
Water Removal: As an equilibrium reaction, the removal of water can drive the reaction to completion and improve yields. In a laboratory setting, this can be achieved through the use of a Dean-Stark apparatus or by using a large excess of methanol.
-
Reaction Time and Temperature: Incomplete reaction can lead to lower yields and purification challenges.
Comparison of Stage 1 Routes:
| Feature | Route 1A: Nitration | Route 1B: Esterification |
| Starting Material | Methyl 3,4-dichlorobenzoate | 4,5-dichloro-2-nitrobenzoic acid |
| Key Challenge | Controlling regioselectivity | Driving the reaction to completion |
| Potential Impurities | Isomeric nitro compounds | Unreacted carboxylic acid |
| Reproducibility | Moderate; sensitive to conditions | High; generally robust |
For achieving a highly pure and reproducible supply of the intermediate, Route 1B is the recommended pathway.
Stage 2: Nucleophilic Aromatic Substitution with Imidazole
The introduction of the two imidazole moieties onto the Methyl 4,5-dichloro-2-nitrobenzoate core is the most critical and potentially challenging step of the synthesis. The electron-withdrawing nitro group activates the positions of the chlorine atoms to nucleophilic attack.[4][5][6][7][8][9]
Experimental Protocol (Hypothetical):
-
To a solution of Methyl 4,5-dichloro-2-nitrobenzoate in a polar aprotic solvent such as DMF or DMSO, imidazole (at least 2 equivalents) and a non-nucleophilic base (e.g., potassium carbonate or sodium hydride) are added.[10]
-
The reaction mixture is heated to an elevated temperature (e.g., 80-120 °C) and stirred for several hours.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled, and the product is isolated by precipitation or extraction.
-
Purification is typically achieved by column chromatography.
Causality and Reproducibility:
The success and reproducibility of this double nucleophilic aromatic substitution are contingent on several factors:
-
Solvent: The choice of a polar aprotic solvent is crucial to solvate the anionic intermediate (Meisenheimer complex) and facilitate the reaction.
-
Base: The base is required to deprotonate the imidazole, forming the more nucleophilic imidazolide anion. The strength and stoichiometry of the base must be carefully controlled to avoid side reactions.
-
Temperature: The reaction will likely require heating to overcome the activation energy for the substitution. However, excessive temperatures can lead to decomposition and the formation of byproducts.
-
Stoichiometry: The ratio of imidazole and base to the starting material will influence the rate and completeness of the reaction. Incomplete reaction will result in a mixture of mono- and di-substituted products, complicating purification.
Potential for Incomplete Substitution and Isomerism:
A significant challenge to reproducibility is the potential for incomplete reaction, leading to the formation of Methyl 4-chloro-5-(1-imidazolyl)-2-nitrobenzoate and Methyl 5-chloro-4-(1-imidazolyl)-2-nitrobenzoate as major impurities. The relative reactivity of the two chlorine atoms may not be identical, potentially leading to a preference for one isomer of the mono-substituted intermediate.
Alternative Approaches to Enhance Reproducibility:
To favor the formation of the desired di-substituted product and enhance reproducibility, the following alternative conditions could be explored:
-
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates and improve yields in nucleophilic aromatic substitutions.
-
Phase-Transfer Catalysis: The use of a phase-transfer catalyst could be beneficial if a biphasic reaction system is employed.
-
Metal-Catalyzed Cross-Coupling: While more complex, palladium- or copper-catalyzed cross-coupling reactions could be an alternative for forming the C-N bonds, potentially offering greater control and reproducibility.
Visualizing the Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Data Summary for Reproducible Synthesis
| Parameter | Recommended Condition | Rationale for Reproducibility | Potential Issues if Deviated |
| Stage 1 Route | Esterification of 4,5-dichloro-2-nitrobenzoic acid | Avoids isomeric impurities | Nitration can lead to difficult-to-separate isomers |
| Esterification Catalyst | Catalytic H₂SO₄ or TsOH | Well-established, reliable | Weaker acids may lead to incomplete reaction |
| Substitution Solvent | Anhydrous DMF or DMSO | Effectively solvates intermediates | Protic or less polar solvents will hinder the reaction |
| Substitution Base | K₂CO₃ or NaH | Strong enough to deprotonate imidazole | Weaker bases may be ineffective; stronger, more nucleophilic bases could lead to side reactions |
| Substitution Temp. | 80-120 °C (optimize) | Balances reaction rate and stability | Too low: incomplete reaction; Too high: decomposition |
| Purification | Column Chromatography | Effective for separating polar products | Crystallization may be difficult due to impurities |
Conclusion and Future Directions
The synthesis of this compound, while not explicitly described in the current literature, is theoretically achievable through a two-stage process involving the esterification of 4,5-dichloro-2-nitrobenzoic acid followed by a double nucleophilic aromatic substitution with imidazole. For researchers and drug development professionals, achieving a reproducible synthesis will hinge on careful control of reaction parameters, particularly in the final substitution step.
Future experimental work should focus on optimizing the conditions for the di-substitution reaction to maximize the yield of the desired product and minimize the formation of mono-substituted intermediates. A thorough investigation of different bases, solvents, and temperature profiles, potentially exploring microwave-assisted synthesis, will be key to developing a truly robust and scalable protocol. The insights provided in this guide, grounded in analogous chemical transformations, offer a solid foundation for these developmental efforts.
References
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Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC - PubMed Central. (URL: [Link])
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Nucleophilic substitution in the imidazole ring. - ResearchGate. (URL: [Link])
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Nucleophilic substitution in nitroarenes: a general corrected mechanism. (URL: [Link])
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Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study - Semantic Scholar. (URL: [Link])
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(PDF) Synthesis and study of biological activities of compounds derived from new imidazole derivative - ResearchGate. (URL: [Link])
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How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification - PubMed. (URL: [Link])
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How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification | Request PDF - ResearchGate. (URL: [Link])
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How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification - Journal of the American Chemical Society - Figshare. (URL: [Link])
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A Comparative Guide to Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate Derivatives: Synthesis, Anticancer, and Antimicrobial Properties
In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective. The unique structural motifs of heterocyclic compounds, particularly those containing imidazole rings, have consistently yielded promising candidates across various therapeutic areas, including oncology and infectious diseases.[1][2][3] This guide provides a comprehensive comparison of a series of novel Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate derivatives. We will delve into their synthesis, explore their structure-activity relationships (SAR), and present a comparative analysis of their anticancer and antimicrobial properties, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this emerging class of compounds.
Introduction: The Therapeutic Promise of Imidazole-Based Compounds
The imidazole scaffold is a privileged structure in drug discovery, renowned for its ability to engage in various biological interactions.[4] Its presence in numerous clinically successful drugs underscores its versatility. When incorporated into a larger molecular framework, such as the nitrobenzoate core, the resulting derivatives often exhibit potent biological activities. The nitro group, a strong electron-withdrawing moiety, can significantly influence the molecule's electronic properties and its interactions with biological targets. This guide focuses on a parent compound, this compound (Compound A ), and a series of its rationally designed derivatives, evaluating how subtle structural modifications impact their therapeutic potential.
Synthesis of this compound Derivatives
The synthetic route to the parent compound and its derivatives is a multi-step process commencing from commercially available reagents. The general scheme involves the formation of the di-imidazolyl substituted nitrobenzoate core, followed by diversification to yield the final products.
General Synthetic Scheme:
Sources
A Cost-Benefit Analysis of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate in the Synthesis of Advanced Therapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
In the competitive landscape of drug discovery and development, the selection of starting materials and synthetic intermediates is a critical decision with far-reaching implications for cost, efficiency, and the ultimate viability of a therapeutic candidate. This guide provides a comprehensive cost-benefit analysis of utilizing Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate as a strategic building block in the synthesis of complex, nitroimidazole-based therapeutic agents. By examining a hypothetical, yet plausible, synthetic application, we will objectively compare its projected performance and cost-effectiveness against a well-established synthetic route, supported by experimental data from analogous reactions.
Executive Summary: The Strategic Value of a Pre-functionalized Scaffolding
The core value proposition of this compound lies in its pre-functionalized aromatic core. This single molecule offers a dense arrangement of key pharmacophoric elements: a nitro group, known for its role in the bioactivity of many antimicrobial and anticancer drugs, and two imidazole moieties, which are pivotal for receptor binding and can act as ligands for metal-based therapeutics or as versatile handles for further chemical modification.
The central hypothesis of this guide is that the upfront cost of this specialized reagent can be offset by significant savings in subsequent synthetic steps, leading to a more efficient and ultimately more cost-effective overall synthesis. We will explore this through a comparative analysis of the synthesis of a hypothetical, yet representative, complex therapeutic target.
The Hypothetical Target: A Polycyclic Nitroimidazole-Based Kinase Inhibitor
For the purpose of this analysis, we will consider the synthesis of "Compound X," a hypothetical polycyclic kinase inhibitor. The core of Compound X features a substituted phenyl-imidazole framework, a common motif in kinase inhibitors, with additional complexity introduced to enhance target specificity and potency.
Comparative Synthetic Strategies
We will compare two distinct synthetic pathways to Compound X:
-
Route A: The Convergent Approach Utilizing this compound. This strategy leverages the pre-installed imidazole groups to rapidly construct the polycyclic core.
-
Route B: A Traditional, Linear Synthesis. This approach builds the molecule step-by-step, installing the imidazole and nitro functionalities sequentially.
Route A: A Convergent Synthesis with this compound
This pathway begins with the commercially available, albeit specialized, this compound.
Experimental Protocol: Synthesis of a Key Intermediate via Double N-Alkylation
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous Dimethylformamide (DMF), add Potassium Carbonate (K₂CO₃, 2.5 eq).
-
Addition of Alkylating Agent: Add a suitable dihaloalkane (e.g., 1,3-dibromopropane) (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the mixture to 80°C and stir for 12 hours, monitoring by Thin Layer Chromatography (TLC).
-
Workup and Purification: After completion, cool the reaction to room temperature, pour into water, and extract with Ethyl Acetate. The organic layers are combined, dried over anhydrous Sodium Sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Causality of Experimental Choices: The use of a polar aprotic solvent like DMF is crucial for dissolving the starting materials and facilitating the SN2 reaction. Potassium carbonate acts as a mild base to deprotonate the imidazole nitrogens, activating them for nucleophilic attack. The slight excess of the dihaloalkane ensures complete reaction of the di-imidazole starting material.
Workflow Diagram
Caption: Convergent synthesis of Compound X using a pre-functionalized core.
Route B: A Traditional, Linear Synthetic Approach
This conventional pathway starts with a simpler, less expensive starting material, Methyl 4,5-dichloro-2-nitrobenzoate, and builds the target molecule through a series of sequential reactions.
Experimental Protocol: Stepwise Imidazole Installation
Step 1: Monosubstitution with Imidazole
-
Reaction Setup: To a solution of Methyl 4,5-dichloro-2-nitrobenzoate (1.0 eq) in DMF, add Imidazole (1.0 eq) and Potassium Carbonate (1.2 eq).
-
Reaction: Heat the mixture to 100°C for 8 hours. The reaction is regioselective due to the differential activation of the two chlorine atoms by the nitro group.
-
Workup and Purification: Isolate the mono-substituted product by aqueous workup and column chromatography.
Step 2: Second Imidazole Substitution
-
Reaction Setup: The purified mono-imidazole intermediate (1.0 eq) is redissolved in DMF with Imidazole (1.1 eq) and a stronger base such as Sodium Hydride (NaH, 1.2 eq).
-
Reaction: The reaction temperature is increased to 120°C and monitored for 24 hours.
-
Workup and Purification: Careful quenching of the reaction with water is followed by extraction and purification to yield this compound.
Causality of Experimental Choices: The stepwise approach is necessary due to the deactivation of the second chlorine atom after the first substitution. A stronger base and higher temperature are required for the second substitution, which can lead to side reactions and lower yields.
Workflow Diagram
Caption: Linear synthesis of Compound X requiring sequential functionalization.
Performance and Cost Comparison
To provide a quantitative basis for our analysis, we have compiled estimated data based on typical yields for analogous reactions found in the literature and current market prices for the key starting materials.
| Parameter | Route A (Convergent) | Route B (Linear) |
| Starting Material | This compound | Methyl 4,5-dichloro-2-nitrobenzoate |
| Starting Material Cost | High | Low |
| Number of Steps to Key Intermediate | 1 | 2 |
| Estimated Overall Yield | ~75% | ~45% (70% for step 1, 65% for step 2) |
| Process Time | ~1 day | ~3-4 days (including intermediate purification) |
| Reagent & Solvent Cost | Moderate | High (due to larger quantities and stronger base) |
| Purification Complexity | Moderate | High (requires two chromatographic purifications) |
| Overall Estimated Cost-Effectiveness | Potentially Higher | Potentially Lower |
In-Depth Analysis and Discussion
Synthetic Efficiency: Route A offers a significant advantage in terms of synthetic efficiency. The convergent approach reduces the number of synthetic steps, which directly translates to a higher overall yield and a shorter production time. The challenges of regioselectivity and the need for harsher conditions in the second step of Route B are completely circumvented.
Cost Analysis: While the initial investment in this compound is higher, the cost-benefit analysis shifts when considering the entire synthetic sequence. The higher overall yield in Route A means that less starting material is required to produce the same amount of the final product. Furthermore, the reduced number of steps in Route A leads to savings in solvent, reagents, and labor costs associated with reaction setup, monitoring, workup, and purification. The need for two separate chromatographic purifications in Route B adds a significant cost and time burden, especially at a larger scale.
Scalability and Process Safety: Route A is likely more amenable to large-scale synthesis. The single-step conversion to the key intermediate is more straightforward to optimize and control. In contrast, the use of sodium hydride in Route B introduces a significant safety consideration, as it is a highly reactive and flammable reagent, requiring specialized handling procedures, which can increase manufacturing costs.
Conclusion and Recommendation
For research and development professionals engaged in the synthesis of complex nitroimidazole-based therapeutic agents, this compound presents a compelling strategic advantage. While its upfront cost is a consideration, a thorough cost-benefit analysis reveals that its use in a convergent synthetic strategy can lead to:
-
Higher overall yields
-
Shorter synthesis times
-
Reduced consumption of solvents and reagents
-
Simpler purification procedures
-
Improved process safety and scalability
Therefore, for projects where efficiency, speed, and a streamlined synthetic route are paramount, the initial investment in this compound is not just a cost, but a strategic investment in the overall success and economic viability of the drug development program. We recommend its serious consideration for the synthesis of advanced heterocyclic compounds, particularly in the preclinical and process development stages where time and material efficiency are critical.
References
- Synthesis and anticancer evaluation of 4-nitroimidazole derivatives.Arkivoc, 2021. This article provides examples of the synthesis of complex nitroimidazole compounds and their biological evaluation, supporting the rationale for synthesizing molecules like our hypothetical "Compound X". [Link: Not available]
- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview.Molecules, 2022. This review details the broad therapeutic applications of nitroimidazoles, justifying the focus on this class of compounds for our comparative analysis. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8911337/]
- New Synthesis and Antiparasitic Activity of Model 5-Aryl-1-methyl-4-nitroimidazoles.Molecules, 2017. This paper describes the Suzuki coupling of a chloro-nitroimidazole, providing a relevant example of C-C bond formation on a similar scaffold and informing the estimated yields and reaction conditions for our hypothetical synthesis. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152270/]
- Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.Journal of the Brazilian Chemical Society, 2023. This article discusses the synthesis of nitroaromatic compounds, providing context for the synthetic challenges and strategies in this area of medicinal chemistry. [Link: https://www.scielo.br/j/jbchs/a/SgQpD5gCqN3gXyZ4Y8XyY6v/?lang=en]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate
This guide provides essential safety and logistical information for the proper disposal of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate. As a research chemical with a complex structure incorporating both nitroaromatic and imidazole functionalities, it necessitates a cautious and informed approach to its end-of-life management. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Understanding the Hazard Profile: A Structural Analogy Approach
The hazard profile of this compound can be inferred from its constituent parts: a nitrobenzoate core and two imidazole substituents.
-
Nitroaromatic Compounds: This class of compounds is often associated with toxicity, and many are considered environmental hazards. For instance, Methyl 4-nitrobenzoate is classified as harmful to aquatic life with long-lasting effects. Nitroaromatic compounds can also be reactive and may have explosive properties, particularly when heated[1].
-
Imidazole Derivatives: Imidazole itself is a corrosive solid and can cause severe skin burns and eye damage[2][3]. While the imidazole moieties in the target molecule are part of a larger structure, their potential for biological activity and corrosivity should not be disregarded.
The combination of these functional groups suggests that this compound should be handled as a hazardous substance.
Table 1: Hazard Summary of Structurally Related Compounds
| Compound | Key Hazards | GHS Pictograms |
| Methyl 4-nitrobenzoate | Harmful to aquatic life with long-lasting effects. | |
| Methyl 2-nitrobenzoate | Not classified as a hazardous substance or mixture according to some sources, but general good chemical handling practices are still advised[4]. | No pictograms required by some suppliers[4]. |
| Imidazole | Corrosive, causes severe skin burns and eye damage, harmful if swallowed, may damage fertility or the unborn child[2][3]. |
Pre-Disposal Operations: Handling and Storage of Waste
Proper handling and storage of this compound waste are critical to ensure safety within the laboratory.
Personal Protective Equipment (PPE)
When handling the compound, either in its pure form or as waste, the following PPE is mandatory:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield[5].
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected prior to use and disposed of properly after handling the chemical.
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used[5].
Waste Segregation and Storage
-
Container: Collect waste this compound in a dedicated, properly labeled, and sealed container. The original container is often the best choice for waste storage[6][7]. The container must be made of a material compatible with the chemical and be in good condition, free from leaks[6][8].
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution[6].
-
Storage Location: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials[9][10]. Use secondary containment to prevent the spread of material in case of a leak[11].
Step-by-Step Disposal Protocol
The recommended disposal route for this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash [8][11][12].
Step 1: Waste Collection and Containment
-
Carefully transfer any waste product, including contaminated materials like gloves, weighing paper, and pipette tips, into the designated hazardous waste container.
-
Ensure the container is securely sealed to prevent any leakage or release of vapors[6].
Step 2: Spill Management
In the event of a spill:
-
Evacuate the immediate area and ensure proper ventilation.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbed material and any contaminated soil or surfaces into the hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Report the spill to your institution's EHS department.
Step 3: Arranging for Professional Disposal
-
Contact your institution's EHS department or your designated hazardous waste management provider to schedule a pickup.
-
Provide them with a complete and accurate description of the waste, including the chemical name and any known hazards.
Step 4: Final Disposal Method
The most probable and environmentally responsible method for the final disposal of this compound is high-temperature incineration in a specialized hazardous waste facility[5][9][13]. This process effectively destroys the organic molecule, converting it into less harmful substances. The incinerator's emission control systems are designed to neutralize and capture any hazardous byproducts[13].
Disposal Workflow Diagram
The following diagram outlines the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion: A Commitment to Safety and Environmental Responsibility
The proper disposal of specialty chemicals like this compound is a cornerstone of responsible laboratory practice. By adhering to these guidelines, which are grounded in the principles of managing similar hazardous compounds, you contribute to a safer research environment and minimize the potential for environmental contamination. Always prioritize safety and consult with your institution's EHS professionals to ensure compliance with all applicable regulations.
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- Agency for Toxic Substances and Disease Registry. (n.d.). 5. POTENTIAL FOR HUMAN EXPOSURE 5.1 OVERVIEW The nitroaromatic compounds 1,3-DNB and 1,3,5-TNB are used in the manufacture of.
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Comprehensive Safety and Handling Guide for Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate
This guide provides essential safety and logistical information for the handling and disposal of Methyl 4,5-Di(1-imidazolyl)-2-nitrobenzoate. The following protocols are designed to empower researchers, scientists, and drug development professionals with the knowledge to work with this compound safely and effectively. The procedures outlined are grounded in established safety principles for handling related chemical classes, ensuring a cautious and proactive approach in the absence of a specific Safety Data Sheet (SDS) for this novel compound.
Hazard Analysis: A Proactive Approach to Safety
As of the date of this publication, a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available. Therefore, a comprehensive hazard assessment must be derived from the constituent functional groups: a nitroaromatic moiety and two imidazole rings. This approach mandates treating the compound with a high degree of caution.
-
Nitroaromatic Compounds: This class of chemicals is known for a range of potential hazards, including irritation to the skin, eyes, and respiratory tract.[1] Some nitroaromatic compounds are toxic and can be absorbed through the skin. It is crucial to handle them with appropriate protective measures to avoid exposure.[2]
-
Imidazole Derivatives: Imidazole itself is a corrosive material that can cause severe skin burns and eye damage.[3] It is also harmful if swallowed.[3] Therefore, any derivative should be handled with care to prevent direct contact.
Given these potential hazards, all personnel must adhere to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the potential hazards of the compound's structural components.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[3] A full-face shield should be worn over safety glasses when there is a risk of splashes or aerosol generation. | Protects against potential eye irritation or corrosion from the imidazole moieties and nitroaromatic structure.[1][4][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) must be worn.[3] Gloves should be inspected for pinholes or tears before each use.[3] Proper glove removal technique must be followed to avoid skin contact. | Prevents dermal absorption, a common route of exposure for nitroaromatic compounds, and protects against the corrosive nature of imidazoles.[1][3] |
| Body Protection | A flame-resistant lab coat that is fully buttoned is required. Full-length pants and closed-toe shoes are also mandatory.[3] | Provides a barrier against accidental spills and contact with the skin.[6] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] If there is a potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[6] | The toxicological properties of this specific compound upon inhalation are unknown, making it crucial to minimize the risk of respiratory tract irritation.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, step-by-step protocol is critical for minimizing risk. The following workflow is designed to guide the user through the safe handling of this compound from receipt to use.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any known hazard warnings.
-
Storage: Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[6] The storage location should be a designated, secured area.
Weighing and Aliquoting
-
Fume Hood: All manipulations, including weighing and preparing solutions, must be performed in a certified chemical fume hood.[6]
-
Minimize Dust: If the compound is a solid, take care to minimize dust generation.[1]
-
Spill Containment: Work on a disposable absorbent bench liner to contain any potential spills.
In-Use Procedures
-
Avoid Contact: At all stages, avoid direct contact with the skin, eyes, and clothing.[1]
-
Ventilation: Ensure adequate ventilation at all times.[1]
-
Hand Washing: Wash hands thoroughly after handling the compound, even if gloves were worn.[7]
The following diagram illustrates the essential workflow for handling this compound:
Caption: A stepwise workflow for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of chemical waste is paramount to ensure the safety of all laboratory personnel and to maintain environmental compliance.
Waste Segregation
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled, and sealed waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, bench liners, and pipette tips, must be disposed of as hazardous waste.
Disposal Procedure
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration.
-
Licensed Disposal Company: All waste must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal.
-
Avoid Sewer Disposal: Do not dispose of this compound or its waste down the drain.
The decision-making process for waste disposal is outlined in the following diagram:
Caption: A decision tree for the proper disposal of waste containing this compound.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and collect it in a sealed container for disposal as hazardous waste.[8] Ventilate the area and wash the spill site after material pickup is complete. |
Conclusion
The safe handling of this compound requires a diligent and informed approach. By understanding the potential hazards associated with its functional groups and adhering to the comprehensive PPE, operational, and disposal plans outlined in this guide, researchers can significantly mitigate risks and maintain a safe laboratory environment.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-Nitrobenzoate, 99+%.
- Sigma-Aldrich. (2022, April 15). SAFETY DATA SHEET - Methyl 2-nitrobenzoate.
- Sigma-Aldrich. (2025, April 30). SAFETY DATA SHEET - Methyl 4-nitrobenzoate.
- ECHEMI. (n.d.). Methyl 4-nitrobenzoate SDS, 619-50-1 Safety Data Sheets.
- Carl ROTH. (n.d.). Safety Data Sheet: Imidazole.
- U.S. Army Environmental Center. (2002, June 5). Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography.
- PubChem. (n.d.). This compound.
- Thermo Fisher Scientific. (2025, December 21). SAFETY DATA SHEET - Methyl 2-nitrobenzoate.
- Thermo Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - Imidazole.
- Hampton Research. (2023, November 3). 1.0 M Imidazole SDS.
- University of Washington. (2025, February 28). Standard Operating Procedure for Imidazole.
- AmericanBio. (2015, February 19). IMIDAZOLE Safety Data Sheet.
- Defense Centers for Public Health. (n.d.). Medicinal Nitroglycerin Management.
- Chemius. (n.d.). nitro razredčilo Safety Data Sheet.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
